molecular formula C7H6O3 B190485 Sesamol CAS No. 533-31-3

Sesamol

Cat. No.: B190485
CAS No.: 533-31-3
M. Wt: 138.12 g/mol
InChI Key: LUSZGTFNYDARNI-UHFFFAOYSA-N
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Description

Sesamol (5-hydroxy-1,3-benzodioxole) is a water-soluble phenolic lignan, primarily isolated from sesame seeds and oil, recognized for its potent biological activities and significant value in scientific research . This compound is extensively investigated for its potent free-radical scavenging capabilities, effectively neutralizing DPPH radicals, hydroxyl radicals, superoxide anions, and singlet oxygen, thereby attenuating oxidative stress and protecting cellular macromolecules like DNA from damage . Its core research value extends to its profound anti-inflammatory properties, where it has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and inhibit key signaling pathways like NF-κB and MAPK . Furthermore, this compound is a prominent subject in oncology research for its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human lung carcinoma and colon cancer, through mechanisms involving the modulation of caspase-3, p53, Bax, and Bcl2 expression . Researchers also utilize this compound in studies related to hepatoprotection, neuroprotection, and cardiovascular diseases . It is important to note that despite its therapeutic potential, this compound faces challenges related to its aqueous solubility and stability, which are critical considerations for in vitro and in vivo experimental design . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,3-benzodioxol-5-ol
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InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2
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InChI Key

LUSZGTFNYDARNI-UHFFFAOYSA-N
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)O
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Molecular Formula

C7H6O3
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DSSTOX Substance ID

DTXSID9021267
Record name Sesamol
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Molecular Weight

138.12 g/mol
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS], Solid
Record name Sesamol
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Boiling Point

272.00 to 274.00 °C. @ 760.00 mm Hg
Record name Sesamol
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Solubility

slightly
Record name Sesamol
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Color/Form

Crystals from chloroform/petroleum ether, Beige crystals

CAS No.

533-31-3
Record name Sesamol
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Melting Point

64.9 °C, 65.8 °C
Record name Sesamol
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Record name Sesamol
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Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesamol, a key bioactive lignan (B3055560) from sesame seeds (Sesamum indicum L.), has emerged as a promising natural compound with significant neuroprotective properties.[1] Extensive research demonstrates its potential to counteract the pathological processes underlying various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1] The therapeutic efficacy of this compound is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's neuroprotective effects, focusing on its modulation of critical signaling pathways. Quantitative data from key studies are presented for comparative analysis, detailed experimental protocols are provided for methodological reference, and core signaling cascades are visualized to facilitate a deeper understanding of its mode of action.

Core Neuroprotective Mechanisms of Action

The neuroprotective action of this compound is multi-faceted, primarily revolving around its ability to mitigate oxidative stress, neuroinflammation, and apoptosis—three interconnected pathological pillars of neurodegeneration.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical factor in neuronal damage.[4][5] this compound effectively counteracts oxidative stress through several mechanisms:

  • Direct Radical Scavenging: this compound is a potent scavenger of free radicals, which helps prevent cellular damage and lipid peroxidation.[2][6] This direct antioxidant activity is fundamental to its neuroprotective capacity.[6]

  • Enhancement of Endogenous Antioxidant Defenses: this compound upregulates the expression and activity of key antioxidant enzymes. It achieves this primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[7][8] Activated Nrf2 translocates to the nucleus, promoting the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[3][7][9] Studies show this compound treatment significantly increases the levels of these enzymes, thereby bolstering the cellular antioxidant shield.[3][7]

  • Mitochondrial Protection: By balancing the cellular redox status, this compound protects against mitochondrial dysfunction, a key consequence of oxidative stress.[8]

Mitigation of Neuroinflammation

Neuroinflammation, driven by the over-activation of glial cells (microglia and astrocytes), contributes significantly to neuronal death in chronic neurodegenerative conditions.[10] this compound exerts powerful anti-inflammatory effects by inhibiting key inflammatory signaling pathways.[2][11]

  • Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][6][12] It also suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]

  • Modulation of Glial Activation: In models of systemic inflammation, this compound reduces the over-activation of microglia, the resident immune cells of the brain.[14] It can also promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[11]

  • Suppression of Inflammatory Pathways: The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][13] By preventing the activation and nuclear translocation of NF-κB, this compound blocks the transcription of numerous pro-inflammatory genes.[6][14]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in neurodegenerative diseases. This compound confers neuroprotection by directly modulating the apoptotic cascade.

  • Regulation of Bcl-2 Family Proteins: this compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[4][11] This shift in the Bax/Bcl-2 ratio is crucial for preventing the initiation of the mitochondrial apoptotic pathway.

  • Inhibition of Caspase Activation: this compound treatment significantly reduces the levels of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[3][11] By inhibiting caspase-3, this compound directly halts the downstream events that lead to cell death.

Modulation of Key Signaling Pathways

This compound's therapeutic effects are orchestrated through its interaction with a network of intracellular signaling pathways. Understanding these interactions is critical for drug development and targeted therapeutic strategies.

Nrf2/Keap1 Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or xenobiotics like this compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, initiating their transcription. This compound has been shown to activate this pathway, leading to increased expression of HO-1 and NQO1, which protects neurons from oxidative damage.[7][8]

Nrf2_Pathway This compound Activates the Nrf2/ARE Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces NFkB_MAPK_Pathway This compound Inhibits NF-κB and MAPK Inflammatory Pathways cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits IKK IKK This compound->IKK Inhibits TLR4->MAPK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_complex NF-κB-IκBα (Inactive) IKK->NFkB_complex NFkB_nuc NF-κB (Active) NFkB_complex->NFkB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Pro_inflammatory_Genes Promotes Transcription AMPK_SIRT1_Pathway This compound Modulates Neuroinflammation via the AMPK/SIRT1 Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Upregulates NFkB NF-κB (p65) SIRT1->NFkB Inhibits (Deacetylation) Inflammation Neuroinflammation NFkB->Inflammation Promotes Experimental_Workflow General Workflow for this compound Neuroprotection Studies cluster_model 1. Model Selection cluster_treatment 2. Treatment & Induction cluster_assessment 3. Assessment cluster_analysis 4. Data Analysis & Conclusion invivo In Vivo Model (e.g., Rats, Mice) treatment This compound Administration (Varying Doses) invivo->treatment invitro In Vitro Model (e.g., SH-SY5Y cells) invitro->treatment induction Induction of Neurotoxicity (e.g., LPS, H₂O₂, 6-OHDA) treatment->induction behavioral Behavioral Tests (MWM, Y-Maze) induction->behavioral biochemical Biochemical & Molecular Analysis (ELISA, Western Blot, qRT-PCR) induction->biochemical histology Histopathology induction->histology analysis Statistical Analysis Mechanism Elucidation behavioral->analysis biochemical->analysis histology->analysis

References

What are the natural sources and extraction methods for Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Sesamol

Introduction

This compound (3,4-methylenedioxyphenol) is a natural phenolic compound renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] As a key bioactive component found in sesame seeds and their derivatives, this compound is of significant interest to researchers in the fields of functional foods, pharmaceuticals, and drug development.[2][3] Its antioxidant capabilities contribute to the remarkable shelf-life of sesame oil and are being explored for various therapeutic applications, including cardioprotection.[2][4] Furthermore, this compound serves as a crucial chemical intermediate in the industrial synthesis of pharmaceuticals like paroxetine, an antidepressant drug.[5][6]

This technical guide provides a comprehensive overview of the natural origins of this compound and details the methodologies employed for its extraction and quantification. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this promising natural compound.

Natural Sources of this compound

The primary natural source of this compound is the sesame seed (Sesamum indicum L.).[7] While present in the seeds, this compound's concentration significantly increases during the processing of sesame oil, particularly through roasting.[8][9] this compound is largely formed from the thermal decomposition of another lignan, sesamolin, under high temperature and moisture conditions.[4][8] In addition to sesame, this compound has also been identified in other natural sources such as Piper cubeba.[2][3]

The concentration of this compound can vary widely depending on the sesame cultivar, seed processing (roasting time and temperature), and the final product (e.g., seeds, oil, tahini).[10][11]

Quantitative Data: this compound Content in Natural Sources

The following table summarizes the this compound content found in various sesame-derived products as reported in scientific literature.

ProductThis compound Content (mg/kg or mg/100g)Notes
Sesame Seeds (General)0 - 70.3 mg/kg (average 6.8 mg/kg)Content varies significantly across cultivars.[12]
Sesame Seeds (India)78.34 mg/100g (average)[12]
Sesame Oil (General)9.8 - 108.7 mg/kg (average 61.6 mg/kg)[12]
Sesame Oil (Pakistan, White Seeds)224 mg/kg[13]
Tahina10.98 - 12.33 mg/100g oilTahini is composed of ground sesame seeds.[14]
Halva (Plain)4.97 - 9.12 mg/100g oilHalva is a confection made from tahini.[14]

Extraction and Isolation Methods

The extraction of this compound is intrinsically linked to the extraction of lignans (B1203133) from sesame seeds, defatted meal, or sesame oil. Direct extraction from raw seeds yields very low amounts, as this compound is primarily a product of thermal processing.[15] Methodologies range from traditional solvent-based extractions to advanced chromatographic and solid-phase techniques for purification and analysis.

Primary Extraction from Sesame Byproducts

Defatted sesame meal or cake, byproducts of oil production, are concentrated sources of lignans and are often used as the starting material for isolating these compounds.[16]

  • Solvent Extraction: This is a conventional method utilizing organic solvents. This compound is freely soluble in solvents like methanol (B129727), chloroform, and ether.[8] Common techniques include maceration, Soxhlet extraction, and stirring at controlled temperatures.[16][17]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process. UAE can improve efficiency, reduce solvent consumption, and shorten the extraction time.[16]

  • Aqueous Enzymatic Extraction: A modern, environmentally friendly method where enzymes are used to break down the cell walls of finely ground sesame, releasing intracellular oil and other components. This technique can efficiently extract oil while preserving nutrients.[18]

Purification and Isolation from Sesame Oil

For analytical or preparative purposes, this compound is often isolated from sesame oil.

  • Solid-Phase Extraction (SPE): Anion exchange SPE is a highly effective and convenient method for extracting this compound from sesame oil, especially for analytical quantification.[8][19] It offers high recovery rates and removes interfering matrix substances.[8]

  • Liquid-Liquid Microextraction (LLME): Ultrasound-assisted liquid-liquid microextraction (UALLME) based on deep eutectic solvents (DESs) has been developed for the extraction of this compound from oil.[8]

  • Macroporous Resin Adsorption: This method uses non-ionic organic polymer adsorbents to capture lignans from sesame oil. It is noted for its large adsorption capacity and reusability, making it suitable for larger-scale operations.[8][17]

  • Chromatographic Techniques: Centrifugal Partition Chromatography (CPC) and High-Speed Countercurrent Chromatography (HSCCC) are advanced liquid-liquid partitioning techniques used for the preparative separation and purification of lignans like this compound from crude extracts.[8][17]

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the detection and quantification of this compound.[5][8]

  • HPLC: Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method.[20][21] It is considered superior to GC for assaying polar this compound impurities due to its higher sensitivity, precision, and linearity.[5][6]

  • GC: GC coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can also be used, though it may be less sensitive for certain impurities compared to LC methods.[5][6]

Quantitative Comparison of Analytical Methods

The following table compares the performance of LC and GC methods for the analysis of this compound and its impurities.

ParameterLiquid Chromatography (LC)Gas Chromatography (GC)
Correlation Coefficient (r) 0.9989 - 0.99970.9875 - 0.9981
Relative Standard Deviation (RSD) 1.76% - 3.32%7.45% - 26.8%
Limit of Detection (LOD) 0.013 - 0.045 µg/mL0.067 - 3.103 µg/mL
Recovery (SPE-HPLC) 88.2% - 106.1%N/A
Limit of Quantification (LOQ) (SPE-HPLC) 5.0 mg/kgN/A

Data compiled from multiple sources.[5][6][19]

Experimental Protocols

This section provides detailed methodologies for key extraction and analytical procedures.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Defatted Sesame Cake

This protocol describes an efficient method for extracting lignans, including this compound derivatives, from sesame byproducts.[16]

Materials:

  • Defatted sesame cake (milled to a fine powder)

  • Solvent (e.g., Ethanol, Methanol)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Whatman No. 42 filter paper)

  • Rotary evaporator

  • Vacuum oven or freeze-dryer

Procedure:

  • Sample Preparation: Mix the powdered sesame cake with the chosen solvent in a 1:10 (w/v) ratio in a suitable flask.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for approximately 45 minutes at a controlled temperature (e.g., 30°C). Optimal time and temperature may require empirical determination.

  • Filtration: Filter the mixture through the filter paper to separate the liquid extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying: Dry the resulting crude extract in a vacuum oven or using a freeze-dryer to obtain a stable powdered extract.

  • Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Sesame Oil

This protocol details a sample cleanup and extraction procedure for the determination of this compound in sesame oil, optimized for subsequent HPLC analysis.[19]

Materials:

  • Sesame oil sample

  • Anion exchange SPE column (e.g., Cleanert PAX, 500 mg/6 mL)

  • Sample loading solvent

  • Washing solution

  • Eluent

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the oil sample into a centrifuge tube.

  • Liquid-Liquid Extraction: Add 4 mL of methanol, vortex for 5 minutes, and sonicate for 5 minutes. Centrifuge the mixture at 4000 rpm for 5 minutes.

  • SPE Column Conditioning: Condition the anion exchange SPE column according to the manufacturer's instructions.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.

  • Washing: Wash the column with an appropriate washing solution to remove interfering substances. The volume and pH of this solution should be optimized.

  • Elution: Elute the bound this compound from the column using a suitable eluent. The type, volume, and pH of the eluent are critical for efficient recovery.

  • Analysis: The collected eluate is then ready for analysis by HPLC.

Protocol 3: HPLC Quantification of this compound

This protocol provides a validated method for the quantification of this compound using RP-HPLC with UV detection.[20][21]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase column (e.g., 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v).[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.[21]

  • Detection Wavelength: 297 nm or 290 nm, where this compound exhibits maximum absorbance.[20][21]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in the mobile phase at known concentrations (e.g., 10–1000 ng/mL) to generate a calibration curve.[21]

  • Sample Preparation: Reconstitute the dried extract (from Protocol 1) or the eluate (from Protocol 2) in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Injection & Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by relating the peak area of the sample to the calibration curve derived from the standards.

Visualization of Workflows

General Extraction and Purification Workflow

The following diagram illustrates the general process flow from sesame seeds to purified this compound.

G cluster_0 Source Material Processing cluster_1 Primary Extraction cluster_2 Purification & Isolation SesameSeeds Sesame Seeds (Sesamum indicum) Roasting Roasting / Thermal Processing SesameSeeds->Roasting Grinding Grinding / Milling Roasting->Grinding OilExtraction Oil Extraction (Pressing, Solvent, etc.) Grinding->OilExtraction DefattedMeal Defatted Sesame Meal OilExtraction->DefattedMeal SesameOil Crude Sesame Oil OilExtraction->SesameOil LignanExtraction Lignan Extraction (Solvent, UAE) DefattedMeal->LignanExtraction CrudeExtract Crude Lignan Extract LignanExtraction->CrudeExtract Purification Purification (CPC, Resin Adsorption) SesameOil->Purification CrudeExtract->Purification Purifiedthis compound Purified this compound Purification->Purifiedthis compound

Caption: Workflow for the extraction and purification of this compound.

Analytical Workflow for this compound in Oil

This diagram outlines the specific steps for the quantitative analysis of this compound in sesame oil using SPE-HPLC.

G cluster_spe Solid-Phase Extraction start Sesame Oil Sample l_l_extraction Liquid-Liquid Extraction (Methanol) start->l_l_extraction centrifuge Centrifugation l_l_extraction->centrifuge load Load Supernatant centrifuge->load spe_column Anion Exchange SPE Column hplc RP-HPLC Analysis (UV Detection @ 297nm) quantification Data Acquisition & Quantification hplc->quantification wash Wash Column load->wash elute Elute this compound wash->elute elute->hplc

Caption: Analytical workflow for this compound determination via SPE-HPLC.

References

Synthesis from Piperonal via Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of High-Purity Sesamol

Introduction

This compound (3,4-methylenedioxyphenol) is a natural phenolic compound found in sesame seeds and sesame oil, renowned for its potent antioxidant and anti-inflammatory properties.[1][2] It serves as a valuable precursor in the synthesis of various pharmaceuticals, including the antidepressant paroxetine, and is utilized as a quality stabilizer and antioxidant in the food and cosmetics industries.[1][3][4] While this compound can be extracted from natural sources like sesame oil, the yields are often low and the process is cost-intensive, making chemical synthesis the primary method for industrial-scale production.[3][4] This technical guide provides a comprehensive overview of the principal synthesis pathways for producing high-purity this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, comparative quantitative data, and visual diagrams of the core chemical transformations.

The most prevalent and industrially significant method for synthesizing this compound is the Baeyer-Villiger oxidation of piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde).[1][4] This reaction involves the oxidation of the aldehyde group in piperonal to form a formate (B1220265) or acetate (B1210297) ester intermediate, which is subsequently hydrolyzed to yield this compound.

Chemical Pathway

The general pathway involves two main steps:

  • Oxidation: Piperonal is reacted with a peroxy acid (e.g., peracetic acid, m-CPBA) to form an intermediate ester, such as sesamyl formate or this compound acetate.[4][5][6]

  • Hydrolysis: The ester intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to produce a water-soluble salt of this compound. This is followed by acidification to liberate the final this compound product.[5][6]

G Piperonal Piperonal (3,4-Methylenedioxybenzaldehyde) Intermediate This compound Ester Intermediate (Sesamyl Formate/Acetate) Piperonal->Intermediate Baeyer-Villiger Oxidation Peroxy_Acid Peroxy Acid (e.g., Peracetic Acid) Peroxy_Acid->Intermediate Salt Water-Soluble this compound Salt (e.g., Sodium Sesamate) Intermediate->Salt Saponification Hydrolysis Base Hydrolysis (e.g., NaOH) Hydrolysis->Salt This compound High-Purity this compound Salt->this compound Neutralization Acidification Acidification (e.g., CO2, Acetic Acid) Acidification->this compound

Diagram 1: Synthesis of this compound from Piperonal.
Experimental Protocols

Protocol 1: High-Yield Synthesis using Peracetic Acid in Toluene (B28343) [5]

  • Reaction Setup: A mixture of 250 cc of toluene and 200 g of peracetic acid is stirred in a glass-lined kettle and cooled to an internal temperature of approximately 5°C in an ice bath.

  • Oxidation: 100 g of piperonal is added to the cooled mixture. The reaction is maintained at a temperature between 5°C and 15°C for 4 to 16 hours. To manage the water content from technical grade peracetic acid, a water-binding agent like sodium sulfate (B86663) and sodium acetate is added.

  • Hydrolysis: After the oxidation is complete, the toluene solution is washed with ice water. A solution of sodium hydroxide (B78521) is then added under a non-oxidizing atmosphere (e.g., nitrogen) to hydrolyze the intermediate sesamyl formate, forming sodium sesamate.

  • Isolation: Solid carbon dioxide is added to the aqueous solution of sodium sesamate. This liberates this compound at a low temperature in a non-oxidizing atmosphere.[5]

  • Purification: The liberated this compound is extracted with a water-immiscible solvent such as toluene. The solvent is then evaporated to yield essentially pure this compound, which crystallizes upon solvent removal. The product can be further purified by redissolving in toluene and recrystallizing at low temperatures.[5]

Protocol 2: Synthesis of this compound Acetate Intermediate [6]

  • Reaction Setup: 150 parts of piperonal are mixed with 1.5 parts of p-toluenesulfonic acid as a catalyst.

  • Oxidation: The mixture is heated to 60°C, and 170 parts of anhydrous peracetic acid are added dropwise over 30 minutes while maintaining the temperature between 60-65°C. The reaction is continued for an additional 30 minutes after the addition is complete.

  • Work-up: The reaction mixture is cooled and poured into 1000 parts of cold 5% sodium carbonate solution. The mixture is then extracted with benzene (B151609).

  • Isolation of Intermediate: The benzene extract is washed with water and saturated sodium chloride solution, then dried over anhydrous sodium sulfate. The benzene is removed by distillation, and the remaining crude this compound acetate is distilled to purify.

  • Conversion to this compound: The purified this compound acetate is decomposed by refluxing for one hour with sodium hydroxide in methanol (B129727) to give a quantitative yield of this compound.

Quantitative Data
Method/ParameterProtocol 1 (Peracetic Acid/Toluene)Protocol 2 (this compound Acetate)Synthesis with MCPBA
Starting Material PiperonalPiperonalPiperonal
Key Reagents Peracetic acid, Toluene, NaOH, CO₂Anhydrous peracetic acid, p-toluenesulfonic acidm-Chloroperoxybenzoic acid (MCPBA)
Reaction Temp. 5 - 15°C[5]60 - 65°C[6]Room Temperature[7]
Reaction Time 4 - 16 hours[5]~1 hour[6]12 hours[7]
Reported Yield > 70%[5]78.8%[6]64.0%[7]
Product Purity Melting Point: 64.5°C[5]Melting Point: 62-64°C[6]Not specified
Notes Avoids a distillation step for purification.[5]Involves isolation of the acetate intermediate.[6]High cost of MCPBA is a drawback.[7]

Synthesis from Catechol

An alternative pathway to this compound begins with catechol. This multi-step synthesis involves forming the characteristic methylenedioxy bridge, followed by acylation and a subsequent Baeyer-Villiger oxidation.

Chemical Pathway
  • Cyclization: Catechol is reacted with a methylene (B1212753) source, such as methylene chloride, under basic conditions to form 1,3-benzodioxole (B145889).

  • Acylation: A Friedel-Crafts acylation is performed on 1,3-benzodioxole using acetyl chloride to produce 3,4-methylenedioxyacetophenone.

  • Oxidation & Hydrolysis: The resulting ketone undergoes a Baeyer-Villiger oxidation, followed by hydrolysis and acidification to yield the final this compound product.[8]

G Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Cyclization Reagent1 Methylene Chloride (CH₂Cl₂) Reagent1->Benzodioxole Ketone 3,4-Methylenedioxy- acetophenone Benzodioxole->Ketone Friedel-Crafts Acylation Reagent2 Acetyl Chloride (CH₃COCl) Reagent2->Ketone This compound High-Purity this compound Ketone->this compound Baeyer-Villiger Oxidation Reagent3 Peroxy Acid Reagent3->this compound Hydrolysis Hydrolysis & Acidification Hydrolysis->this compound

Diagram 2: Synthesis of this compound from Catechol.
Experimental Protocol & Data

A study outlines this pathway using catechol and methylene chloride as starting materials.[8] The process involves a cyclization process to obtain 1,3-benzodioxole, which then reacts with acetyl chloride in a Friedel-Crafts acylation. The final product, this compound, is obtained after a Baeyer-Villiger oxidation, hydrolysis, and acidification. The overall reported yield for this entire sequence is 36.6%.[8]

Synthesis from p-Diphenol

A novel synthesis route for this compound starts from p-diphenol (hydroquinone). This pathway involves chlorination, nucleophilic substitution to form a tri-phenol, and a final ring-closing reaction.

Chemical Pathway
  • Chlorination: p-Diphenol is chlorinated to produce 2-chloro-1,4-diphenol.

  • Hydroxylation: The chlorinated intermediate is reacted with sodium hydroxide to yield 1,2,4-triphenol.

  • Cyclization: 1,2,4-triphenol is reacted with dichloromethane (B109758) to form the methylenedioxy bridge, yielding this compound.[9]

G p_Diphenol p-Diphenol (Hydroquinone) Chloro_Intermediate 2-Chloro-1,4-diphenol p_Diphenol->Chloro_Intermediate Chlorination Reagent1 Chlorine (Cl₂) UV Light Reagent1->Chloro_Intermediate Triphenol 1,2,4-Triphenol Chloro_Intermediate->Triphenol Hydroxylation Reagent2 Sodium Hydroxide (NaOH) Reagent2->Triphenol This compound High-Purity this compound Triphenol->this compound Cyclization Reagent3 Dichloromethane (CH₂Cl₂) Reagent3->this compound

Diagram 3: Synthesis of this compound from p-Diphenol.
Experimental Protocol & Data

Protocol 3: Synthesis from p-Diphenol [9]

  • Synthesis of 2-chloro-1,4-diphenol: 11.01g (0.10mol) of p-diphenol and 2.80g (0.05mol) of reduced iron powder are placed in a 500mL round-bottom flask with 150mL of carbon tetrachloride. The mixture is heated to boiling under UV light while slowly introducing 0.40mL of chlorine gas. The resulting white crystals are filtered and recrystallized from acetone.

  • Synthesis of 1,2,4-triphenol: 14.46g (0.10mol) of 2-chloro-1,4-diphenol and 6.0g (0.15mol) of solid sodium hydroxide are placed in a 500mL round-bottom flask with 150mL of distilled water. The subsequent steps to produce 1,2,4-triphenol are then carried out.

  • Synthesis of this compound: The 1,2,4-triphenol intermediate is then reacted with dichloromethane to yield the final this compound product.

This method is presented as a new way to prepare this compound with the potential for an obviously improved yield. The yield for the first step, the synthesis of 2-chloro-1,4-diphenol, is reported to be 93.6%.[9]

Other Synthesis Methods

Several other methods for this compound synthesis have been reported, though they are less common for industrial production.

  • Semi-synthesis from Vanillin: This method is considered a good choice for industrial applications, yielding a product with good color and quality.[3]

  • From 3,4-methylenedioxyaniline (Piperonylamine): This route involves diazotization and hydrolysis to obtain this compound. However, the yield is relatively low, and the process can generate hard-to-remove impurities from coupling reactions.[3]

  • Conversion from Sesamolin (B1680958): this compound can be produced from sesamolin, a lignan (B3055560) naturally present in sesame oil, through acid-catalyzed conversion or during high-temperature processing like roasting.[10][11][12] This is more of a conversion of a natural precursor than a total synthesis.

Conclusion

The synthesis of high-purity this compound can be achieved through several distinct chemical pathways. The Baeyer-Villiger oxidation of piperonal remains the most commercially viable and high-yielding method, with established protocols that can produce this compound with over 70% yield and high purity.[5] Alternative routes starting from commodity chemicals like catechol and p-diphenol offer different approaches, though they may involve more steps or result in lower overall yields. The choice of a specific pathway depends on factors such as raw material cost and availability, desired purity, scalability, and environmental considerations. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important phenolic compound.

References

Sesamol: A Comprehensive Technical Guide on its Role as a Free Radical Scavenger and Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesamol, a phenolic compound derived from sesame seeds (Sesamum indicum) and sesame oil, has garnered significant scientific interest for its potent antioxidant and free radical scavenging properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms of action for this compound include direct neutralization of reactive oxygen species (ROS), upregulation of endogenous antioxidant defense systems, and modulation of critical cellular signaling pathways such as the Nrf2/ARE, NF-κB, and MAPK pathways.[1][3][4] This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutic agents targeting oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, targeting both the direct causes and the downstream effects of oxidative stress.

Direct Free Radical Scavenging

The chemical structure of this compound, specifically the hydroxyl group on its benzodioxole ring, confers the ability to donate a hydrogen atom to neutralize a wide array of free radicals.[3] This direct scavenging activity is a primary line of defense against oxidative damage. This compound has been shown to be highly effective at neutralizing various types of free radicals, including hydroxyl radicals, superoxide (B77818) anions, and lipid peroxyl radicals.[5][6][7] This broad-spectrum activity protects vital cellular components such as DNA, lipids, and proteins from oxidative damage.[7][8] The principal mechanisms involved are Formal Hydrogen Atom Transfer (f-HAT) and Single Electron Transfer (SET).[9]

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant capacity by upregulating the expression and activity of key antioxidant enzymes.[3][10] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][11] Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes for protective enzymes, including:

  • Heme Oxygenase-1 (HO-1) [11][12]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1) [10][12]

  • Catalase (CAT) [10][12]

  • Glutathione (GSH) [10][12]

This response fortifies the cell against sustained or subsequent oxidative insults.

Modulation of Cellular Signaling Pathways

This compound's antioxidant and anti-inflammatory effects are intricately linked to its ability to modulate key cellular signaling pathways that regulate oxidative stress and inflammation.

  • Nrf2/Keap1 Pathway: As mentioned, this compound activates the Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[10][13][14] This activation leads to a coordinated upregulation of a suite of antioxidant and detoxification enzymes.[13]

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[11][13][15] By suppressing NF-κB transport into the nucleus, this compound downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β, thereby mitigating inflammation-induced oxidative stress.[8][11][12]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is also involved in inflammatory responses.[16] this compound can decrease the activation of MAPK signaling, further contributing to its anti-inflammatory and antioxidant effects.[2][11]

Quantitative Antioxidant Activity Data

The efficacy of this compound as an antioxidant has been quantified using various in vitro assays. The following tables summarize key findings from the literature, providing a comparative overview of its potency.

Table 1: Radical Scavenging Activity of this compound and Related Compounds
Compound/ExtractAssayIC50 Value / ActivityReference
This compoundDPPHIC50: 0.0011 mg/mL[17]
SesaminolDPPHIC50: 0.0011 mg/mL[17]
Sesame Seed Oil ExtractDPPHIC50: 0.026 mg/mL[18]
α-Tocopherol (Reference)DPPHIC50: 0.031 mg/mL[18]
This compoundABTSIC50: 0.0021 mg/mL[17]
SesaminolABTSIC50: 0.0021 mg/mL[17]
Sesame Seed Oil ExtractABTS58.0% inhibition at 2.0% (w/v)[18]
α-Tocopherol (Reference)ABTS46.0% inhibition at 2.0% (w/v)[18]

IC50 (Inhibitory Concentration 50%) is the concentration required to scavenge 50% of free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Kinetic Data for DPPH Radical Scavenging
CompoundSecond-Order Rate Constant (k2) (µM⁻¹ s⁻¹)Reference
This compound4.00 x 10⁻⁵[19]
This compound Dimer0.50 x 10⁻⁵[19]
Sesamin0.36 x 10⁻⁵[19]
Sesamolin0.13 x 10⁻⁵[19]

The second-order rate constant (k2) reflects the reaction speed between the antioxidant and the free radical. A higher k2 value signifies a faster and more efficient scavenging activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antioxidant and free radical scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures an antioxidant's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20][21]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly made and stored in the dark to prevent degradation.[22]

  • Sample Preparation: Dissolve this compound in methanol to create a stock solution. Prepare a series of dilutions from this stock to test a range of concentrations.[20]

  • Reaction Mixture: In a 96-well microplate or cuvette, add 100 µL of the various concentrations of the this compound sample.[22]

  • Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well and mix gently.[22]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][22]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A mixture of methanol and DPPH solution serves as the negative control.[22]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:[17] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the corresponding sample concentrations to determine the IC50 value.[22]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+), causing its decolorization. The change in absorbance is measured spectrophotometrically.[17]

Methodology:

  • ABTS•+ Solution Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17][20]

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or Phosphate (B84403) Buffered Saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound in ethanol or PBS.[17]

  • Assay Procedure: Add 10 µL of the various this compound concentrations to the wells of a 96-well plate. Subsequently, add 190 µL of the diluted ABTS•+ solution to each well.[17]

  • Incubation & Measurement: Incubate the plate at room temperature for 6 minutes, then measure the absorbance at 734 nm.[17]

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[17]

Catalase (CAT) Activity Assay

Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). One common method involves monitoring the decrease in absorbance at 240 nm as H2O2 is consumed.[23] An alternative colorimetric method relies on the reaction of the enzyme with methanol in the presence of H2O2 to produce formaldehyde, which is then measured with a chromogen.

Methodology (Spectrophotometric - H2O2 Decomposition):

  • Enzyme Extraction: Homogenize tissue or cell samples in a cold phosphate buffer (e.g., 50 mM, pH 7.0) containing protease inhibitors. Centrifuge the homogenate and collect the supernatant containing the enzyme.[23]

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0) and the enzyme extract.[23]

  • Initiation: Start the reaction by adding a known concentration of H2O2 (e.g., to a final concentration of 10-15 mM). The total volume is typically 3 mL.[23]

  • Measurement: Immediately monitor the decrease in absorbance at 240 nm for 2 minutes using a spectrophotometer.[23]

  • Calculation: Catalase activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of H2O2 (43.6 M⁻¹ cm⁻¹ at 240 nm) and is typically expressed as units per milligram of protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in this compound's mechanism of action is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

This compound's Modulation of the Nrf2/ARE Antioxidant Pathway

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (Free Radicals) This compound This compound ROS->this compound Inhibited by Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound induces the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and transcription of antioxidant genes.

This compound's Anti-inflammatory Effect via NF-κB and MAPK Pathways

Anti_Inflammatory_Pathway cluster_pathways Signaling Cascades cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Activation LPS->MAPK IKK IKK Activation LPS->IKK This compound This compound This compound->MAPK Inhibits NFkB_nuc NF-κB Translocation This compound->NFkB_nuc Inhibits Translocation MAPK->NFkB_nuc Promotes IkappaB IκB Degradation IKK->IkappaB NFkB NF-κB Activation (p65/p50) IkappaB->NFkB Releases NFkB->NFkB_nuc Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_nuc->Gene_Expression Induces Inflammation Inflammation & Oxidative Stress Gene_Expression->Inflammation

Caption: this compound inhibits inflammatory pathways by blocking MAPK activation and the nuclear translocation of NF-κB.

Experimental Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep cluster_assay cluster_measure cluster_analysis prep 1. Reagent & Sample Prep assay 2. Assay Execution dpph_sol Prepare 0.1 mM DPPH in Methanol mix Mix this compound (100 µL) & DPPH (100 µL) in 96-well plate dpph_sol->mix sesamol_sol Prepare this compound Serial Dilutions sesamol_sol->mix measure 3. Data Acquisition incubate Incubate 30 min in the dark mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs analysis 4. Data Analysis calc_inhib Calculate % Inhibition read_abs->calc_inhib plot Plot % Inhibition vs. Concentration calc_inhib->plot ic50 Determine IC50 Value plot->ic50

Caption: A generalized workflow for determining the antioxidant capacity of this compound using the DPPH radical scavenging assay.

Conclusion

This compound demonstrates robust efficacy as a free radical scavenger and antioxidant through a combination of direct radical neutralization and the modulation of key cellular defense pathways. Its ability to activate the Nrf2/ARE pathway while simultaneously inhibiting pro-inflammatory NF-κB and MAPK signaling underscores its multifaceted protective capabilities.[11] The quantitative data consistently highlight its potent antioxidant capacity, often comparable or superior to established antioxidants like α-tocopherol.[18] The detailed protocols and visual diagrams provided in this guide offer a foundational resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this compound for mitigating conditions rooted in oxidative stress and inflammation.

References

The Cardioprotective Potential of Sesamol: A Deep Dive into its Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Sesamol, a phenolic compound derived from sesame oil, has emerged as a promising natural agent with significant cardioprotective properties.[1][2][3] Extensive research, encompassing both in vitro and in vivo studies, has elucidated its multifaceted mechanisms of action, which primarily revolve around its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[4][5][6] This technical guide provides a comprehensive overview of the cardioprotective effects of this compound, its molecular targets, and the experimental methodologies used to evaluate its efficacy, offering valuable insights for researchers and professionals in the field of cardiovascular drug development.

Attenuation of Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (I/R) injury is a major contributor to the morbidity and mortality associated with cardiovascular diseases. This compound has demonstrated significant protective effects in animal models of I/R injury.[4][7] Pre-treatment with this compound has been shown to reduce the infarct size, decrease the levels of cardiac injury markers, and improve overall cardiac function.[5][7]

Key Mechanisms of Action:
  • Antioxidant Effects: this compound effectively mitigates the oxidative stress induced by I/R. It achieves this by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[4][8] Concurrently, it enhances the activities of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[5][7]

  • Anti-inflammatory Response: The cardioprotective effects of this compound are also attributed to its potent anti-inflammatory properties. It significantly reduces the serum and mRNA levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[4][7] This anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9]

  • Anti-apoptotic Activity: this compound modulates the expression of key proteins involved in apoptosis. It downregulates the expression of the pro-apoptotic proteins Bax and Caspase-3 while upregulating the anti-apoptotic protein Bcl-2, thereby preventing cardiomyocyte death.[4][7]

Quantitative Data on this compound's Efficacy in Myocardial I/R Injury:
ParameterModelThis compound DosageEffectReference
Infarct SizeMurine Model (LAD ligation)50 mg/kg (7 days pre-treatment)Significantly reduced[4][7]
Cardiac Markers (CK, LDH, cTnI)Murine Model (LAD ligation)50 mg/kg (7 days pre-treatment)Significantly restored towards normal[5][7]
MDA and MPO ActivityMurine Model (LAD ligation)50 mg/kg (7 days pre-treatment)Markedly reduced[4][8]
Antioxidant Enzymes (SOD, CAT, GSH)Murine Model (LAD ligation)50 mg/kg (7 days pre-treatment)Significantly increased[5][7]
Pro-inflammatory Cytokines (TNF-α, IL-1β)Murine Model (LAD ligation)50 mg/kg (7 days pre-treatment)Significantly reduced[4][8]
Apoptotic Proteins (Bax, Caspase-3, Bcl-2)Murine Model (LAD ligation)50 mg/kg (7 days pre-treatment)Bax and Caspase-3 downregulated; Bcl-2 upregulated[4][7]

Protection Against Drug-Induced Cardiotoxicity

Cardiotoxicity is a significant side effect of certain chemotherapeutic agents, such as doxorubicin (B1662922). This compound has shown promise in mitigating doxorubicin-induced cardiomyopathy by normalizing altered biochemical parameters and offering myocardial protection from necrotic damage.[10]

Key Mechanisms of Action:
  • Amelioration of Oxidative Stress: Similar to its effects in I/R injury, this compound counteracts doxorubicin-induced oxidative stress by enhancing the levels of endogenous antioxidants.[10]

  • Lipid Lowering and Membrane Stabilization: this compound exhibits a lipid-lowering effect and helps in stabilizing the myocardial membrane, thereby preventing leakage of cardiac enzymes.[10]

Quantitative Data on this compound's Efficacy in Doxorubicin-Induced Cardiomyopathy:
ParameterModelThis compound DosageEffectReference
Cardiac Biomarkers (Troponin T, LDH, CK, AST)Rat Model50 mg/kgNormalization of altered levels[10]
Lipid Profile (Cholesterol, Triglycerides, HDL, LDL, VLDL)Rat Model50 mg/kgNormalization of altered levels[10]

Molecular Targets and Signaling Pathways

The cardioprotective effects of this compound are orchestrated through its interaction with several key molecular targets and signaling pathways.

Key Signaling Pathways:
  • NF-κB Signaling Pathway: this compound suppresses the activation of NF-κB, a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines.[4][9]

  • MAPK Signaling Pathway: this compound has been shown to decrease the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses.[9][11]

  • AMPK Signaling Pathway: this compound promotes the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis, which can contribute to its cardioprotective effects.[9][11]

  • Nrf2 Antioxidant Pathway: this compound enhances the protective antioxidant pathway represented by nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1).[9][11]

Sesamol_Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Inflammatory & Apoptotic Pathways This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH) This compound->AntioxidantEnzymes increases NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits Bax_Caspase3 Bax / Caspase-3 This compound->Bax_Caspase3 inhibits Bcl2 Bcl-2 This compound->Bcl2 activates AMPK AMPK This compound->AMPK activates ROS Reactive Oxygen Species (ROS) Cardioprotection Cardioprotection ROS->Cardioprotection leads to damage Inflammation Inflammation Inflammation->Cardioprotection leads to damage Apoptosis Apoptosis Apoptosis->Cardioprotection leads to damage HO1 HO-1 Nrf2->HO1 upregulates HO1->ROS inhibits AntioxidantEnzymes->ROS scavenges ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatoryCytokines promotes MAPK->ProInflammatoryCytokines promotes ProInflammatoryCytokines->Inflammation Bax_Caspase3->Apoptosis Bcl2->Apoptosis inhibits

Caption: Molecular signaling pathways modulated by this compound for cardioprotection.

Experimental Protocols

The following section outlines the typical experimental methodologies employed in the studies cited in this guide.

In Vivo Model of Myocardial Ischemia/Reperfusion Injury
  • Animal Model: Male Wistar rats or murine models are commonly used.

  • Induction of I/R: Myocardial ischemia is surgically induced by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 45 minutes), followed by a period of reperfusion (e.g., 3 hours) by releasing the ligature.[5][7]

  • This compound Administration: this compound is typically administered orally or intraperitoneally for a set period (e.g., 7 days) before the induction of I/R.[5][7] A common effective dose is 50 mg/kg body weight.[4][7]

  • Assessment of Cardioprotection:

    • Infarct Size Measurement: The heart is stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[7]

    • Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and cardiac troponin I (cTnI) using commercially available ELISA kits.[4][7]

    • Oxidative Stress Markers: Heart tissue homogenates are used to measure MDA levels and MPO activity, as well as the activity of antioxidant enzymes (SOD, CAT, GSH).[4][7]

    • Inflammatory Markers: Serum and myocardial tissue levels of TNF-α and IL-1β are quantified using ELISA and RT-PCR, respectively.[4][7]

    • Apoptosis Markers: The protein expression of Bax, Bcl-2, and Caspase-3 in the ischemic myocardial tissue is determined by Western blotting.[4][7]

Experimental_Workflow_IR cluster_analysis Analysis Start Start: Animal Model (e.g., Wistar Rats) Sesamol_Admin This compound Administration (e.g., 50 mg/kg for 7 days) Start->Sesamol_Admin LAD_Ligation LAD Ligation (e.g., 45 minutes) Sesamol_Admin->LAD_Ligation Reperfusion Reperfusion (e.g., 3 hours) LAD_Ligation->Reperfusion Sacrifice Sacrifice and Sample Collection (Blood and Heart Tissue) Reperfusion->Sacrifice Infarct_Size Infarct Size Measurement (TTC Staining) Sacrifice->Infarct_Size Biochemical Biochemical Analysis (CK, LDH, cTnI) Sacrifice->Biochemical Oxidative_Stress Oxidative Stress Markers (MDA, MPO, SOD, CAT, GSH) Sacrifice->Oxidative_Stress Inflammatory Inflammatory Markers (TNF-α, IL-1β) Sacrifice->Inflammatory Apoptosis Apoptosis Markers (Bax, Bcl-2, Caspase-3) Sacrifice->Apoptosis

Caption: Experimental workflow for in vivo myocardial I/R injury model.

In Vitro and In Vivo Models of Drug-Induced Cardiotoxicity
  • Induction of Cardiotoxicity: Doxorubicin is administered to rats (e.g., a cumulative dose of 15 mg/kg intraperitoneally over 2 weeks) to induce cardiomyopathy.[10]

  • This compound Treatment: this compound (e.g., 50 mg/kg) is administered, often as a pre-treatment, before and during the doxorubicin regimen.[10]

  • Biochemical Evaluation: Serum levels of cardiac biomarkers and lipid profiles are assessed.[10]

  • Histopathological Examination: Heart tissue is examined for signs of myocardial necrosis and damage.[10]

Conclusion and Future Directions

This compound has consistently demonstrated significant cardioprotective effects across various experimental models. Its ability to concurrently target oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways like NF-κB, MAPK, and AMPK underscores its therapeutic potential. The quantitative data presented in this guide highlight the efficacy of this compound in mitigating cardiac damage.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its delivery, evaluating its long-term safety and efficacy in more complex preclinical models, and ultimately, translating these findings into clinical applications for the prevention and treatment of cardiovascular diseases. Further molecular studies are also warranted to fully elucidate the intricate mechanisms underlying its cardioprotective actions.

References

A Technical Guide to the Anticancer and Pro-Apoptotic Activities of Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamol, a phenolic lignan (B3055560) derived from sesame seeds (Sesamum indicum) and sesame oil, has emerged as a promising natural compound with significant anticancer potential.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[3][4] The anticancer effects of this compound are attributed to its modulation of multiple cellular signaling pathways, including the intrinsic and extrinsic apoptotic pathways, and key survival pathways like PI3K/Akt and MAPK.[3][4][5] At high concentrations, this compound can act as a pro-oxidant, generating intracellular reactive oxygen species (ROS) that lead to mitochondrial dysfunction and apoptotic cell death.[6][7] Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential as an adjunct in cancer therapy.[8][9] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer activities, detailed experimental protocols for its evaluation, and a summary of its efficacy across different cancer types.

Introduction

This compound (3,4-methylenedioxyphenol) is a key bioactive component of sesame oil, recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and chemopreventive effects.[3][4] While traditionally known for its antioxidant capabilities at low concentrations, recent research has compellingly shown that at higher concentrations, this compound exhibits pro-oxidant activity selectively in cancer cells, leading to the induction of apoptosis.[6] Its ability to target fundamental cancer cell processes, such as proliferation and survival, has made it a subject of intensive investigation for oncological applications.[1][10] This document serves as a technical resource, consolidating the current understanding of this compound's mechanisms of action and providing practical methodologies for its study.

Mechanisms of Anticancer and Pro-Apoptotic Activity

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting critical cell survival machinery.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Apoptosis is a crucial mechanism for eliminating cancerous cells. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][11]

  • Intrinsic (Mitochondrial) Pathway: High concentrations of this compound induce the production of intracellular ROS, such as superoxide (B77818) anions (O2⁻).[6] This oxidative stress leads to a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic pathway.[5][6] The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors into the cytoplasm. This compound modulates the expression of the Bcl-2 family of proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11][12] This shift in the Bcl-2/Bax ratio further promotes mitochondrial permeabilization. These events culminate in the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[4][5]

  • Extrinsic (Death Receptor) Pathway: this compound can also trigger the extrinsic pathway by upregulating the expression of death receptors like Fas and its ligand (FasL).[11] This engagement leads to the activation of the initiator caspase-8. Activated caspase-8 can directly activate caspase-3 or cleave the protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, linking the extrinsic pathway to the intrinsic pathway and amplifying the apoptotic signal.[5][11] The concurrent activation of caspases 8, 9, and 3/7 confirms that this compound induces apoptosis through both interconnected pathways.[5]

Modulation of Key Signaling Pathways

This compound's pro-apoptotic activity is regulated by its influence on critical signaling cascades that govern cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[13] this compound has been found to inhibit this pro-survival pathway.[3][4][7] By suppressing the phosphorylation of Akt, this compound downregulates downstream targets that promote cell survival and inhibits signals that prevent apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes JNK and p38 MAPK, is involved in cellular responses to stress.[3] this compound has been shown to modulate the MAPK pathway, which can contribute to the induction of apoptosis in cancer cells.[3][4][14]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest.[6] Studies have shown that treatment with this compound can lead to an accumulation of cells in the S-phase or G2/M phase of the cell cycle, preventing them from dividing and proliferating.[6][15][16] This effect is often associated with the modulation of cell cycle regulatory proteins.[4]

Chemosensitization

This compound has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic drugs. For instance, it has been shown to augment paclitaxel-induced apoptosis in human cervical cancer cells.[8] This chemosensitizing effect is linked to increased ROS generation and DNA damage, suggesting that this compound can lower the therapeutic threshold for standard anticancer drugs and potentially overcome drug resistance.[8][9]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cell population. The IC50 values vary across different cancer cell lines and treatment durations.

Cancer Cell LineCancer TypeIC50 Value (mM)Treatment Duration (hours)Reference
SK-LU-1Human Lung Adenocarcinoma2.748[5]
HCT116Human Colon Carcinoma~2.5948[17]
HepG2Human Liver Hepatocellular Carcinoma~0.000 (mM not specified, value from abstract)Not Specified[11]
SK-MEL-2Human Malignant Melanoma2 - 3Not Specified[18]
HeLaHuman Cervical CancerN/A (Potentiates Paclitaxel IC50 to 7.5 nM)Not Specified[8]
SCC-25Human Oral Squamous CarcinomaEffective at 62.5, 125, 250 µMNot Specified[19]

Note: IC50 values can vary based on experimental conditions. The data presented are compiled from the cited literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activities of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 2.0 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[20]

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 mM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6]

    • MTT Incubation: After treatment, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[20] Incubate for 1-4 hours.

    • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[20]

    • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-595 nm.[20]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by DAPI Staining

This method is used to visualize morphological changes in the nucleus characteristic of apoptosis.

  • Principle: 4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit condensed chromatin and nuclear fragmentation, which can be visualized under a fluorescence microscope.

  • Methodology:

    • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound as described above.

    • Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with a solution like 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow the dye to enter the nucleus.

    • Staining: Wash with PBS and incubate the cells with DAPI solution (e.g., 1 µg/mL) for 5-10 minutes in the dark.[5]

    • Visualization: Wash the cells to remove excess stain, mount the coverslips onto microscope slides, and observe the nuclear morphology using a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will display condensed, bright, and fragmented nuclei.[6]

Analysis of Mitochondrial Membrane Potential (ΔΨm)

This assay detects the disruption of mitochondrial function, a key indicator of intrinsic apoptosis.

  • Principle: The lipophilic cationic dye DiOC₆(3) (3,3'-dihexyloxacarbocyanine iodide) accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. In apoptotic cells, the collapse of ΔΨm prevents the dye from accumulating, resulting in decreased fluorescence.

  • Methodology:

    • Cell Treatment: Treat cells in a culture plate with this compound for the desired time.

    • Dye Loading: Harvest the cells and resuspend them in a buffer containing DiOC₆(3) at a low concentration (e.g., 40 nM). Incubate for 15-30 minutes at 37°C in the dark.[6]

    • Flow Cytometry: Analyze the cells using a flow cytometer. The fluorescence intensity of DiOC₆(3) is measured. A shift to lower fluorescence intensity in the treated population compared to the control indicates a loss of ΔΨm.[6]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the generation of ROS, a key mechanism for this compound's pro-oxidant effect.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Methodology:

    • Cell Treatment: Treat cells with this compound for the appropriate duration.

    • Probe Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[6]

    • Analysis: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence in treated cells indicates an increase in ROS levels.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Bcl-2, Bax, Caspase-3, p-Akt). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

  • Methodology:

    • Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and processes involved in this compound's anticancer activity.

Sesamol_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Sesamol_ext This compound FasL FasL Sesamol_ext->FasL Fas Fas (Death Receptor) FasL->Fas Binds Casp8 Pro-Caspase-8 Fas->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp8->Casp3 Bid Bid aCasp8->Bid Cleavage Sesamol_int This compound ROS ↑ ROS Generation Sesamol_int->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Sesamol_int->Bcl2 Bax ↑ Bax (Pro-apoptotic) Sesamol_int->Bax Mito Mitochondrion ROS->Mito MMP ↓ ΔΨm Loss Mito->MMP Bax->Mito Casp9 Pro-Caspase-9 MMP->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) aCasp3->Apoptosis tBid tBid Bid->tBid tBid->Mito Amplification Sesamol_Survival_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Stress Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival MAPK p38 / JNK Apoptosis_mapk Apoptosis MAPK->Apoptosis_mapk This compound This compound This compound->pAkt Inhibition This compound->MAPK Activation Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Line Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (DAPI, Flow Cytometry) treatment->apoptosis ros ROS Measurement (DCFH-DA Assay) treatment->ros protein Protein Expression (Western Blot) treatment->protein analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis ros->analysis protein->analysis conclusion Mechanistic Conclusion analysis->conclusion

References

Sesamol: A Promising Therapeutic Agent for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Metabolic syndrome, a cluster of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, poses a significant global health challenge. The quest for effective therapeutic interventions has led to the exploration of natural compounds with pleiotropic effects. Sesamol, a phenolic lignan (B3055560) derived from sesame seeds and sesame oil, has emerged as a compelling candidate due to its potent antioxidant, anti-inflammatory, and metabolism-modulating properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in metabolic syndrome, focusing on its molecular mechanisms, supported by preclinical data, and outlining key experimental protocols.

Efficacy of this compound in Animal Models of Metabolic Syndrome

Numerous preclinical studies have demonstrated the beneficial effects of this compound on various components of metabolic syndrome. The following tables summarize the key quantitative findings from in vivo studies, providing a comparative overview of dosages, treatment durations, and observed outcomes.

Effects on Dyslipidemia

This compound has been shown to effectively ameliorate dyslipidemia in various animal models. It favorably modulates lipid profiles by reducing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).

Animal ModelThis compound DosageDurationKey FindingsReference
High-Fat Diet (HFD)-induced obese C57BL/6J mice100 mg/kg/day (gavage)4 weeks Serum TC, Serum LDL-C, Serum HDL-C[1]
HFD-induced obese male C57BL/6J mice100 mg/kg/day8 days TC, TG[2]
HFD-fed rats2, 4, and 8 mg/kg/day30 daysDose-dependent in dyslipidemia[3]
HFD-fed middle-aged C57BL/6J mice100 mg/kg (in food)Not specified Serum TG, Serum TC, Serum LDL-C, Serum HDL-C[4]
HFD-induced obese miceNot specified8 weeks Serum TG, Serum TC[5]
HFD-induced hyperlipidemic mice50 and 100 mg/kgNot specified Elevated cholesterol and triacylglycerol[6][7]
Olive oil-induced acute hypertriglyceridemia mice100 and 200 mg/kgAcuteDose-dependent in TG[6]
Tyloxapol-induced hyperlipidemia mice200 mg/kgAcute Elevated cholesterol and TG[6]
Effects on Obesity and Weight Management

This compound has demonstrated anti-obesity effects by reducing body weight gain and suppressing lipid accumulation in adipose tissue and the liver.

Animal ModelThis compound DosageDurationKey FindingsReference
HFD-induced obese C57BL/6J mice100 mg/kg/day (gavage)4 weeks Body weight gain, Lipid accumulation in adipose tissue and liver[1][8]
HFD-induced obese middle-aged mice100 mg/kg (in food)Not specifiedPrevented weight gain[9]
HFD-induced obese C57BL/6J miceNot specifiedNot specifiedAttenuated obesity-related metabolic disturbances[10][11]
HFD-induced hyperlipidemic mice100 mg/kgNot specified Elevated body weight[6][12]
HFD-induced obese miceNot specified8 weeks Body fat content[5]
Effects on Insulin Resistance and Glucose Homeostasis

This compound has been shown to improve insulin sensitivity and glucose tolerance, key factors in the pathogenesis of type 2 diabetes, a common component of metabolic syndrome.

Animal ModelThis compound DosageDurationKey FindingsReference
HFD-induced obese C57BL/6J mice100 mg/kg/day (gavage)4 weeksImproved insulin sensitivity[1][8]
HFD-fed middle-aged mice100 mg/kg (in food)Not specifiedReduced insulin resistance and glucose intolerance[9]
HFD-fed rats2, 4, and 8 mg/kg/day30 daysDecreased insulin resistance, hyperinsulinemia, and hyperglycemia[3]
HFD-fed middle-aged C57BL/6J mice100 mg/kg (in food)Not specifiedAlleviated glucose intolerance and insulin resistance[4]
HFD-fed C57BL/6J mice100 mg/kg8 weeksReduced hepatic insulin resistance[13][14]

Molecular Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways involved in lipid metabolism, glucose homeostasis, inflammation, and oxidative stress.

Regulation of Lipid Metabolism

This compound's hypolipidemic effects are mediated by its influence on key transcription factors and enzymes involved in fatty acid synthesis, fatty acid oxidation, and cholesterol metabolism.[2] It reduces fatty acid synthesis by downregulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS).[2] Concurrently, it promotes fatty acid β-oxidation by activating the AMP-activated protein kinase (AMPK) signaling pathway and upregulating Peroxisome Proliferator-Activated Receptor α (PPARα).[1][2][8] this compound also enhances cholesterol metabolism and efflux, in part by activating Liver X Receptor α (LXRα).[2][3]

cluster_lipid Lipid Metabolism This compound This compound AMPK AMPK This compound->AMPK PPARa PPARα This compound->PPARa SREBP1c SREBP-1c This compound->SREBP1c LXRa LXRα This compound->LXRa AMPK->SREBP1c FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation PPARa->FattyAcidOxidation FAS FAS SREBP1c->FAS FattyAcidSynthesis Fatty Acid Synthesis FAS->FattyAcidSynthesis CholesterolEfflux Cholesterol Efflux LXRa->CholesterolEfflux

Caption: this compound's regulation of lipid metabolism.

Improvement of Insulin Sensitivity

This compound enhances insulin sensitivity primarily through the activation of the AMPK signaling pathway.[13][14] Activated AMPK can stimulate glucose uptake and utilization in peripheral tissues. Furthermore, this compound has been shown to activate Sirtuin 1 (SIRT1), a protein associated with longevity, which in turn can activate AMPK, creating a positive feedback loop that improves metabolic function.[9][10][11]

cluster_insulin Insulin Signaling This compound This compound SIRT1 SIRT1 This compound->SIRT1 AMPK AMPK This compound->AMPK SIRT1->AMPK GlucoseUptake Glucose Uptake & Utilization AMPK->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity

Caption: this compound's impact on insulin signaling.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are key contributors to metabolic syndrome. This compound exhibits potent anti-inflammatory and antioxidant properties. It can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[15] Additionally, this compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15][16]

cluster_inflammation Anti-inflammatory & Antioxidant Effects This compound This compound NFkB NF-κB This compound->NFkB MAPK MAPK This compound->MAPK Nrf2 Nrf2 This compound->Nrf2 Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Key Experimental Protocols

This section outlines the general methodologies employed in the cited preclinical studies to evaluate the therapeutic potential of this compound.

Animal Models and Induction of Metabolic Syndrome
  • Animal Species: C57BL/6J mice and Wistar rats are commonly used.

  • Induction: Metabolic syndrome is typically induced by feeding a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-16 weeks. In some acute studies, hyperlipidemia is induced by oral gavage of olive oil or intraperitoneal injection of tyloxapol.

  • This compound Administration: this compound is typically administered via oral gavage or mixed into the diet at concentrations ranging from 2 to 200 mg/kg of body weight per day.

Biochemical Analyses
  • Serum Lipid Profile: Total cholesterol, triglycerides, LDL-C, and HDL-C levels are measured using commercially available enzymatic kits.

  • Glucose Homeostasis: Fasting blood glucose is measured using a glucometer. Glucose tolerance and insulin tolerance are assessed using intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT), respectively. Serum insulin levels are determined by ELISA.

  • Liver Function: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

  • Markers of Inflammation and Oxidative Stress: Tissue and serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) are quantified by ELISA. Markers of oxidative stress, such as malondialdehyde (MDA) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), are also measured.

Molecular Biology Techniques
  • Western Blotting: This technique is used to determine the protein expression levels of key signaling molecules such as AMPK, p-AMPK, SIRT1, SREBP-1c, FAS, PPARα, NF-κB, and Nrf2 in tissues like the liver, adipose tissue, and skeletal muscle.

  • Real-Time PCR: Gene expression levels of the aforementioned proteins and other relevant targets are quantified using real-time polymerase chain reaction.

  • Histological Analysis: Tissues (e.g., liver, adipose tissue) are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Oil Red O) to visualize lipid accumulation and tissue morphology.

cluster_workflow Experimental Workflow AnimalModel Animal Model Induction (High-Fat Diet) SesamolAdmin This compound Administration AnimalModel->SesamolAdmin Biochemical Biochemical Analyses SesamolAdmin->Biochemical Molecular Molecular Biology Analyses SesamolAdmin->Molecular Histology Histological Analysis SesamolAdmin->Histology Data Data Analysis & Interpretation Biochemical->Data Molecular->Data Histology->Data

Caption: A generalized experimental workflow.

Conclusion and Future Directions

The existing preclinical evidence strongly supports the therapeutic potential of this compound in mitigating multiple facets of metabolic syndrome. Its ability to modulate key signaling pathways involved in lipid and glucose metabolism, inflammation, and oxidative stress makes it an attractive candidate for further development. However, it is crucial to note the current lack of human clinical trials. Future research should prioritize well-designed clinical studies to establish the safety, optimal dosage, and efficacy of this compound in human populations with metabolic syndrome. Furthermore, investigations into novel delivery systems to enhance its bioavailability could further unlock its therapeutic promise. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential new-generation therapeutic for this widespread metabolic disorder.

References

The Ethnobotanical Heritage and Pharmacological Promise of Sesamol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamol, a phenolic compound derived from sesame (Sesamum indicum L.), has a rich history of use in traditional medicine and is now emerging as a molecule of significant interest in modern pharmacology. For centuries, sesame oil and seeds have been integral to Ayurvedic and traditional Chinese medicine for treating a wide array of ailments.[1] This technical guide delves into the ethnobotanical applications of this compound, supported by a comprehensive review of its pharmacological activities. It provides an in-depth analysis of the underlying molecular mechanisms, detailed experimental protocols from key studies, and quantitative data to facilitate further research and drug development.

Ethnobotanical Uses of Sesame and this compound

The traditional uses of sesame are diverse, spanning various cultures and medicinal systems. While direct historical documentation of "this compound" is scarce, the use of sesame oil, which contains this compound and its precursors, is well-established.

In Ayurveda , sesame oil is a cornerstone of many therapeutic practices. It is used extensively for massage (Abhyanga) and in a procedure called Shirodhara, where warm oil is poured on the forehead to calm the mind and relieve stress. Medicated oils are often prepared by cooking sesame oil with various herbs to enhance their therapeutic properties.[2]

In traditional African medicine , sesame has been employed for a range of purposes. In Nigeria, leaf extracts are used to treat skin infections, while in Tanzania, the oil, sometimes boiled with resin, has been used for its antimicrobial properties.[2]

Traditional Chinese Medicine utilizes black sesame to tonify the liver and kidneys and to address issues like hair loss and constipation.[3]

Across various cultures, sesame preparations have been traditionally used for:

  • Wound healing: Believed to promote the healing of wounds and skin disorders.[2]

  • Pain and Inflammation: Used topically to alleviate joint pain and inflammation.[4]

  • Circulatory and Nerve Disorders: Traditional Egyptian remedies included sesame oil for circulatory issues and nerve pain.[2]

While quantitative data on ethnobotanical uses is not typically recorded in historical texts, the breadth of these applications underscores the perceived medicinal value of sesame and, by extension, its bioactive constituents like this compound.

Pharmacological Activities of this compound

Modern scientific investigation has begun to validate many of the traditional claims associated with sesame, with this compound being identified as a key contributor to its therapeutic effects. The following sections summarize the major pharmacological activities of this compound, supported by quantitative data from preclinical studies.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging a variety of free radicals. This activity is fundamental to many of its other therapeutic effects.

Assay IC50 Value / Activity Reference
DPPH Radical Scavenging2.69 µg/mL[5]
ABTS Radical Scavenging58.0% discoloration at 2.0% (w/v)[6]
Hydroxyl Radical ScavengingIC50 of 16.98 µg/mL[5]
Superoxide Anion ScavengingIC50 of 12.56 µg/mL[5]
Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways.

Cell Line IC50 Value Reference
Human Lung Adenocarcinoma (SK-LU-1)2.7 mM[8]
Human Melanoma (SK-MEL-2)1.8 mM[9]
Human Colon Cancer (HCT-116)2.6 mM[9]
Neuroprotective Effects

This compound has shown promise in protecting against neuroinflammation and oxidative stress-induced neuronal damage. In animal models, this compound administration has been shown to mitigate cognitive deficits and reduce markers of neuroinflammation.[10][11]

Cardioprotective Effects

In vivo studies have demonstrated this compound's ability to protect the heart from injury. In a rat model of doxorubicin-induced cardiomyopathy, this compound (50 mg/kg body weight) was shown to normalize cardiac biomarkers and lipid profiles, offering significant myocardial protection.[12][13] In another study on myocardial ischemia/reperfusion injury, this compound (50 mg/kg) reduced infarct size and markers of oxidative stress.[14]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Inhibition of NF-κB and MAPK Signaling

A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound has been shown to suppress the nuclear translocation of NF-κB and decrease the activation of MAPK, leading to a reduction in the expression of pro-inflammatory genes.[7]

G This compound This compound IKK IKK This compound->IKK Inhibits p38 p38 This compound->p38 Inhibits JNK JNK This compound->JNK Inhibits ERK ERK This compound->ERK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates TLR4->p38 Activates TLR4->JNK Activates TLR4->ERK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequestered by Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) p38->Pro_inflammatory_genes Induces JNK->Pro_inflammatory_genes Induces ERK->Pro_inflammatory_genes Induces Nucleus->Pro_inflammatory_genes Induces Transcription

This compound's inhibition of NF-κB and MAPK signaling pathways.
Activation of AMPK/SIRT1 Signaling

This compound has also been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. This pathway plays a crucial role in cellular energy homeostasis and has anti-inflammatory effects, partly through the inhibition of NF-κB.[15][16]

G This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

This compound's activation of the AMPK/SIRT1 signaling pathway.
Induction of Apoptosis in Cancer Cells

In cancer cells, this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, key enzymes in the execution of apoptosis.[8]

G This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Activates Intrinsic Intrinsic Pathway (Mitochondria) This compound->Intrinsic Activates Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

This compound's induction of apoptosis in cancer cells.

Experimental Protocols

To facilitate reproducible research, this section details common experimental methodologies used to investigate the pharmacological effects of this compound.

Extraction of this compound from Sesame Seeds

A common method for extracting this compound is Microwave-Assisted Extraction (MAE).

  • Sample Preparation: Roasted and ground sesame seeds are used as the starting material.

  • Solvent: Ethyl acetate (B1210297) is a commonly used solvent.

  • Procedure:

    • A known quantity of the powdered sesame seed is mixed with the solvent.

    • The mixture is subjected to microwave irradiation at a specific power (e.g., 800 W) and for a defined duration (e.g., 6 minutes).

    • The extract is then filtered.

    • Quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC).[17]

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Gene and Protein Expression (e.g., iNOS, COX-2): Assessed by real-time PCR and Western blotting, respectively.[7]

In Vivo Cardioprotection Study in a Rat Model
  • Animal Model: Wistar rats are often used.

  • Induction of Cardiotoxicity: Doxorubicin is administered intraperitoneally at a cumulative dose (e.g., 15 mg/kg) over a period of time to induce cardiomyopathy.

  • This compound Treatment: this compound is administered orally at a specific dosage (e.g., 50 mg/kg body weight) daily.

  • Assessment of Cardioprotection:

    • Serum Biomarkers: Levels of cardiac troponin T, lactate (B86563) dehydrogenase (LDH), and creatine (B1669601) kinase (CK) are measured.

    • Lipid Profile: Serum levels of cholesterol, triglycerides, HDL, and LDL are determined.

    • Histopathology: Heart tissue is examined for signs of damage.[12][13]

G Start Animal Acclimatization Grouping Grouping of Animals (Control, Doxorubicin, Doxorubicin + this compound) Start->Grouping Doxorubicin Doxorubicin Administration (i.p.) Grouping->Doxorubicin This compound This compound Administration (Oral) Grouping->this compound Sacrifice Sacrifice and Sample Collection Doxorubicin->Sacrifice This compound->Doxorubicin Biochemical Biochemical Analysis (Serum Biomarkers, Lipids) Sacrifice->Biochemical Histopathology Histopathological Examination (Heart Tissue) Sacrifice->Histopathology Data Data Analysis Biochemical->Data Histopathology->Data

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesamol (3,4-methylenedioxyphenol) is a naturally occurring phenolic compound found in sesame seeds and sesame oil. It is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, complete with detailed experimental protocols and visualizations of its key signaling pathways.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₆O₃[1]
Molecular Weight 138.12 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 62-65 °C[1]
Boiling Point 272-274 °C at 760 mmHg[2]
pKa 9.79[2][3]
LogP (Octanol/Water) 1.29[2][3]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. This compound exhibits a varied solubility profile across different solvents.

SolventSolubilityReferences
Water Sparingly soluble[4]
Phosphate Buffered Saline (PBS, pH 7.2) ~5 mg/mL[5]
Aqueous Solubility (General) ~38.8 mg/mL[2][3][6]
Ethanol Soluble (~30 mg/mL)[5]
Methanol (B129727) Good solubility[4]
Dichloromethane Good solubility[4]
Dimethyl Sulfoxide (DMSO) Soluble (~30 mg/mL)[5]
Dimethylformamide (DMF) Soluble (~30 mg/mL)[5]
Oils Miscible[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Materials:

  • This compound

  • Distilled or deionized water

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of vials each containing a fixed volume of water (e.g., 10 mL).

  • Add an excess amount of this compound to each vial to create a saturated solution. Ensure undissolved solid is visible.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[7]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid from the solution.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.[7]

  • The solubility is expressed as the average concentration from multiple determinations.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.[8][9][10]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Accurately weigh a known amount of this compound and dissolve it in either the n-octanol or water phase.

  • Place a known volume of the this compound solution and the other phase into a separatory funnel or centrifuge tube.

  • Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of this compound in each phase using a suitable and validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

Determination of pKa by UV-Visible Spectrophotometry

The pKa is the acid dissociation constant, which is crucial for understanding the ionization state of a compound at different pH values.[11][12][13]

Materials:

  • This compound

  • Buffer solutions of various known pH values (spanning the expected pKa)

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of solutions by diluting the stock solution with buffer solutions of different pH values. The final concentration of this compound in each solution should be the same.

  • Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

  • Identify the wavelengths at which the protonated (acidic) and deprotonated (basic) forms of this compound have significantly different absorbances.

  • Plot the absorbance at a selected wavelength against the pH of the solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily related to its antioxidant and anti-inflammatory activities.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[14][15][16] this compound has been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and binds to ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα (Degraded) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes Translocates to Nucleus and promotes transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to MAPK_Pathway Cellular_Stress Cellular Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK Activates This compound This compound This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Leads to

References

Technical Guide: Sesamol's Modulation of Signaling Pathways in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sesamol, a phenolic lignan (B3055560) derived from sesame seeds (Sesamum indicum), has garnered significant attention for its multifaceted anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on key signaling cascades involved in apoptosis, cell cycle regulation, and metastasis. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the core pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is not mediated by a single mechanism but rather by its concurrent influence on several critical cellular processes. It has been shown to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by targeting pathways such as the mitochondrial apoptosis pathway, Wnt/β-catenin, NF-κB, and MAPK signaling cascades.[1][3]

Induction of Apoptosis: The Mitochondrial (Intrinsic) and Extrinsic Pathways

This compound is a potent inducer of apoptosis in various cancer cell lines, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4][5]

At high concentrations, this compound can act as a pro-oxidant, leading to the generation of intracellular Reactive Oxygen Species (ROS), particularly superoxide (B77818) anions (O₂⁻).[4][6] This surge in ROS disrupts mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4] The loss of mitochondrial integrity triggers the release of pro-apoptotic factors into the cytoplasm, leading to the activation of initiator caspase-9 and subsequently, executioner caspases-3 and -7.[5][7]

In human lung adenocarcinoma (SK-LU-1) cells, this compound was found to increase the activity of caspase-8, the initiator caspase for the extrinsic pathway, in addition to caspases-9 and -3/7.[5] The downregulation of Bid, a protein that links the two pathways, further confirms that this compound can trigger apoptosis through a comprehensive, dual-fronted mechanism.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Sesamol_ext This compound DeathReceptor Death Receptors Sesamol_ext->DeathReceptor Casp8 Caspase-8 Activation DeathReceptor->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Crosstalk Casp37 Caspase-3/7 Activation Casp8->Casp37 Sesamol_int This compound ROS ↑ Intracellular ROS (O₂⁻) Sesamol_int->ROS Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp37 Bid->Mito Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Arrest

This compound disrupts cancer cell proliferation by inducing cell cycle arrest, primarily at the S-phase.[4][8] In human colon cancer (HCT116) and hepatocellular carcinoma (HepG2) cells, treatment with this compound leads to an accumulation of cells in the S-phase, suggesting it may interfere with DNA replication or trigger DNA damage checkpoints.[4][6][8] This effect is dose-dependent and contributes significantly to the reduction in cell viability observed in treated cancer cell populations.[8]

Table 1: Effect of this compound on Cancer Cell Viability and Proliferation

Cell Line Effect Concentration(s) Citation(s)
HCT116 (Colon) Suppressed cell viability, S-phase arrest 0.5, 1, 2, 5 mM [4][6]
SK-LU-1 (Lung) Growth inhibition (IC50) 2.7 mM (48h) [5]
HepG2 (Liver) S-phase arrest, inhibited colony formation Dose-dependent [8][9]
SCC-25 (Oral) Cytotoxicity 62.5, 125, 250 µM/mL (24h) [7]

| TNBC (Breast) | Inhibited proliferation, attenuated CyclinD1 | Not specified |[10][11] |

Inhibition of Metastasis and Invasion

Metastasis is a complex process involving cell migration, invasion, and the degradation of the extracellular matrix (ECM). This compound has demonstrated a potent ability to inhibit these processes through multiple signaling pathways.

In triple-negative breast cancer (TNBC), this compound inactivates the Wnt/β-catenin signaling pathway.[9][10] It achieves this by upregulating the Wnt inhibitory factor 1 (WIF1), an endogenous inhibitor of the pathway, through promoter region demethylation.[10] The inactivation of Wnt/β-catenin signaling leads to a reversion of the epithelial-mesenchymal transition (EMT), a critical process for metastasis. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin, Vimentin, and Snail.[10][11]

G This compound This compound WIF1 ↑ WIF1 Expression (via Promoter Demethylation) This compound->WIF1 Wnt Wnt Ligand WIF1->Wnt Inhibits BetaCatenin β-catenin WIF1->BetaCatenin Promotes Degradation Frizzled Frizzled Receptor Wnt->Frizzled Binds Frizzled->BetaCatenin Stabilizes Degradation β-catenin Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates EMT ↓ N-cadherin, Vimentin, Snail ↑ E-cadherin GeneTranscription->EMT Metastasis Metastasis & Invasion EMT->Metastasis Inhibits

Caption: this compound inhibits metastasis by inactivating Wnt/β-catenin signaling.

This compound can suppress the expression of Matrix Metalloproteinases (MMPs), enzymes crucial for degrading the ECM during cancer cell invasion.[12] In chondrosarcoma cells, this compound was shown to inhibit the expression of MMP-1, MMP-9, and MMP-13.[12][13] This inhibition is mediated through the downregulation of the NF-κB and MAPK (ERK/p38) signaling pathways.[12] this compound prevents the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[12] Concurrently, it reduces the phosphorylation of ERK1/2 and p38 MAPKs, further contributing to the decreased expression of MMPs.[12][14]

Table 2: this compound's Effect on Metastasis-Related Proteins and Pathways

Cell Line / Model Pathway Targeted Key Proteins Modulated Effect Citation(s)
TNBC (Breast) Wnt/β-catenin ↑WIF1, ↑E-cadherin, ↓N-cadherin, ↓Vimentin, ↓Snail Inhibition of migration and invasion [10][11]
SW1353 (Chondrosarcoma) NF-κB, MAPK (ERK/p38) ↓MMP-1, ↓MMP-9, ↓MMP-13, ↓p-ERK1/2, ↓p-p38 Inhibition of MMP expression [12]
ApcMin/+ mice (Colon) COX-2 Signaling ↓COX-2 mRNA Reduced intestinal polyp development [15][16]

| Monocrotaline-induced rats | MMP-9 Signaling | ↓MMP-9, ↑TIMP-1 | Attenuated sinusoidal obstruction syndrome |[17] |

Experimental Protocols and Workflows

The investigation of this compound's effects on cancer cells involves a range of standard molecular and cell biology techniques.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture 1. Cancer Cell Culture (e.g., HCT116, HepG2) Seed 2. Cell Seeding (Plates/Flasks) Culture->Seed Treat 3. This compound Treatment (Varying Concentrations & Durations) Seed->Treat MTT 4a. Cell Viability (MTT Assay) Treat->MTT Flow 4b. Apoptosis & Cell Cycle (Flow Cytometry) Treat->Flow Western 4c. Protein Expression (Western Blot) Treat->Western

Caption: General experimental workflow for assessing this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 mM) and a vehicle control. Incubate for the desired period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This technique is used to quantify apoptotic cells and determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Culture and treat cells with this compound as described above in 6-well plates.

  • Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining:

    • For Apoptosis (Annexin V/PI): Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • For Cell Cycle: Wash fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]

Western Blotting

This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, β-catenin, p-ERK) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion and Future Perspectives

This compound exhibits significant anti-cancer potential by targeting multiple, interconnected signaling pathways responsible for cell survival, proliferation, and metastasis.[1][2][11] Its ability to induce ROS-mediated mitochondrial apoptosis, arrest the cell cycle, and inhibit invasion by modulating the Wnt/β-catenin and NF-κB/MAPK pathways highlights its promise as a chemopreventive or therapeutic agent.[4][10][12] The quantitative data summarized herein provide a valuable resource for comparing its efficacy across different cancer types.

Future research should focus on elucidating the complete network of this compound's molecular targets, its potential synergistic effects when combined with conventional chemotherapy drugs, and the development of novel delivery systems to enhance its bioavailability and clinical efficacy.[11][18] The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the anti-cancer properties of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Sesamol in Sesame Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamol, a phenolic compound found in sesame oil, is a potent antioxidant with various reported health benefits, including anti-inflammatory and neuroprotective properties. Accurate and reliable quantification of this compound in sesame oil is crucial for quality control, product development, and scientific research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and accuracy. This document provides detailed application notes and protocols for the quantification of this compound in sesame oil using HPLC.

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for this compound analysis. In this technique, the sesame oil sample, after appropriate preparation, is injected into the HPLC system. The separation is achieved on a non-polar stationary phase (typically a C18 column) with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is typically performed using a UV-Vis detector at the wavelength of maximum absorbance for this compound, which is around 290 nm.[1] The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Two primary methods for sample preparation are presented below: a straightforward liquid-liquid extraction and a more rigorous Solid Phase Extraction (SPE) for cleaner sample extracts.

Protocol 1: Liquid-Liquid Extraction Method

This method is relatively simple and suitable for routine analysis where high sample throughput is desired.

1. Sample Preparation:

  • Accurately weigh approximately 0.2 g of the sesame oil sample into a centrifuge tube.[1]

  • Add 4 mL of methanol (B129727), vortex for 5 minutes, and sonicate for 5 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 5 minutes and transfer the supernatant to a 10 mL volumetric flask.[1]

  • Repeat the extraction twice more with 3 mL and 2 mL of methanol, respectively, combining the supernatants in the volumetric flask.[1]

  • Bring the final volume to 10 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.

3. HPLC Conditions:

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v).[1][2][3]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2][3]

  • Detection Wavelength: 287-290 nm.[1][2]

  • Injection Volume: 20 µL.[1][2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration of this compound in the original sesame oil sample, taking into account the initial weight and dilution factor.

Protocol 2: Solid Phase Extraction (SPE) Method

This method provides a more thorough sample cleanup, which can be beneficial for complex matrices or when lower detection limits are required. An anion exchange SPE column is used to effectively extract this compound.[4][5]

1. Sample Preparation (SPE):

  • Use a Cleanert PAX (500 mg per 6 mL) anion exchange SPE column.[4][5]

  • Optimize SPE conditions by adjusting the type, volume, and pH of the sample loading solvent, washing solution, and eluent to ensure efficient sample cleanup and high recovery of this compound.[4][5]

  • The exact parameters for the SPE procedure, including the loading, washing, and elution steps, should be optimized based on the specific SPE cartridge and laboratory conditions.

2. HPLC Conditions:

  • The HPLC conditions are generally similar to those in Protocol 1. The specific mobile phase composition and gradient may be adjusted based on the purity of the extract from the SPE step.

3. Standard Solution Preparation and Data Analysis:

  • Follow the same procedures as outlined in Protocol 1 for the preparation of standard solutions and data analysis.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1Method 2
Column C18 (250 x 4.6 mm, 5 µm)[1][2]Vertisep™ UPS silica (B1680970) (4.6 x 250 mm, 5 µm)[6]
Mobile Phase Methanol:Water (70:30, v/v)[1][2]n-hexane/tetrahydrofuran/2-propanol[6]
Flow Rate 0.8 mL/min[1][2]Not Specified
Detection UV at 287-290 nm[1][2]Diode Array Detector (DAD)[6]
Column Temp. 30 °C[1][2]Not Specified

Table 2: Method Validation Data for this compound Quantification

ParameterTypical Value/RangeReference
Linearity (r²) > 0.999[1][1]
Linear Range 10–500 mg L⁻¹[4][5][4][5]
Limit of Detection (LOD) ~1.27 µg/mL[1][1]
Limit of Quantification (LOQ) 5.0 mg kg⁻¹[4][5][4][5]
Accuracy (% Recovery) 88.2–106.1%[4][5][4][5]
Precision (% RSD) 1.9–8.2%[4][5][4][5]

Visualization of Workflows

The following diagram illustrates the general experimental workflow for the quantification of this compound in sesame oil by HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start Sesame Oil Sample extraction Liquid-Liquid Extraction or Solid Phase Extraction start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection hplc_system C18 Column Methanol/Water Mobile Phase UV Detection (290 nm) hplc_injection->hplc_system chromatogram Chromatogram Generation hplc_system->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification result This compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification in sesame oil by HPLC.

Conclusion

The HPLC methods described in this application note provide reliable and accurate means for the quantification of this compound in sesame oil. The choice between a simple liquid-liquid extraction and a more comprehensive solid-phase extraction will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired sensitivity. Proper method validation is essential to ensure the accuracy and reliability of the results. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with sesame oil and its bioactive components.

References

Illuminating the Antioxidant Prowess of Sesamol: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of Sesamol, a natural phenolic compound derived from sesame seeds and oil. The following in vitro assays are outlined to offer a comprehensive assessment of its free-radical scavenging and reducing capabilities.

Data Summary: Antioxidant Capacity of this compound

The antioxidant potential of this compound has been quantified using various standard assays. The following table summarizes the key quantitative data, primarily presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of this compound required to scavenge 50% of the free radicals in the respective assay. A lower IC50 value signifies a higher antioxidant activity.

AssayCompoundIC50 ValueReference CompoundReference IC50
DPPH Radical Scavenging This compound0.42 ± 0.01 mmol L⁻¹--
DPPH Radical Scavenging Sesamyl Acetate (B1210297)7.61 ± 0.95 mmol L⁻¹--
DPPH Radical Scavenging Sesamyl Butyrate5.04 ± 0.42 mmol L⁻¹--
DPPH Radical Scavenging Sesamyl Hexanoate55.27 ± 7.41 mmol L⁻¹--
DPPH Radical Scavenging Methanolic Sesame Oil Extract0.026 mg/mLα-Tocopherol0.031 mg/mL
ABTS Radical Scavenging Methanolic Sesame Oil Extract58.0% inhibition at 2.0% (w/v)α-Tocopherol46.0% inhibition at 2.0% (w/v)
β-Carotene Bleaching Methanolic Sesame Oil Extract53.58% discoloration at 2.0% (w/v)α-Tocopherol45.03% discoloration at 2.0% (w/v)

Note: The antioxidant activity of this compound and its derivatives can vary based on the assay system and experimental conditions.[1][2]

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are designed to be followed in a standard laboratory setting.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[3][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or a suitable solvent for this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[3][5] Keep the solution in the dark.

    • Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value.[4]

    • Prepare a stock solution of the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the different concentrations of the this compound solution or the positive control to respective wells.[3][5]

    • Add 100 µL of the DPPH solution to each well.[3]

    • For the control well, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][4][5]

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.[3][4][5]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:[4] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is monitored by the decrease in its absorbance.[4]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3][4]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][4]

    • Before the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 10 µL of the this compound solution or standard to a 96-well microplate.[4]

    • Add 190 µL of the diluted ABTS•+ solution to each well.[4]

    • Incubate the plate at room temperature for 6 minutes.[4]

  • Measurement:

    • Measure the absorbance at 734 nm.[4]

  • Calculation:

    • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[3][4]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue color.[3]

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Incubator

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP working solution by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[6] The reagent should be prepared fresh.

    • Warm the FRAP working solution to 37°C before use.[3]

    • Prepare serial dilutions of the this compound stock solution and the standard.[3]

  • Assay Procedure:

    • Add 10 µL of each dilution of this compound or standard to a 96-well plate.[3]

    • Add 300 µL of the FRAP working solution to each well.[3]

    • Incubate the plate at 37°C for 4 minutes.[3]

  • Measurement:

    • Measure the absorbance at 593 nm.[3][7]

  • Calculation:

    • Construct a standard curve using the known concentrations of the standard.

    • The FRAP value of this compound is expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.[3]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antioxidant assays described.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH, ABTS, FRAP) reaction Reaction Incubation reagent_prep->reaction sample_prep Sample Preparation (this compound & Standards) sample_prep->reaction measurement Spectrophotometric Measurement reaction->measurement calculation Calculation of % Inhibition & IC50/FRAP Value measurement->calculation

Caption: General workflow for in vitro antioxidant assays.

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways.

G cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Promotes NFkB NF-κB Inhibition This compound->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes InflammatoryCytokines Downregulation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->InflammatoryCytokines

Caption: this compound's modulation of Nrf2 and NF-κB pathways.

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[8][9] This pathway is a primary regulator of the cellular antioxidant response, leading to the increased expression of various protective enzymes.[8] Furthermore, this compound can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[8][10][11] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines.[8][10] These dual actions highlight this compound's potential as both a direct antioxidant and an indirect modulator of cellular defense mechanisms.

References

Application Notes and Protocols for In Vivo Studies of Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models used to investigate the diverse therapeutic effects of sesamol, a bioactive lignan (B3055560) found in sesame oil. Detailed protocols for key experimental models are provided, along with a summary of quantitative data from various studies to facilitate experimental design and data comparison. Furthermore, signaling pathways implicated in the action of this compound are visualized to aid in understanding its molecular mechanisms.

Neuroprotective Effects of this compound

Animal models of neuroinflammation and ischemia are commonly used to evaluate the neuroprotective properties of this compound, which are largely attributed to its anti-inflammatory and antioxidant activities.[1]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rats

This model is employed to study this compound's ability to mitigate neuroinflammation and associated cognitive deficits.[1][2]

Experimental Protocol:

  • Animal Model: Male Wistar rats (200-250g) are commonly used.[1]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

  • This compound Administration: Administer this compound (10 and 50 mg/kg, intraperitoneally) for two weeks.[1]

  • LPS Challenge: For the subsequent five days, inject LPS (from E. coli, 1 mg/kg, i.p.) to induce neuroinflammation. Administer this compound 30 minutes prior to each LPS injection.[1]

  • Behavioral Assessment: Two hours after the final LPS injection on days 15-19, assess spatial learning and memory using the Morris Water Maze.[1]

  • Biochemical Analysis: Following behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cerebral cortex) for the analysis of inflammatory markers and oxidative stress.[1]

Experimental Workflow for LPS-Induced Neuroinflammation Model

cluster_pre_treatment Pre-treatment Phase (2 weeks) cluster_induction Induction Phase (5 days) cluster_assessment Assessment Phase This compound Administration This compound Administration (10 or 50 mg/kg, i.p.) Daily this compound This compound Administration (30 min before LPS) LPS Injection LPS Injection (1 mg/kg, i.p.) Behavioral Testing Morris Water Maze (2 hours post-LPS on days 15-19) Daily this compound->LPS Injection Biochemical Analysis Brain Tissue Analysis (Post-behavioral testing) Behavioral Testing->Biochemical Analysis

Caption: Workflow for the LPS-induced neuroinflammation model.

Quantitative Data Summary: Neuroprotective Effects

Animal ModelTreatment GroupKey FindingsReference
LPS-induced Neuroinflammation (Rats)LPS + this compound (50 mg/kg) Escape latency in Morris Water Maze Time in target quadrant TNF-α levels in hippocampus and cerebral cortex Lipid peroxidation in hippocampus and cerebral cortex Total thiol levels in hippocampus[1][2]
Aging-associated Cognitive Impairment (Mice)Aging + this compound (0.1% w/w in diet) Malondialdehyde (MDA) production Antioxidant enzyme activity Microglial overactivation Inflammatory cytokine expression Aβ1-42 accumulation[3]
Aluminum Nanoparticle-induced Neurotoxicity (Rats)AlNPs + this compound (100 mg/kg) Brain AChE activity MDA and 8-OHdG levels GSH, CAT, and SOD activities Serum IL-1β and IL-6 levels Brain GST, TNF-α, and caspase-3 gene expression

Metabolic Effects of this compound

High-fat diet-induced obesity models in rodents are frequently utilized to examine the beneficial effects of this compound on metabolic parameters.[4]

High-Fat Diet (HFD)-Induced Obesity Model in Mice

This model is designed to assess this compound's potential in preventing weight gain and improving metabolic dysfunctions.[4]

Experimental Protocol:

  • Animal Model: C57BL/6J male mice are a suitable model.[5]

  • Obesity Induction: Feed mice a high-fat diet (HFD; e.g., 60 kcal% fat) for 8 weeks to induce obesity.[5][6]

  • This compound Treatment: Following the induction period, administer this compound (100 mg/kg body weight/day, by gavage) for an additional 4-8 weeks.[5][7]

  • Monitoring: Record body weight weekly and food intake daily.[6]

  • Metabolic Assessments: Perform intraperitoneal glucose tolerance tests (IPGTT) and insulin (B600854) tolerance tests (IPITT).[8]

  • Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of serum lipids (triglycerides, total cholesterol), insulin, and inflammatory markers.[5][7] Tissues such as the liver and adipose can be collected for histological analysis and protein expression studies.[7]

Experimental Workflow for HFD-Induced Obesity Model

cluster_induction Obesity Induction (8 weeks) cluster_treatment Treatment Phase (4-8 weeks) cluster_assessment Assessment Phase HFD Feeding High-Fat Diet Feeding This compound Gavage This compound Administration (100 mg/kg/day) Monitoring Weekly Body Weight Daily Food Intake Metabolic Tests IPGTT & IPITT Biochemical Analysis Serum and Tissue Analysis Metabolic Tests->Biochemical Analysis Monitoring->Metabolic Tests

Caption: Workflow for the HFD-induced obesity model.

Quantitative Data Summary: Metabolic Effects

Animal ModelTreatment GroupKey FindingsReference
High-Fat Diet-Induced Obesity (Mice)HFD + this compound (100 mg/kg) Body weight gain Serum triglycerides and total cholesterol Adipocyte size Insulin sensitivity[5][7]
High-Fat Diet-Induced Cardiometabolic Syndrome (Rats)HFD + this compound (2, 4, 8 mg/kg) Insulin resistance, hyperinsulinemia, hyperglycemia Dyslipidemia TNF-α, IL-6, leptin, resistin, hs-CRP Adiponectin, nitric oxide Blood pressure[9]
Middle-Aged Obese MiceHFD + this compound (100 mg/kg) Weight gain Insulin resistance and glucose intolerance Serum triglycerides, total cholesterol, LDL-C Serum HDL-C Oxidative stress markers (MDA)[4]

Cardioprotective Effects of this compound

The cardioprotective potential of this compound is often investigated using models of chemically-induced myocardial infarction.

Isoproterenol (B85558) (ISO)-Induced Myocardial Infarction Model in Rats

This model mimics the biochemical and histopathological changes observed in human myocardial infarction.[10]

Experimental Protocol:

  • Animal Model: Adult male albino Wistar rats (180-200g) are typically used.[11]

  • This compound Pre-treatment: Administer this compound at different doses (e.g., 50, 100, and 200 mg/kg body weight, intraperitoneally) for 7 days.[10]

  • Induction of Myocardial Infarction: On the 8th and 9th days, induce myocardial infarction by subcutaneous injection of isoproterenol (85 mg/kg body weight) on two consecutive days.[11] Another protocol suggests isoproterenol at 100 mg/kg intraperitoneally on two consecutive days, 2 hours after this compound administration.[12]

  • Assessment: 24 hours after the last isoproterenol injection, collect blood to measure cardiac injury markers (CK-MB, LDH, troponins).[10][12] The heart tissue can be collected for histopathological examination and analysis of oxidative stress markers.[10]

Experimental Workflow for ISO-Induced Myocardial Infarction Model

cluster_pre_treatment Pre-treatment Phase (7 days) cluster_induction Induction Phase (2 days) cluster_assessment Assessment Phase (24h post-ISO) This compound Admin This compound Administration (50, 100, or 200 mg/kg, i.p.) ISO Injection Isoproterenol Injection (85 or 100 mg/kg, s.c. or i.p.) Blood Collection Blood Analysis for Cardiac Markers Tissue Collection Heart Tissue for Histopathology Blood Collection->Tissue Collection

Caption: Workflow for the ISO-induced myocardial infarction model.

Quantitative Data Summary: Cardioprotective Effects

Animal ModelTreatment GroupKey FindingsReference
Isoproterenol-induced Myocardial Infarction (Rats)ISO + this compound (50 mg/kg) Plasma levels of ALT, AST, LDH, CK, CK-MB, Troponin T, and Troponin I Plasma and heart levels of TBARS, conjugated dienes, and lipid hydroperoxides Heart activities of SOD, CAT, GPx, GST, and GR Plasma and heart levels of Vitamin C, Vitamin E, and GSH[10]
Isoproterenol-induced Myocardial Infarction (Rats)ISO + this compound (1, 3, 10 mg/kg) Blood pressure Heart rate, ECG wave durations, CK-MB, LDH, MMP-2, and MMP-9 levels[12]

Anti-inflammatory Effects of this compound

Animal models of allergic asthma are valuable for assessing the anti-inflammatory properties of this compound in the context of airway inflammation.

Ovalbumin (OVA)-Induced Asthma Model in Mice

This model is characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased IgE levels.[13]

Experimental Protocol:

  • Animal Model: Female BALB/c mice are commonly used.[13]

  • Sensitization: Sensitize mice with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide (B78521) on days 1, 2, 3, and 14.[13]

  • Challenge: Challenge the sensitized mice with 2% OVA inhalation on days 14, 17, 20, 23, and 27.[13]

  • This compound Treatment: Administer this compound (10 or 30 mg/kg, orally) daily from days 14 to 27.[13]

  • Assessment of Airway Hyperresponsiveness (AHR): On day 28, measure AHR in response to increasing doses of methacholine.[13]

  • Analysis of Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue: On day 29, collect BALF to count inflammatory cells and lung tissue for histological analysis and measurement of inflammatory and oxidative stress markers.[13]

Experimental Workflow for OVA-Induced Asthma Model

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase OVA Sensitization OVA Injections (Days 1, 2, 3, 14) OVA Challenge OVA Inhalation (Days 14, 17, 20, 23, 27) AHR Measurement AHR to Methacholine (Day 28) This compound Treatment Oral this compound (10 or 30 mg/kg, Days 14-27) BALF/Lung Analysis BALF and Lung Analysis (Day 29) AHR Measurement->BALF/Lung Analysis

Caption: Workflow for the OVA-induced asthma model.

Quantitative Data Summary: Anti-inflammatory Effects (Asthma)

Animal ModelTreatment GroupKey FindingsReference
Ovalbumin-induced Asthma (Mice)OVA + this compound (10, 30 mg/kg) Airway hyperresponsiveness (Penh values) Eosinophil infiltration in BALF and lung Th2-associated cytokine expression Glutathione expression in lungs Malondialdehyde levels in lungs[13]

Key Signaling Pathways Modulated by this compound

AMPK/SIRT1/NF-κB Signaling Pathway in Neuroinflammation

This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates NFkB NF-κB SIRT1->NFkB inhibits Inflammation Neuroinflammation (↑ TNF-α, IL-6) NFkB->Inflammation promotes

Caption: this compound activates the AMPK/SIRT1 pathway, inhibiting NF-κB and reducing neuroinflammation.

β3-AR/PKA Signaling Pathway in Adipocyte Browning

This compound This compound b3AR β3-AR This compound->b3AR activates PKA PKA b3AR->PKA activates Mito_Biogenesis Mitochondrial Biogenesis PKA->Mito_Biogenesis promotes Mitophagy Mitophagy PKA->Mitophagy inhibits Adipocyte_Browning Adipocyte Browning Mito_Biogenesis->Adipocyte_Browning Mitophagy->Adipocyte_Browning

Caption: this compound promotes adipocyte browning via the β3-AR/PKA pathway, enhancing mitochondrial biogenesis and inhibiting mitophagy.

References

Application Notes and Protocols for Synthesizing Sesamol Derivatives with Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various Sesamol derivatives that exhibit enhanced biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The information is compiled from recent scientific literature to aid researchers in the development of novel therapeutic agents.

Introduction to this compound and its Derivatives

This compound, a natural phenolic compound found in sesame seeds and sesame oil, is known for its antioxidant properties.[1] However, its therapeutic potential is often limited by factors such as metabolic instability and moderate efficacy. To overcome these limitations, researchers have focused on synthesizing this compound derivatives with improved biological activities. These modifications often involve the introduction of various functional groups or heterocyclic moieties to the this compound scaffold, leading to enhanced potency and better pharmacological profiles. This document outlines the synthesis of three promising classes of this compound derivatives: Alkylated this compound Derivatives, this compound-based Mannich Bases, and this compound-Thiazolidinone Hybrids.

Synthetic Protocols

Synthesis of 6-Alkylated this compound Derivatives

Alkylation of the this compound ring, particularly at the ortho position to the hydroxyl group, has been shown to enhance antioxidant activity.[2][3] This is attributed to the electron-donating nature of alkyl groups, which stabilizes the phenoxyl radical formed during antioxidant action.

Experimental Protocol: Synthesis of 6-tert-butylthis compound

This protocol is adapted from computational studies suggesting enhanced activity for alkylated this compound derivatives.

Materials:

Procedure:

  • Dissolve this compound (1 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butanol (1.2 mmol) to the solution with stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 6-tert-butylthis compound.

Workflow for the Synthesis of 6-Alkylated this compound Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in DCM 0°C to Room Temp, 4-6h This compound->Reaction_Vessel tert_butanol tert-butanol tert_butanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product 6-tert-butylthis compound Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of 6-tert-butylthis compound.

Synthesis of this compound-based Mannich Bases

Mannich bases of this compound are synthesized through the aminomethylation of the phenolic ring.[4] This reaction introduces a β-amino carbonyl group, which can enhance the biological activity of the parent molecule.

Experimental Protocol: Synthesis of 6-(Dimethylaminomethyl)this compound

This protocol is a general procedure for the Mannich reaction involving a phenol, formaldehyde (B43269), and a secondary amine.[5][6][7]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • To this solution, add dimethylamine (12 mmol) followed by the dropwise addition of formaldehyde (12 mmol) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with dilute HCl to a pH of 2-3.

  • Wash the acidic solution with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a 10% NaOH solution to a pH of 9-10 to precipitate the Mannich base.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-(dimethylaminomethyl)this compound.

Synthesis of this compound-Thiazolidinone Hybrids

Thiazolidin-4-one derivatives are known for a wide range of pharmacological activities.[8][9] Hybrid molecules incorporating both this compound and a thiazolidin-4-one moiety have been synthesized and evaluated for their anticancer and antioxidant properties.[8][10]

Experimental Protocol: Synthesis of a this compound-Thiazolidinone Derivative

This protocol outlines a multi-step synthesis of a this compound-thiazolidinone derivative.[8][9]

Step 1: Synthesis of 2-(benzo[d][11][12]dioxol-5-yloxy)acetic acid

  • To a solution of this compound (0.01 mol) in acetone, add chloroacetic acid (0.01 mol) and anhydrous potassium carbonate (0.02 mol).

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-(benzo[d][11][12]dioxol-5-yloxy)acetic acid.

Step 2: Synthesis of 2-(benzo[d][11][12]dioxol-5-yloxy)acetohydrazide

  • Dissolve the acid from Step 1 (0.01 mol) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours to form the corresponding ester.

  • After esterification, add hydrazine (B178648) hydrate (B1144303) (0.02 mol) and reflux for another 4-6 hours.

  • Cool the reaction mixture to obtain the hydrazide precipitate.

  • Filter, wash with cold ethanol, and dry.

Step 3: Synthesis of the Schiff Base

  • Dissolve the hydrazide from Step 2 (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to obtain the Schiff base as a solid.

  • Filter, wash with ethanol, and dry.

Step 4: Synthesis of the Thiazolidin-4-one Derivative

  • To a solution of the Schiff base from Step 3 (0.01 mol) in dioxane, add thioglycolic acid (0.012 mol).

  • Add a catalytic amount of anhydrous zinc chloride.

  • Reflux the mixture for 10-12 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound-thiazolidinone derivative.

Workflow for the Synthesis of this compound-Thiazolidinone Hybrids

G This compound This compound Step1 2-(benzo[d][1,3]dioxol-5-yloxy)acetic acid This compound->Step1 Chloroacetic acid, K₂CO₃, Acetone Step2 2-(benzo[d][1,3]dioxol-5-yloxy)acetohydrazide Step1->Step2 Ethanol, H₂SO₄, Hydrazine hydrate Step3 Schiff Base Step2->Step3 Ar-CHO, Ethanol, Glacial Acetic Acid Step4 This compound-Thiazolidinone Hybrid Step3->Step4 Thioglycolic acid, ZnCl₂, Dioxane

Caption: Multi-step synthesis of a this compound-thiazolidinone hybrid.

Quantitative Data on Enhanced Activity

The following tables summarize the quantitative data on the enhanced antioxidant and anticancer activities of various this compound derivatives compared to the parent compound.

Table 1: Antioxidant Activity of this compound Derivatives (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µM)Reference
This compound>100[13]
6-tert-butylthis compound75.88 (Calculated BDE in kcal/mol)[2]
Trimethylated this compound DerivativeMore potent than Trolox (qualitative)[2][3]
This compound Derivative 4dHighest activity (qualitative)

Note: Quantitative IC₅₀ values for direct comparison are often not available in a single study. The data presented here is a compilation from various sources and methodologies, including computational predictions (Bond Dissociation Enthalpy - BDE, a measure of antioxidant potential).

Table 2: Anticancer Activity of this compound-Thiazolidinone Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
Compound 9A549 (Lung)84.27 ± 2.7[8][10]
MCF-7 (Breast)69.15 ± 3.4[8][10]
HeLa (Cervical)42.90 ± 3.5[8][10]
Compound 12A549 (Lung)91.98 ± 4.2[8][10]
MCF-7 (Breast)174.3 ± 4.1[8][10]
HeLa (Cervical)180.77 ± 4.6[8][10]

Signaling Pathways

This compound and its derivatives exert their biological effects by modulating various signaling pathways. The primary mechanisms involve the regulation of oxidative stress and inflammation.

Antioxidant Mechanism and the Nrf2 Signaling Pathway

The antioxidant activity of this compound derivatives is primarily due to their ability to scavenge free radicals.[14] This process is often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] In the presence of oxidative stress or Nrf2 activators like certain this compound derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.[13][16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[13][16] This results in the increased production of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sesamol_deriv This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Sesamol_deriv->Keap1_Nrf2 inhibition ROS ROS ROS->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound derivatives.

Anti-inflammatory Mechanism and the NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. This compound and its derivatives have demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB.[20][21] This phosphorylation targets IκB for ubiquitination and subsequent degradation, allowing NF-κB to translocate to the nucleus.[20][21] In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17] this compound derivatives can inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[17][19]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Sesamol_deriv This compound Derivative Sesamol_deriv->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Caption: Inhibition of the NF-κB inflammatory pathway by this compound derivatives.

Conclusion

The synthetic protocols and activity data presented in this document highlight the potential of this compound derivatives as promising therapeutic agents. The enhanced antioxidant, anti-inflammatory, and anticancer activities of these compounds, coupled with a deeper understanding of their mechanisms of action, provide a solid foundation for further research and development in this area. The provided methodologies can be adapted and optimized by researchers to synthesize novel this compound derivatives with even greater therapeutic potential.

References

Application Notes and Protocols for the Spectroscopic Characterization of Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamol (3,4-methylenedioxyphenol) is a potent natural antioxidant and a key bioactive compound found in sesame seeds and sesame oil. Its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, have made it a subject of significant interest in the fields of food science, pharmaceuticals, and drug development. Accurate and comprehensive characterization of this compound is crucial for quality control, impurity profiling, and understanding its mechanism of action. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Visible spectroscopy is a rapid and effective technique for the quantitative analysis of this compound and for monitoring its electronic conjugation. Due to its phenolic ring and methylenedioxy group, this compound exhibits a characteristic absorption maximum in the UV region, typically around 290-297 nm.[1][2] This property is exploited for concentration determination in various solvents and matrices using the Beer-Lambert law. The technique is valuable for routine quality control, dissolution studies, and assessing the purity of this compound samples. Changes in the absorption spectrum, such as shifts in λmax or changes in absorbance intensity (e.g., hyperchromism), can indicate interactions with other molecules, such as DNA.[3]

Experimental Protocol

Objective: To determine the concentration of a this compound solution.

Materials:

  • This compound standard (≥98% purity)

  • Methanol (B129727), HPLC grade

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the this compound in a small amount of methanol and then dilute to the mark with methanol. Mix thoroughly.

  • Preparation of Working Standards: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 10 µg/mL by diluting appropriate aliquots with methanol.

  • Sample Preparation: Dissolve the unknown this compound sample in methanol to obtain a theoretical concentration within the calibration range.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use methanol as the blank to zero the instrument.

    • Record the UV spectrum for each working standard and the unknown sample.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the working standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

    • Use the absorbance of the unknown sample and the calibration curve equation to calculate its concentration.

Data Presentation
ParameterValueReference
λmax (in Methanol)~294 nm[4]
λmax (in Tris-HCl buffer)~290 nm[3]
Linearity Range1-10 µg/mL[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, thereby confirming its chemical identity. The spectrum provides a unique molecular "fingerprint." Key vibrational bands for this compound include a broad peak for the phenolic hydroxyl (-OH) group, C-H stretching from the aromatic ring, C=C stretching of the aromatic ring, and characteristic C-O stretching from the ether linkages in the methylenedioxy group.[5] FTIR can be used for qualitative identification, purity assessment by comparing the spectrum to a reference standard, and detecting specific impurities.[6]

Experimental Protocol

Objective: To obtain the FTIR spectrum of a solid this compound sample.

Method: Attenuated Total Reflectance (ATR) (A simple method requiring minimal sample preparation)

Materials:

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone. Allow it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal using a clean spatula.[7]

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the FTIR spectrum. Typically, this involves co-adding 16 to 32 scans in the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Label the major peaks corresponding to the key functional groups of this compound.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Data Presentation
Peak (cm⁻¹)AssignmentFunctional GroupReference
~3300-3400O-H stretch (broad)Phenolic Hydroxyl[5]
~3000Aromatic C-H stretchAromatic Ring[5]
~1600-1620C=C stretchAromatic Ring[5]
~1485-1505C=C stretchAromatic Ring[5]
~1440CH₂ scissoringMethylenedioxy[5]
~1200-1250Asymmetric C-O-C stretchDioxole Ring Ether[5]
~1030-1040Symmetric C-O-C stretchDioxole Ring Ether[5]
~920-930O-CH₂-O stretchDioxole Ring[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. Together, these techniques can unambiguously confirm the structure of this compound and are invaluable for identifying and characterizing impurities.[6]

Experimental Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound and place it in a small, clean vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Mix well until the sample is completely dissolved.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Filling the NMR Tube: Transfer the clear solution into the NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • Spectrum Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak at ~77.16 ppm or internal TMS at 0.00 ppm.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign both ¹H and ¹³C signals to the respective atoms in the this compound structure.

Data Presentation

¹H NMR Data (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-2~6.63d8.3
H-5~6.42dd8.3, 2.5
H-6~6.25d2.5
O-CH₂-O~5.89s-
-OH~5.15s (broad)-

¹³C NMR Data (in CDCl₃)

Note: Specific experimental ¹³C NMR data for this compound is less commonly reported in freely available literature but is present in databases like the Spectral Database for Organic Compounds (SDBS). The expected chemical shifts based on the structure are provided below.

Signal AssignmentExpected Chemical Shift (δ, ppm)
C-1~148-152
C-3a~141-144
C-4~140-143
C-7a~135-138
C-6~108-112
C-5~105-108
O-CH₂-O~100-102
C-2~98-102

Mass Spectrometry (MS)

Application Note

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. In combination with a separation technique like Gas Chromatography (GC-MS), it is a highly sensitive and specific method for identifying this compound and quantifying impurities.[6] Electron Ionization (EI) is a common technique used for GC-MS. The mass spectrum of this compound shows a prominent molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 138, confirming its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, provides additional structural information.

Experimental Protocol

Objective: To identify this compound and its fragmentation pattern using GC-MS.

Materials:

  • This compound sample

  • Methanol or Dichloromethane (GC grade)

  • GC-MS system with an EI source

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • GC Method:

    • Column: Use a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to 250°C, splitless mode.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

  • Injection and Analysis: Inject 1 µL of the sample into the GC-MS. The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound.

  • Data Analysis:

    • Obtain the mass spectrum of the this compound peak.

    • Identify the molecular ion peak (M⁺˙).

    • Identify and analyze the major fragment ions to determine the fragmentation pattern. Compare the spectrum with a library database (e.g., NIST) for confirmation.

Data Presentation
m/zRelative Intensity (%)Proposed Fragment
138100[M]⁺˙ (Molecular Ion)
13768[M-H]⁺
109~10[M-CHO]⁺
108~3[M-CH₂O]⁺
81~5[C₆H₅O]⁺
80~13[C₅H₄O]⁺˙
52~23[C₄H₄]⁺˙

(Note: Relative intensities are approximate and can vary between instruments.)

Visualizations

Experimental and Logical Workflows

G General Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample (Pure or Extracted) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis (Quantification, λmax) Dissolution->UV_Vis Dilute Solution FTIR FTIR (Functional Groups) Dissolution->FTIR Solid Film/ATR NMR NMR (¹H, ¹³C) (Structure Elucidation) Dissolution->NMR Deuterated Solvent MS MS / GC-MS (Molecular Weight, Fragmentation) Dissolution->MS Dilute Solution Data_Analysis Spectral Analysis & Comparison UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirm Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirm Report Report Structure_Confirm->Report Characterization Report

Caption: General workflow for the spectroscopic characterization of a this compound sample.

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

References

Application Notes and Protocols for Cell-Based Assays Measuring Intracellular Sesamol Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamol, a phenolic compound derived from sesame oil, has garnered significant interest for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] Understanding the extent of its intracellular accumulation is crucial for elucidating its mechanisms of action and for the development of this compound-based therapeutics. The concentration of this compound within target cells directly influences its efficacy and potential toxicity.[2] Therefore, robust and validated cell-based assays are essential for quantifying its uptake.

This document provides detailed protocols for quantifying intracellular this compound, primarily focusing on a validated High-Performance Liquid Chromatography (HPLC) method. Additionally, a conceptual framework for a fluorescence-based assay is presented, alongside an overview of the key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the HPLC-based quantification of intracellular this compound, primarily derived from studies on the human melanoma cell line SK-MEL-2.[2][3]

Table 1: HPLC Method Validation Parameters for this compound Quantification
Parameter Value
Linearity Range10–1000 ng/mL (R² = 0.9972)
Recovery94.80% to 99.29%
Precision (% RSD)0.84% to 5.28%
Accuracy (% Bias)-3.36% to 1.50%
Limit of Detection (LOD)5 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Table 2: Intracellular this compound Concentration in SK-MEL-2 Cells Over Time (Treatment with 2 mM this compound)
Incubation Time Intracellular this compound (ng/10^6 cells)
5 min~150
15 min~300
30 min~450
45 min~550
60 min~500
120 min~400
24 h~100

Note: The data in Table 2 is approximated from graphical representations in the cited literature and serves for illustrative purposes.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using HPLC

This protocol details a validated method for the quantification of this compound uptake in cultured cells using reverse-phase HPLC with UV detection.[2]

Materials:

  • This compound standard (analytical grade)

  • HPLC-grade methanol (B129727) and water

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Cultured cells (e.g., SK-MEL-2, HCT116, MCF-7)

  • 6-well cell culture plates

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.

    • Treat the cells with the desired concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes; 2, 4, 24 hours).

  • Cell Lysis and Sample Preparation:

    • After treatment, aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS to halt uptake.

    • Lyse the cells by adding 200 µL of cell lysis buffer to each well and scraping the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for HPLC analysis and protein quantification.

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase is an isocratic mixture of 70% methanol and 30% water.[2]

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[2]

    • Set the UV detector to a wavelength of 297 nm.[2]

    • Inject 20 µL of the cell lysate supernatant into the HPLC system.

    • The retention time for this compound is approximately 4.15 minutes under these conditions.[2]

  • Quantification:

    • Prepare a standard curve by running known concentrations of this compound (10-1000 ng/mL) through the HPLC system.

    • Quantify the amount of this compound in the cell lysates by comparing the peak area to the standard curve.

    • Normalize the intracellular this compound concentration to the protein content of each sample (e.g., ng of this compound/mg of protein).

G cluster_workflow Experimental Workflow: HPLC-Based this compound Uptake Assay A Cell Seeding and Culture B This compound Treatment A->B Incubate C Wash with Ice-Cold PBS B->C Terminate Uptake D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant E->F G HPLC Analysis F->G Inject Sample H Protein Quantification F->H Aliquot I Data Normalization and Analysis G->I H->I

Workflow for HPLC-based quantification of intracellular this compound.

Protocol 2: Conceptual Framework for a Fluorescence-Based this compound Uptake Assay

Currently, a specific fluorescent probe for the direct quantification of intracellular this compound is not commercially available. However, a conceptual assay can be designed based on the principles of fluorescence microscopy and the development of probes for other phenolic compounds.[4][5] This would require the synthesis of a fluorescently labeled this compound analog that retains its cellular uptake characteristics.

Hypothetical Probe: A this compound molecule conjugated to a fluorophore (e.g., a rhodamine or coumarin (B35378) derivative) that exhibits a change in fluorescence upon entering the intracellular environment or binding to a target.

Principle: The intensity of the fluorescence signal within the cells would be proportional to the concentration of the fluorescently labeled this compound analog.

Procedure Outline:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

    • Treat cells with the fluorescent this compound analog at various concentrations and for different durations.

  • Imaging:

    • Wash the cells with PBS to remove the extracellular probe.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity across different treatment conditions to determine relative uptake.

G cluster_workflow Conceptual Workflow: Fluorescence-Based this compound Uptake Assay A Synthesize Fluorescent This compound Analog C Treatment with Fluorescent Analog A->C B Cell Seeding on Glass-Bottom Dish B->C D Wash with PBS C->D E Fluorescence Microscopy D->E F Image Analysis and Quantification E->F

Conceptual workflow for a fluorescence-based this compound uptake assay.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism.[6][7][8]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been demonstrated to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.[9][10][11]

G cluster_nfkb This compound's Inhibition of the NF-κB Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (Inhibited by this compound) NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates

This compound inhibits the NF-κB signaling pathway.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Its activation by this compound can lead to beneficial metabolic effects.[12][13][14]

G cluster_ampk This compound's Activation of the AMPK Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Metabolism Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolism Promotes

This compound activates the AMPK signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. This compound has been shown to modulate the activity of different MAPK family members, such as ERK, JNK, and p38, often in a context-dependent manner.[6][15][16]

G cluster_mapk This compound's Modulation of the MAPK Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates CellularResponse Cellular Responses (Proliferation, Apoptosis, Inflammation) MAPK->CellularResponse Regulates

This compound modulates the MAPK signaling pathway.

References

Sesamol: A Versatile Phenolic Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sesamol, a naturally occurring phenolic compound extracted from sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention in pharmaceutical research. Its unique benzodioxole structure serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. Beyond its well-documented antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, this compound is a versatile starting material for the chemical synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for utilizing this compound as a raw material in the synthesis of pharmaceutically relevant compounds, along with insights into its mechanisms of action.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆O₃[1]
Molecular Weight 138.12 g/mol [1]
Appearance White crystalline solid[2]
CAS Number 533-31-3[1]
Solubility Sparingly soluble in water; miscible with most oils; soluble in methanol (B129727) and dichloromethane (B109758) (25 mg/ml).[1][2]

Applications in Pharmaceutical Synthesis

This compound's phenolic hydroxyl group and activated aromatic ring make it amenable to a variety of chemical transformations, rendering it a valuable precursor for drug synthesis.

Synthesis of Paroxetine (Antidepressant)

This compound is a key intermediate in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[2] The synthesis involves the nucleophilic substitution of a suitable piperidine (B6355638) derivative with this compound.

Experimental Protocol: Synthesis of N-Boc-Paroxetine from a Mesylated Piperidine Intermediate and this compound

This protocol is a representative example of the coupling reaction involving this compound.

Materials:

Procedure:

  • To a reaction vessel, add a mixture of this compound (7.60 g) and 28% sodium methoxide in methanol (10.13 g) in toluene (68 ml).[3]

  • Add a toluene solution of the mesylated piperidine intermediate to the reaction mixture.[3]

  • Heat the mixture at reflux for 5.5 hours.[3]

  • Raise the reflux temperature to 110°C by distilling off the methanol and maintain this temperature for an additional 1.5 hours.[3]

  • After cooling to room temperature, wash the reaction mixture with 25% aqueous NaOH solution and then with water.[3]

  • The resulting organic phase contains N-Boc-paroxetine in toluene. The solvent can be removed under reduced pressure, and the product can be further purified by crystallization.[3]

Synthesis of Bioactive this compound Derivatives

The chemical reactivity of this compound allows for the synthesis of a wide array of derivatives with enhanced or novel pharmacological activities. Key reactions include Mannich reactions, O-alkylation, and condensation reactions.[4]

Experimental Protocol: General Procedure for the Mannich Reaction of this compound

The Mannich reaction introduces an aminomethyl group onto the aromatic ring of this compound, often leading to compounds with enhanced biological activity.[5]

Materials:

  • This compound

  • Formaldehyde (B43269) (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, morpholine, piperazine)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • To the stirred solution, add the secondary amine followed by the dropwise addition of formaldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) and then heat to reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Experimental Protocol: General Procedure for O-Alkylation of this compound

Alkylation of the phenolic hydroxyl group of this compound can modulate its lipophilicity and biological activity.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, DMF)

Procedure:

  • To a stirred suspension of the base in the solvent, add this compound at room temperature.

  • Stir the mixture for a short period (e.g., 30 minutes) to form the phenoxide anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to yield the desired O-alkylated this compound derivative.

Pharmacological Activities and Signaling Pathways

Derivatives synthesized from this compound often exhibit a range of biological activities. Understanding the underlying molecular mechanisms is crucial for drug development.

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9][10] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways that regulate cell proliferation and survival.

Quantitative Data: IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (mM)Exposure Time (h)Reference
SK-LU-1Human Lung Adenocarcinoma2.748[8][9]
HCT116Human Colorectal Carcinoma2.5948[7]
SK-MEL-2Human Melanoma~2-3Not specified[11]

Signaling Pathways Involved in Anticancer Activity:

  • Wnt/β-catenin Signaling: this compound has been shown to inhibit the proliferation, migration, and invasion of triple-negative breast cancer cells by inactivating the Wnt/β-catenin signaling pathway.[12] This is achieved, in part, by inducing the expression of Wnt Inhibitory Factor 1 (WIF1).[12]

Wnt_Pathway cluster_nucleus Nucleus This compound This compound WIF1 WIF1 (Wnt Inhibitory Factor 1) This compound->WIF1 induces expression Wnt Wnt WIF1->Wnt inhibits Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Nucleus Nucleus Proliferation Cell Proliferation, Migration, Invasion Target_Genes->Proliferation leads to

This compound inhibits Wnt/β-catenin signaling.
Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

Signaling Pathways Involved in Anti-inflammatory Activity:

  • NF-κB and MAPK Signaling: this compound has been demonstrated to suppress the inflammatory response in macrophages by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13] It prevents the transport of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13]

NFkB_MAPK_Pathway cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates Inflammation Inflammatory Response Inflammatory_Genes->Inflammation leads to This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

This compound's inhibition of NF-κB and MAPK pathways.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of this compound derivatives and the subsequent evaluation of their biological activity.

workflow start Start: this compound as Raw Material synthesis Chemical Synthesis (e.g., Mannich Reaction, Alkylation) start->synthesis purification Purification (Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_assay Biological Activity Screening (e.g., Cytotoxicity Assay) characterization->bio_assay pathway_analysis Mechanism of Action Studies (Western Blot, Reporter Assays) bio_assay->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement end End: Identification of Pharmaceutical Lead Compound lead_optimization->end

General workflow for drug discovery from this compound.

Conclusion

This compound is a readily available and cost-effective natural product that serves as an excellent starting material for the synthesis of a variety of pharmaceutical compounds. Its versatile chemical nature, coupled with the significant biological activities of its derivatives, makes it a highly attractive scaffold for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their pharmaceutical synthesis endeavors. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents.

References

Application of Sesamol as a Natural Food Preservative: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamol, a phenolic compound derived from sesame seeds and sesame oil, has garnered significant attention as a potent natural food preservative. Its efficacy stems from a dual mechanism of action, exhibiting both robust antioxidant and broad-spectrum antimicrobial properties. This positions this compound as a compelling natural alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label food products.[1] These application notes provide a comprehensive overview of this compound's preservative capabilities and detailed protocols for its evaluation and application in food systems.

Mechanism of Action

Antioxidant Activity

This compound's primary role as a food preservative lies in its capacity to inhibit lipid peroxidation, a major cause of food spoilage that leads to rancidity, off-flavors, and nutritional degradation.[1] The antioxidant mechanism of this compound is centered on its ability to scavenge free radicals. The hydroxyl group on its phenol (B47542) ring can donate a hydrogen atom to unstable radicals, thereby neutralizing them and terminating the free radical chain reaction.[2][3]

Antioxidant_Mechanism cluster_lipid_peroxidation Lipid Peroxidation Chain Reaction cluster_sesamol_action This compound Intervention Lipid Lipid Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiation (Heat, Light, Metal Ions) Peroxy_Radical Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical Propagation (+ O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Rancidity) Peroxy_Radical->Lipid_Hydroperoxide Propagation (+ Lipid) Peroxy_Radical->Lipid_Hydroperoxide Chain Termination This compound This compound (SH) Sesamol_Radical Stable this compound Radical (S•) This compound->Sesamol_Radical Donates H•

Caption: this compound's free radical scavenging mechanism.

Antimicrobial Activity

This compound exhibits inhibitory effects against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria.[4][5] The primary antimicrobial mechanism involves the disruption of bacterial cell membrane integrity. This leads to increased permeability, leakage of intracellular components such as proteins and DNA, and ultimately, cell death.[4][6] Morphological changes, including cell shrinkage and deformation, have been observed in bacteria exposed to this compound.[4][6]

Antimicrobial_Mechanism This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components (Proteins, DNA) Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: this compound's antimicrobial mechanism of action.

Quantitative Data

Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various assays. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric.

AssayRadicalThis compound IC50 ValueReference
DPPH2,2-diphenyl-1-picrylhydrazyl2.69 - 114.86 µg/mL[7][8]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)24.91 - 141.19 µg/mL[8][9]

Note: IC50 values can vary depending on the specific experimental conditions.

Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismGram StainMIC (mg/mL)MBC (mg/mL)Reference
Listeria monocytogenesPositive2.04.0[4][10]
Staphylococcus aureusPositive1.58.0[4][10]
Bacillus cereusPositive2.016.0[4][10]
Escherichia coliNegative1.58.0[4][10]
Salmonella EnteritidisNegative1.516.0[4][10]

Experimental Protocols

Evaluation of Antioxidant Activity

Antioxidant_Assay_Workflow cluster_DPPH DPPH Radical Scavenging Assay cluster_BetaCarotene β-Carotene Bleaching Assay DPPH_Prep Prepare 0.1 mM DPPH in Methanol (B129727) Reaction_DPPH Mix this compound and DPPH solution DPPH_Prep->Reaction_DPPH Sample_Prep_DPPH Prepare this compound dilutions in Methanol Sample_Prep_DPPH->Reaction_DPPH Incubation_DPPH Incubate in dark (30 min, RT) Reaction_DPPH->Incubation_DPPH Measurement_DPPH Measure Absorbance at 517 nm Incubation_DPPH->Measurement_DPPH Calculate_IC50 Calculate % Inhibition and IC50 Value Measurement_DPPH->Calculate_IC50 Emulsion_Prep Prepare β-carotene/linoleic acid emulsion Reaction_BC Add this compound to emulsion Emulsion_Prep->Reaction_BC Sample_Prep_BC Prepare this compound dilutions Sample_Prep_BC->Reaction_BC Incubation_BC Incubate at 50°C Reaction_BC->Incubation_BC Measurement_BC Measure Absorbance at 470 nm (t=0 and after incubation) Incubation_BC->Measurement_BC Measurement_BC->Calculate_IC50 Start Start Start->DPPH_Prep Start->Sample_Prep_DPPH Start->Emulsion_Prep Start->Sample_Prep_BC

Caption: Workflow for antioxidant activity assays.

This assay measures the ability of this compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Prepare this compound Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • A_control = Absorbance of the control

    • A_sample = Absorbance of the this compound sample

  • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

This assay evaluates the ability of this compound to inhibit the oxidation of β-carotene, which is induced by the thermal decomposition of linoleic acid.

Materials:

  • This compound

  • β-Carotene

  • Linoleic acid

  • Tween 40

  • Chloroform (B151607)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Prepare Emulsion: Dissolve 2 mg of β-carotene, 20 mg of linoleic acid, and 200 mg of Tween 40 in 10 mL of chloroform.

  • Remove the chloroform using a rotary evaporator at 40°C.

  • Add 50 mL of oxygenated distilled water to the residue and shake vigorously to form a stable emulsion.

  • Prepare this compound Solutions: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction: Add 200 µL of each this compound solution to 4.8 mL of the β-carotene/linoleic acid emulsion. A control sample should contain 200 µL of the solvent instead of the this compound solution.

  • Measurement: Measure the initial absorbance of all samples at 470 nm (t=0).

  • Incubation: Incubate the samples in a water bath at 50°C for a set period (e.g., 120 minutes).

  • Measure the final absorbance at 470 nm.

  • Calculation: Calculate the antioxidant activity as the percent inhibition of β-carotene bleaching.

Evaluation of Antimicrobial Activity

Antimicrobial_Assay_Workflow Start Start Culture_Prep Prepare bacterial inoculum (e.g., 10^6 CFU/mL) Start->Culture_Prep Sesamol_Dilutions Prepare serial dilutions of this compound in broth Start->Sesamol_Dilutions Inoculation Inoculate this compound dilutions with bacteria Culture_Prep->Inoculation Sesamol_Dilutions->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Subculture Subculture from clear wells onto agar (B569324) plates MIC_Determination->Subculture Incubation_Agar Incubate agar plates at 37°C for 24h Subculture->Incubation_Agar MBC_Determination Determine MBC (Lowest concentration with no bacterial growth on agar) Incubation_Agar->MBC_Determination

Caption: Workflow for MIC and MBC determination.

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC).

Materials:

  • This compound

  • Bacterial strains (e.g., Listeria monocytogenes, Escherichia coli)

  • Appropriate broth medium (e.g., Brain Heart Infusion broth)

  • Appropriate agar medium (e.g., Brain Heart Infusion agar)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 10^6 CFU/mL.[4]

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.[4]

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto the appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plates.

Evaluation of Lipid Oxidation in Food Matrices

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, in meat samples.

Materials:

  • Meat sample (with and without this compound treatment)

  • Trichloroacetic acid (TCA) solution (15%)

  • Thiobarbituric acid (TBA) solution (20 mM)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Sample Homogenization: Homogenize 5 g of the meat sample with a solution containing TCA and BHT.

  • Reaction: Add the TBA reagent to the homogenate and heat in a boiling water bath for 15-30 minutes to develop the pink color.

  • Centrifugation: Centrifuge the samples to pellet the proteins.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Quantify the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Express the results as mg of MDA per kg of meat.[11]

Application in Food Products

This compound can be incorporated into various food products to extend their shelf life.

  • Oils and Fats: this compound can be directly added to edible oils and fats to prevent oxidative rancidity.[1]

  • Meat Products: It can be incorporated into processed meats, such as sausages and meatballs, to inhibit lipid oxidation and microbial growth.[1]

  • Bakery Products: this compound can be used in baked goods to prevent the oxidation of fats and oils, thereby maintaining freshness.[1]

  • Dairy Products: Research suggests this compound can inhibit the growth of foodborne pathogens in products like pasteurized milk.[4][6]

Conclusion

This compound presents a promising, natural, and effective solution for food preservation. Its well-documented antioxidant and antimicrobial properties, coupled with a favorable safety profile, make it a valuable ingredient for the food industry in developing clean-label products with extended shelf life. The provided protocols offer a standardized approach for researchers and industry professionals to evaluate and implement this compound as a natural preservative in various food applications.

References

Application Notes & Protocols: Development of Sesamol-Loaded Nanoemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesamol, a natural phenolic compound derived from sesame seeds and oil, has garnered significant attention for its potent antioxidant, anti-inflammatory, anti-mutagenic, and chemopreventive properties.[1][2] Despite its therapeutic potential, the clinical application of this compound is often hindered by its poor aqueous solubility and low oral bioavailability.[3][1][4] Nanoemulsions, which are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant, present a promising strategy to overcome these limitations.[5] These lipid-based nanocarriers can enhance the solubility, stability, and bioavailability of lipophilic drugs like this compound, offering a versatile platform for targeted and controlled drug delivery.[3][1] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoemulsions.

Application Notes

1. Formulation Components

The successful formulation of a stable and effective this compound-loaded nanoemulsion, particularly a Self-Nanoemulsifying Drug Delivery System (SNEDDS), relies on the judicious selection of its components.

  • Oil Phase: The oil is the primary component for solubilizing the lipophilic drug, this compound. The selection is based on the drug's solubility in various oils to ensure high loading capacity. Commonly used oils include Isopropyl myristate (IPM), Caprylic capric triglycerides (CCTG), and sesame oil.[3][4]

  • Surfactant: Surfactants are amphiphilic molecules that reduce interfacial tension between the oil and water phases, facilitating the formation of fine droplets. The choice of surfactant is critical for the nanoemulsion's stability and self-emulsification efficiency. Non-ionic surfactants like Tween 80 and Span 80 are frequently used due to their lower toxicity.[3][4]

  • Co-surfactant: Co-surfactants, such as Polyethylene Glycol 400 (PEG 400), are added to the surfactant film to increase its flexibility and further reduce interfacial tension.[3][4] This allows for greater penetration of the oil phase into the water phase, leading to the formation of smaller and more stable nanoemulsion droplets.

2. Key Characterization Parameters

  • Droplet Size and Polydispersity Index (PDI): The size of the nanoemulsion droplets is a critical factor influencing drug release, absorption, and bioavailability. A smaller droplet size (<200 nm) provides a larger surface area for drug absorption. The PDI measures the uniformity of droplet sizes within the formulation; a value below 0.3 is generally considered acceptable for drug delivery applications.

  • Zeta Potential: This parameter indicates the surface charge of the nanoemulsion droplets and is a key predictor of stability. A high absolute zeta potential value (typically > ±15 mV) prevents droplet aggregation through electrostatic repulsion, ensuring the long-term stability of the formulation.[3]

  • Entrapment Efficiency (%EE): This measures the percentage of the initial drug amount that is successfully encapsulated within the nanoemulsion droplets. High entrapment efficiency is desirable to maximize drug delivery and minimize potential side effects from the free drug.

  • In Vitro Drug Release: This is studied to understand the release profile of the drug from the nanoemulsion over time. A sustained or controlled release profile is often desired to maintain therapeutic drug concentrations for an extended period.[6]

3. Therapeutic Applications

  • Cancer Therapy: this compound-loaded nanoemulsions have shown remarkable efficacy against cancer cells.[3][4][7] By enhancing the solubility and cellular uptake of this compound, these formulations can induce growth arrest and apoptosis in cancer cells, as demonstrated in studies using human breast cancer cells (MCF-7).[3][4]

  • Wound Healing: The antioxidant and anti-inflammatory properties of this compound can be harnessed for wound healing. Nanoformulations like solid lipid nanoparticles have been shown to improve localized delivery to the skin, inhibit bacterial growth, and regulate oxidative stress at the wound site.[8]

  • Neurodegenerative Diseases: Nanoformulations are being explored to deliver this compound across the blood-brain barrier to manage neurodegenerative diseases.[1][2] By enhancing bioavailability, these systems may improve this compound's neuroprotective effects against conditions like Alzheimer's and Parkinson's disease.[1]

Data Presentation

Table 1: Formulation Components of this compound-Loaded Nanoemulsions

ComponentExamplesReference
Oil Phase Isopropyl myristate (IPM), Isopropyl palmitate (IPP), Caprylic capric triglycerides (CCTG), Sesame Oil[3][4]
Surfactant Tween 80, Span 80[3][4]
Co-surfactant Polyethylene Glycol 400 (PEG 400)[3][4]

Table 2: Physicochemical Properties of Optimized this compound-Loaded Nanoemulsions

ParameterReported Value / RangeMethod of AnalysisReference
Droplet Size < 200 nmDynamic Light Scattering (DLS)[5]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)-
Zeta Potential Approx. -15 mVDelsaNano C Particle Analyzer[3]
Entrapment Efficiency (%) 72.57 ± 5.20% (for SLNs)Dialysis Bag Method[6][9]
Drug Release (in vitro) Sustained release over 24 hoursDialysis Membrane Method[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SNEDDS by Aqueous Titration

This protocol describes the formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS), which spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium.

  • Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Component Screening: Based on solubility data, select an oil, surfactant, and co-surfactant. For example, Isopropyl myristate (oil), Tween 80 (surfactant), and PEG 400 (co-surfactant).[3][4]

  • Constructing Ternary Phase Diagrams: To identify the optimal concentration range for the nanoemulsion, prepare various mixtures of the oil, surfactant, and co-surfactant (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).

  • Titration: Slowly titrate each Smix ratio with the oil phase. After each addition, vortex the mixture to ensure homogeneity.

  • Visual Observation: Visually inspect the mixtures for transparency and clarity. The clear and transparent formulations represent the nanoemulsion region in the phase diagram.

  • Drug Loading: Select the optimized formulation (based on the largest nanoemulsion region) and dissolve a predetermined amount of this compound into the mixture with gentle heating (35-40°C) and vortexing until the drug is completely dissolved.[10]

Protocol 2: Characterization of this compound-Loaded Nanoemulsions

  • Droplet Size, PDI, and Zeta Potential Analysis:

    • Dilute the this compound-loaded nanoemulsion (e.g., 100-fold) with double-distilled water to avoid multiple scattering effects.

    • Analyze the sample using a DelsaNano C Particle Analyzer or a similar instrument to determine the average droplet size, polydispersity index (PDI), and zeta potential.[11]

  • Determination of Entrapment Efficiency (%EE):

    • The dialysis bag method is commonly used.[6]

    • Place a known amount of the this compound-loaded nanoemulsion (e.g., 1 mL) into a dialysis bag (12 KDa molecular weight cut-off).[11]

    • Submerge the bag in a beaker containing a suitable dissolution medium (e.g., 100 mL of phosphate (B84403) buffer, pH 7.4).[6]

    • Stir the medium at a constant speed (e.g., 150 rpm) at 37°C.[11]

    • The unentrapped (free) drug will diffuse out of the bag into the surrounding medium. The amount of drug remaining inside the dialysis bag represents the entrapped drug.

    • Quantify the entrapped drug by disrupting the nanoemulsion with a suitable solvent (e.g., chloroform:methanol 1:1) and measuring the absorbance using a UV-Vis spectrophotometer at this compound's λmax (294 nm).[11]

    • Calculate %EE using the formula: %EE = (Amount of entrapped drug / Total initial drug amount) x 100

  • In Vitro Drug Release Study:

    • Use a USP dissolution apparatus Type II (paddle type).[10]

    • Place the this compound-loaded nanoemulsion in a dialysis bag and place it in the dissolution vessel containing a known volume of release medium (e.g., phosphate buffer, pH 7.4) maintained at 37±0.5°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the collected samples for this compound content using a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released versus time.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the anticancer efficacy of the this compound-loaded nanoemulsion on a cancer cell line, such as MCF-7.[3]

  • Cell Seeding: Seed approximately 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[3]

  • Treatment: Treat the cells with varying concentrations of the this compound nanoemulsion (e.g., 20, 40, 80 µg/ml) and a placebo nanoemulsion (without this compound).[3] Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-3 hours at 37°C.[3] The viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of a solubilizing agent, such as dimethylsulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution spectrophotometrically at 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

Visualizations

Experimental_Workflow A Component Selection (Solubility Studies) B Formulation (Aqueous Titration) A->B C Drug Loading (this compound) B->C D Physicochemical Characterization C->D E Particle Size & Zeta Potential D->E F Entrapment Efficiency D->F G In Vitro Drug Release D->G H In Vitro Efficacy Studies (e.g., MTT Assay) D->H

Caption: Workflow for this compound Nanoemulsion Development.

Nanoemulsion_Components cluster_components Core Components cluster_params Key Characterization Parameters NE This compound-Loaded Nanoemulsion Oil Oil Phase (e.g., CCTG) NE->Oil Surfactant Surfactant (e.g., Tween 80) NE->Surfactant Drug This compound NE->Drug Cosurfactant Co-surfactant (e.g., PEG 400) NE->Cosurfactant Size Droplet Size NE->Size Zeta Zeta Potential NE->Zeta PDI PDI NE->PDI EE Entrapment Efficiency NE->EE

Caption: Components and Characterization of Nanoemulsions.

Mechanism_of_Action A This compound-NE (Nanoemulsion) B Enhanced Cellular Uptake (Endocytosis) A->B Bioavailability C Increased Intracellular This compound Concentration B->C D Generation of Reactive Oxygen Species (ROS) C->D E Induction of Oxidative Stress D->E F Activation of Apoptotic Pathways E->F G Cancer Cell Death (Apoptosis) F->G

Caption: Proposed Anticancer Mechanism of this compound-NE.

References

Application Note: GC-MS for Impurity Profiling of Industrial-Grade Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesamol (3,4-methylenedioxyphenol) is a key antioxidant found in sesame oil and serves as a vital chemical intermediate in various industries, notably in the synthesis of the antidepressant drug, paroxetine.[1][2] The purity of industrial-grade this compound is crucial for its end-use applications, as impurities can affect the efficacy, safety, and stability of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile impurities in complex matrices. This application note provides a detailed protocol for the impurity profiling of industrial-grade this compound using GC-MS.

Key Impurities in Industrial-Grade this compound

Analysis of industrial-grade this compound has identified several key process-related impurities. The four primary impurities typically found are:

  • 1,2-Methylenedioxybenzene

  • This compound formate

  • This compound acetate

  • 3,4-Methylenedioxybenzaldehyde (Piperonal)

These impurities can arise from the manufacturing process of synthetic this compound or from the degradation of the product.[1][2] Their identification and quantification are essential for quality control.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of impurities in industrial-grade this compound by GC.

ImpurityChemical FormulaCorrelation Coefficient (r)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (μg/mL)
1,2-MethylenedioxybenzeneC₇H₆O₂0.9875 - 0.99817.45 - 26.80.067 - 3.103
This compound formateC₈H₆O₄0.9875 - 0.99817.45 - 26.80.067 - 3.103
This compound acetateC₉H₈O₄0.9875 - 0.99817.45 - 26.80.067 - 3.103
3,4-MethylenedioxybenzaldehydeC₈H₆O₃0.9875 - 0.99817.45 - 26.80.067 - 3.103

Data adapted from Jwo et al. (2021).[1][2]

Experimental Workflow

GC-MS Impurity Profiling of this compound Experimental Workflow for GC-MS Impurity Profiling of this compound cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Prep Dissolve Industrial-Grade This compound in a Suitable Solvent Injection Inject Sample/Standard into GC-MS Sample_Prep->Injection Standard_Prep Prepare Calibration Standards of Known Impurities Standard_Prep->Injection Separation Chromatographic Separation on HP-FFAP Column Injection->Separation Detection Mass Spectrometric Detection and Ionization Separation->Detection Identification Identify Impurities by Comparing Mass Spectra and Retention Times Detection->Identification Quantification Quantify Impurities using Calibration Curves Identification->Quantification Reporting Generate Impurity Profile Report Quantification->Reporting

Caption: Workflow for the GC-MS impurity profiling of industrial-grade this compound.

Experimental Protocols

Materials and Reagents
  • Industrial-grade this compound sample

  • Reference standards for identified impurities (1,2-Methylenedioxybenzene, this compound formate, this compound acetate, 3,4-Methylenedioxybenzaldehyde)

  • High-purity solvent (e.g., ethanol (B145695) or methanol) for sample and standard dilution

  • Helium (carrier gas), high purity

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following parameters are based on established methods.[1]

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-FFAP (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector: Split/splitless injector

  • Carrier Gas: Helium at a constant flow rate of 0.5 mL/min

Preparation of Standard Solutions
  • Stock Solutions: Accurately weigh and dissolve each impurity reference standard in the chosen solvent to prepare individual stock solutions of known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions. For example, for 1,2-methylenedioxybenzene, concentrations of 2.82, 5.64, 8.46, 11.28, and 14.10 μg/mL can be prepared.[1] Similar ranges should be prepared for the other impurities.

Preparation of Sample Solution
  • Accurately weigh a known amount of the industrial-grade this compound sample.

  • Dissolve the sample in a volumetric flask with the chosen solvent to achieve a suitable concentration for GC-MS analysis.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter if necessary to remove any particulate matter.

GC-MS Instrumental Method
ParameterSetting
Injector Temperature 250°C
Injection Volume 0.4 µL
Split Ratio 1:50
Oven Temperature Program Initial temperature of 200°C (hold for 5 min), then ramp at 25°C/min to a final temperature of 240°C (hold for 18.4 min)
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-350 amu
Data Analysis
  • Impurity Identification: Identify the impurities in the this compound sample by comparing their retention times and mass spectra with those of the reference standards.

  • Calibration Curve Construction: Generate a calibration curve for each impurity by plotting the peak area against the concentration of the calibration standards.

  • Quantification: Determine the concentration of each impurity in the this compound sample using the corresponding calibration curve.

Conclusion

The GC-MS method outlined in this application note provides a robust and reliable approach for the identification and quantification of key impurities in industrial-grade this compound. This protocol is essential for the quality control of this compound, ensuring its suitability for use in pharmaceutical and other high-purity applications. The provided instrumental parameters and sample preparation guidelines can be adapted for various GC-MS systems.

References

Application Note: Electrochemical Detection of Sesamol using Square Wave Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesamol, a phenolic compound predominantly found in sesame seeds and sesame oil, is a potent antioxidant with various health benefits, including anticancer and anti-aging properties.[1][2] Its antioxidant activity makes it a crucial compound to monitor in food products and pharmaceutical formulations.[3] Square wave voltammetry (SWV) has emerged as a rapid, sensitive, and cost-effective electrochemical technique for the quantitative analysis of this compound.[4] This application note provides a detailed protocol for the determination of this compound using SWV, particularly with a boron-doped diamond electrode (BDDE), which offers the advantage of being used without surface modification.[5][1][2][6]

Principle

Square wave voltammetry is a pulse voltammetric technique that offers high sensitivity by discriminating against charging (capacitance) current.[7] The waveform involves a symmetrical square wave superimposed on a staircase potential. The current is sampled at the end of both the forward and reverse pulses, and the difference in current is plotted against the potential. This results in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte. The electrochemical detection of this compound is based on its oxidation at the working electrode surface.

Instrumentation and Reagents

  • Potentiostat/Galvanostat: Capable of performing square wave voltammetry.

  • Electrochemical Cell: A standard three-electrode setup.

    • Working Electrode: Boron-Doped Diamond Electrode (BDDE)

    • Reference Electrode: Ag/AgCl (3 M KCl)

    • Counter Electrode: Platinum wire

  • Reagents:

    • This compound standard

    • Supporting Electrolyte: e.g., 0.1 M HClO4 or a suitable buffer solution (e.g., phosphate (B84403) buffer). The choice of electrolyte and pH can influence the analysis.[8]

    • Ethanol or other suitable solvents for preparing stock solutions.[9]

    • Deionized water

Experimental Protocol

Electrode Preparation
  • Before each measurement, polish the BDDE with alumina (B75360) slurry on a polishing pad.

  • Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual alumina particles.

  • Dry the electrode before use.

Solution Preparation
  • This compound Stock Solution: Prepare a standard stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte to achieve the desired concentration range for the calibration curve.

Square Wave Voltammetry Parameters

The optimal SWV parameters should be determined experimentally. Typical parameters for this compound detection are:

  • Potential Range: Scan over a potential range that covers the oxidation peak of this compound (e.g., +0.4 V to +1.2 V vs. Ag/AgCl).

  • Frequency (f): 15 Hz to 120 Hz.[7][4]

  • Pulse Amplitude (ΔE): 25 mV to 80 mV.[4]

  • Step Potential (ΔEs): 4 mV to 5 mV.[4]

Measurement Procedure
  • Pipette a known volume of the supporting electrolyte into the electrochemical cell.

  • Immerse the electrodes in the solution.

  • Run a blank scan (supporting electrolyte only) to obtain the background signal.

  • Add a known volume of the this compound working standard to the cell.

  • Stir the solution for a defined period (e.g., 60 seconds) to ensure homogeneity.

  • Stop stirring and allow the solution to become quiescent.

  • Initiate the SWV scan and record the voltammogram.

  • Repeat the measurement for each standard solution in the calibration series.

Data Analysis
  • Subtract the background voltammogram from the voltammograms of the this compound standards.

  • Measure the peak current for each concentration.

  • Construct a calibration curve by plotting the peak current versus the this compound concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • For unknown samples, prepare the sample in the supporting electrolyte and perform the SWV measurement under the same conditions.

  • Use the calibration curve to determine the concentration of this compound in the unknown sample.

Quantitative Data

The following table summarizes the quantitative data for the determination of this compound using square wave voltammetry with a boron-doped diamond electrode.

ParameterValueReference
Linear Range0.2 µM to 1000 µM[5][1][2][6]
Limit of Detection (LOD)85 nM[5][1][2][6]
Relative Standard Deviation (RSD)2.1% (for 1 µM, n=3)[5][1][2]

Another study reported a linear range of 3.0 to 140.0 µmol L⁻¹ with a limit of detection of 0.71 µmol L⁻¹.[8]

Visualizations

Below are diagrams illustrating the key processes in the electrochemical detection of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep Electrode Preparation swv_setup SWV Setup & Blank electrode_prep->swv_setup solution_prep Solution Preparation add_sample Add this compound Standard/Sample solution_prep->add_sample swv_setup->add_sample measurement Perform SWV Measurement add_sample->measurement data_processing Data Processing (Background Subtraction) measurement->data_processing calibration Calibration Curve Construction data_processing->calibration quantification Quantification of Unknown Sample calibration->quantification

Caption: Experimental workflow for this compound detection.

signaling_pathway cluster_solution Solution This compound This compound oxidized_this compound Oxidized this compound This compound->oxidized_this compound Oxidation electron e- oxidized_this compound->electron Electron Transfer

Caption: Electrochemical oxidation of this compound.

Conclusion

Square wave voltammetry offers a reliable and sensitive method for the determination of this compound. The use of a boron-doped diamond electrode provides a stable and reproducible platform for analysis without the need for complex surface modifications. This application note provides a comprehensive protocol that can be adapted by researchers and professionals in the fields of food science, pharmaceuticals, and quality control for the accurate quantification of this compound.

References

Application Note: Determination of Sesamol in Edible Oils Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a rapid and non-destructive method for the quantitative determination of sesamol in various edible oils using Fourier Transform Infrared (FTIR) spectroscopy combined with chemometric analysis. This compound, a primary antioxidant compound found in sesame oil, contributes significantly to its oxidative stability.[1][2] This method provides an efficient alternative to traditional chromatographic techniques for quality control and authenticity assessment of edible oils. The protocol outlines sample preparation, spectral acquisition, and the development of a robust calibration model using Partial Least Squares (PLS) regression. The results demonstrate that FTIR spectroscopy is an accurate and efficient method for quantifying minor components like this compound in complex oil matrices.[3][4]

Principle of the Method

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, generating a unique spectral fingerprint based on its molecular composition. While the complex matrix of edible oils produces overlapping spectral bands, subtle differences related to the concentration of minor components like this compound can be detected.

However, direct quantification from a single spectral peak is often impossible due to this complexity. Therefore, FTIR is coupled with multivariate calibration techniques, such as Partial Least Squares (PLS) regression. PLS is a chemometric method that correlates the entire FTIR spectral data (X-variables) with the known concentration of the analyte (Y-variable, i.e., this compound concentration) in a set of calibration standards.[5] A predictive model is built from this correlation, which can then be used to determine the this compound concentration in unknown samples from their FTIR spectra.[6]

Experimental Protocols

This section provides a detailed methodology for the determination of this compound in edible oils, based on established protocols.[4][6]

Apparatus and Materials
  • Apparatus:

    • Fourier Transform Infrared (FTIR) Spectrometer equipped with a detector like deuterated triglycine (B1329560) sulfate (B86663) (DTGS).

    • Transmission cell with Sodium Chloride (NaCl) windows.

    • Computer with chemometric software (e.g., TQ Analyst, Pirouette, or similar).

    • Analytical balance.

    • Volumetric flasks and pipettes.

  • Reagents and Samples:

    • This compound standard (≥98% purity).

    • Edible oils for analysis (e.g., sesame oil, refined palm olein, groundnut oil).

    • Solvent for cleaning (e.g., hexane (B92381) or acetone).

Preparation of Calibration Standards
  • Stock Solution: Prepare a stock solution of this compound in a suitable oil matrix (e.g., refined, bleached, and deodorized palm olein or groundnut oil, which do not naturally contain this compound).[4] For example, accurately weigh 100 mg of this compound and dissolve it in 100 g of oil to get a 1000 mg/kg (ppm) stock solution.

  • Working Standards: Create a series of calibration standards by spiking a base oil with the this compound stock solution to cover a concentration range of 0 to 1000 mg/kg.[6] Prepare at least 5-7 concentration levels to ensure a robust calibration model.

  • Homogenization: Ensure each standard is thoroughly mixed to guarantee homogeneity.

FTIR Spectral Acquisition
  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to stabilize.

    • Set the spectral acquisition range, typically in the mid-IR region (e.g., 4000 cm⁻¹ to 650 cm⁻¹).[7]

    • Configure scanning parameters: 32 scans with a resolution of 8 cm⁻¹ is a common setting.[7][8]

  • Background Spectrum: Collect a background spectrum of the empty, clean transmission cell.

  • Sample Measurement:

    • Inject the oil sample (standard or unknown) into the transmission cell.

    • Ensure no air bubbles are present in the light path.

    • Place the cell in the spectrometer and acquire the sample spectrum.

    • Between samples, thoroughly clean the cell with a suitable solvent (e.g., hexane) and dry it completely to prevent cross-contamination.[3]

Chemometric Analysis and Model Validation
  • Data Import: Import the acquired FTIR spectra of the calibration standards and their corresponding this compound concentrations into the chemometric software.

  • Model Development:

    • Use the Partial Least Squares (PLS) regression algorithm to build a calibration model.[6] The software will correlate the spectral data with the concentration values.

    • Select the appropriate spectral regions that show the most significant correlation to this compound concentration, as suggested by correlation and variance spectra.[3]

  • Model Validation:

    • Validate the calibration model to ensure its predictive accuracy. A common method is "leave-one-out" cross-validation.[4][6] In this technique, one standard is removed from the calibration set, a model is built with the remaining standards, and the concentration of the removed standard is predicted. This process is repeated for all standards.

    • Evaluate the model's performance based on key statistical parameters:

      • Coefficient of Determination (R²): Should be close to 1, indicating a strong correlation.

      • Standard Error of Calibration (SEC): Measures the error of the calibration model.

      • Standard Error of Prediction (SEP) or Root Mean Square Error of Prediction (RMSEP): Measures the predictive accuracy of the model during validation. Lower values indicate a better model.[3][8]

Data Presentation

The performance of the PLS calibration models for determining this compound in different edible oils is summarized below. The data demonstrates a high degree of accuracy and correlation.

Oil MatrixThis compound Concentration Range (mg/kg)Coefficient of Determination (R²) (Calibration)Standard Error of Calibration (SEC) (mg/100g)Coefficient of Determination (R²) (Validation)Standard Error of Prediction (SEP) (mg/100g)Reference
Sesame Oil0 - 10000.99476.070.98975.30[3][4]
Palm Olein (RBDPOo)0 - 10000.99405.880.95984.31[3][4]
Groundnut Oil0 - 10000.96624.240.95863.96[3][4]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. FTIR Analysis cluster_model 3. Chemometric Modeling cluster_result 4. Quantification prep_standards Prepare this compound Standards (0-1000 mg/kg in Base Oil) acquire_spectra Acquire FTIR Spectra (4000-650 cm-1) prep_standards->acquire_spectra prep_unknown Prepare Unknown Oil Samples prep_unknown->acquire_spectra build_pls Build PLS Calibration Model acquire_spectra->build_pls validate_pls Cross-Validate Model (Leave-one-out) build_pls->validate_pls predict_conc Predict this compound Concentration in Unknown Samples validate_pls->predict_conc final_result Final Report: This compound Content (mg/kg) predict_conc->final_result

Caption: Workflow for this compound quantification in oil using FTIR.

Logical Relationship Diagram

logical_relationship input FTIR Spectrum of Oil (Raw Data) process Chemometric Processing (Partial Least Squares Regression Model) input->process Correlates spectral data with known concentrations output Predicted this compound Concentration (mg/kg) process->output Predicts concentration from spectrum

Caption: Core logic of the FTIR-chemometric analysis method.

Conclusion

The combination of FTIR spectroscopy and PLS regression offers a powerful analytical tool for the rapid and accurate quantification of this compound in edible oils.[6][9] This method requires minimal sample preparation, avoids the use of solvents, and provides results in minutes. Its high accuracy and reliability, as demonstrated by the strong correlation coefficients and low prediction errors, make it highly suitable for routine quality control in the food and pharmaceutical industries.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of improving the low oral bioavailability of sesamol.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

This compound's clinical utility is hampered by several factors contributing to its low oral bioavailability. Primarily, its poor aqueous solubility limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2] Additionally, this compound is subject to rapid metabolism and clearance from the body.[3][4] The oral bioavailability of free this compound has been reported to be approximately 35.5% ± 8.5%.[1][5][6]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

The most promising strategies focus on encapsulating this compound within nano-sized delivery systems. These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can enhance the absorption and protect this compound from degradation.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, offering higher drug loading and improved stability.[7][8]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, improving this compound's solubility and absorption.[9][10]

These nanoformulations can improve bioavailability by increasing the surface area for absorption, enhancing permeability across the intestinal epithelium, and potentially reducing first-pass metabolism.[11][12]

Q3: What are the key characterization techniques for this compound-loaded nanoparticles?

Essential characterization techniques include:

  • Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and the width of the size distribution (PDI).[][14][15]

  • Zeta Potential Measurement: This indicates the surface charge of the nanoparticles and is a crucial predictor of their stability in suspension.[][14][16]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of this compound successfully incorporated into the nanoparticles.

  • Morphological Examination: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.

  • In Vitro Drug Release Studies: These experiments, often using dialysis methods, assess the rate and extent of this compound release from the nanoformulation in simulated gastrointestinal fluids.[17]

Troubleshooting Guides

Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Problem Potential Cause(s) Suggested Solution(s)
Large Particle Size / High PDI - Inefficient homogenization/sonication. - Inappropriate surfactant concentration. - Aggregation of nanoparticles.- Optimize homogenization speed/time or sonication parameters (amplitude, duration). - Adjust the surfactant concentration; too low may not stabilize, too high can cause Oswald ripening. - Ensure adequate surfactant coverage; consider using a combination of surfactants for better steric and electrostatic stabilization.[3][18]
Low Encapsulation Efficiency - Poor solubility of this compound in the lipid matrix. - Drug expulsion during lipid recrystallization. - Partitioning of the drug to the external aqueous phase.- Select a lipid in which this compound has higher solubility. - Employ rapid cooling of the nanoemulsion to trap the drug within the lipid matrix. - Optimize the formulation by adjusting the drug-to-lipid ratio.
Particle Aggregation During Storage - Insufficient surface charge (low zeta potential). - Ostwald ripening. - Temperature fluctuations.- Increase the zeta potential by adding a charged surfactant or by adjusting the pH. - Store the formulation at a consistent, cool temperature (e.g., 4°C). - Consider freeze-drying the SLN dispersion with a suitable cryoprotectant.[18]
Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
Problem Potential Cause(s) Suggested Solution(s)
Phase Separation or Oil Droplet Formation - Incompatibility between solid and liquid lipids. - Insufficient surfactant concentration. - High liquid lipid content.- Screen different combinations of solid and liquid lipids for better miscibility. - Increase the surfactant concentration to adequately emulsify the lipid blend. - Optimize the ratio of solid to liquid lipid; a higher proportion of solid lipid can improve stability.[7][19]
Drug Expulsion During Storage - Crystallization of the lipid matrix. - Low affinity of this compound for the lipid matrix.- The presence of liquid lipid in the NLC structure is designed to minimize this, but further optimization of the solid/liquid lipid ratio may be needed. - Select a liquid lipid in which this compound is highly soluble.[7]
Formulation of this compound-Loaded Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Problem Potential Cause(s) Suggested Solution(s)
Poor Self-Emulsification - Incorrect ratio of oil, surfactant, and co-surfactant. - Low HLB (Hydrophilic-Lipophilic Balance) of the surfactant system.- Systematically vary the proportions of the components using ternary phase diagrams to identify the optimal nanoemulsion region. - Use a surfactant or a blend of surfactants with a higher HLB value.[9][20]
Drug Precipitation Upon Dilution - Supersaturation of the drug in the nanoemulsion. - Poor solubilizing capacity of the formulation for this compound.- Incorporate a precipitation inhibitor in the formulation. - Select an oil phase in which this compound has higher solubility. - Increase the concentration of the surfactant/co-surfactant.[10][21]
Instability of the Pre-concentrate (Liquid SNEDDS) - Chemical degradation of components. - Incompatibility with the capsule shell.- Store in a cool, dark place. - Consider converting the liquid SNEDDS into a solid form (S-SNEDDS) by adsorbing it onto a solid carrier or by spray drying.[9][20]

Data Presentation

Table 1: Physicochemical Properties of Different this compound Nanoformulations

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SLN106.6< 0.2-72.57 ± 5.20[9]
NLC~200~0.25-20 to -30> 90[22]
SNEDDS~116.5< 0.3~ -15Not Reported[1]

Table 2: Comparative Pharmacokinetic Parameters of this compound and this compound Nanoformulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Free this compound501.4 ± 0.7~0.94501.3 ± 200.8100[6]
This compound-SLNs8Significantly Higher than Free this compound-Significantly Higher than Free this compound-[23]

Note: Direct numerical comparisons are challenging due to variations in experimental designs across studies. However, the trend of enhanced bioavailability with nanoformulations is consistently reported.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsification
  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Separately, prepare an aqueous solution containing the surfactant (e.g., Tween 80) and co-surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Formation of a Hot Microemulsion:

    • Add the hot aqueous phase to the molten lipid phase with continuous stirring until a clear, homogenous microemulsion is formed.

  • Formation of SLNs:

    • Disperse the hot microemulsion into cold water (2-4°C) under constant stirring.

    • The ratio of the hot microemulsion to cold water should be optimized (e.g., 1:10).

    • The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification:

    • The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-encapsulated drug.

Protocol 2: In Vitro Drug Release Study
  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Release Medium: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Place a known amount of the this compound nanoformulation into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in the release medium maintained at 37 ± 0.5°C with a constant paddle speed (e.g., 50 rpm).

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of drug released over time.

Protocol 3: Determination of Encapsulation Efficiency (%EE)
  • Separation of Free Drug:

    • Centrifuge a known amount of the nanoformulation dispersion at high speed to pellet the nanoparticles.

    • Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous phase containing the un-encapsulated drug.

  • Quantification:

    • Measure the concentration of this compound in the supernatant (un-encapsulated drug) using a suitable analytical method (e.g., HPLC).

  • Calculation:

    • %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Visualizations

Signaling Pathways

G cluster_0 Enhanced this compound Delivery via Nanoformulation cluster_1 Cellular Effects Nanoformulation This compound-Loaded Nanoformulation Bioavailability Increased Oral Bioavailability Nanoformulation->Bioavailability This compound Higher Systemic This compound Concentration Bioavailability->this compound NFkB_inhibition Inhibition of NF-κB Signaling This compound->NFkB_inhibition Apoptosis Induction of Apoptosis This compound->Apoptosis ROS Reduced Oxidative Stress This compound->ROS Inflammation Decreased Inflammation NFkB_inhibition->Inflammation Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Enhanced delivery of this compound via nanoformulations leads to increased inhibition of pro-inflammatory pathways like NF-κB and promotes apoptosis in cancer cells.[11][24][25][26][27][28][29][30]

Experimental Workflow

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Nanoformulation (SLN, NLC, SNEDDS) Characterization Physicochemical Characterization (Size, Zeta, %EE) Formulation->Characterization Release In Vitro Release Studies Characterization->Release Cell_Culture Cell Culture Experiments Characterization->Cell_Culture Viability Cell Viability (MTT Assay) Cell_Culture->Viability Animal_Model Animal Model (e.g., Rats) Viability->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Bioavailability_Analysis Bioavailability Analysis PK_Study->Bioavailability_Analysis

Caption: A typical experimental workflow for developing and evaluating this compound nanoformulations to improve oral bioavailability.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sesamol. Here, you will find strategies to mitigate common stability issues, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation primarily through oxidation.[1][2] The phenolic hydroxyl group in its structure is responsible for its antioxidant activity but also the site of oxidative degradation.[3][4] Key factors that accelerate degradation include:

  • Exposure to Air (Oxygen): Oxygen is a critical factor in the oxidation of this compound.[2]

  • Exposure to Light: Light, particularly UV radiation, can trigger photodegradation.[2][3]

  • Elevated Temperatures: High temperatures increase the rate of oxidative reactions.[2][5]

  • Presence of Metal Ions: Metal ions can catalyze oxidation.

  • pH of the Medium: The stability of this compound can be influenced by the pH of the formulation.

Q2: What are the common signs of this compound degradation in my sample?

A2: Degradation of this compound can manifest in several ways, including:

  • Color Change: A change in the color of your this compound solution or formulation, often to a darker shade, can indicate degradation.

  • Formation of Precipitates: The appearance of insoluble materials may suggest the formation of degradation products.

  • Changes in Odor: The development of off-odors can be a sign of chemical changes.

  • Reduced Antioxidant Activity: A decrease in the measured antioxidant capacity of your sample over time is a direct indicator of this compound degradation.

  • Altered Chromatographic Profile: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the this compound peak signifies degradation.[6]

Q3: What are the main strategies to improve the stability and shelf-life of this compound?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Encapsulation: This is a highly effective method to protect this compound from environmental factors.[3][7] Techniques include the use of liposomes, micelles, nanoemulsions, and cyclodextrin (B1172386) complexes.[3][7][8]

  • Addition of Synergistic Antioxidants: Combining this compound with other antioxidants, such as tocopherols (B72186) or BHT, can provide a synergistic protective effect.[5][9]

  • Chemical Modification: Derivatization of the this compound molecule can improve its stability, though this may also alter its biological activity.[10]

  • Controlled Storage Conditions: Storing this compound in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) can significantly slow down degradation.[2]

  • Use of Chelating Agents: Adding chelating agents like EDTA can sequester metal ions that catalyze oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration of this compound solution. Oxidation due to exposure to air and/or light.1. Prepare solutions fresh daily. 2. Store stock solutions in amber vials at low temperatures (2-8 °C). 3. Purge the headspace of the container with an inert gas (nitrogen or argon).
Precipitate formation in a formulation containing this compound. 1. Poor solubility of this compound in the chosen solvent system. 2. Formation of insoluble degradation products.1. Test different solvent systems or co-solvents to improve solubility. 2. Consider encapsulation techniques like cyclodextrin inclusion complexes to enhance solubility and stability. 3. Analyze the precipitate to identify if it is a degradation product.
Inconsistent results in antioxidant activity assays. Degradation of this compound during the experiment.1. Protect samples from light during the assay. 2. Maintain a consistent temperature for all samples and controls. 3. Prepare fresh dilutions of this compound for each experiment.
Loss of this compound potency in a topical formulation over time. 1. Oxidative degradation. 2. Interaction with other components in the formulation.1. Incorporate a secondary antioxidant or a chelating agent into the formulation. 2. Evaluate the compatibility of this compound with all excipients in the formulation. 3. Consider microencapsulation of this compound before incorporating it into the final formulation.[3]

Quantitative Data on Stabilization Strategies

The following tables summarize quantitative data from studies on enhancing this compound stability.

Table 1: Effect of Encapsulation on this compound Stability

Encapsulation MethodKey FindingsReference
Phosphatidylcholine Micelles96.8% entrapment efficiency; enhanced bioaccessibility and cellular uptake.[7]
Cyclodextrin Decorated NanospongesProtected this compound from photodegradation and preserved antioxidant capacity after 3 months of storage.[8]
Protein-based EmulsionsReduced secondary oxidation products by approximately 85% after 19 days of storage.[4][11][12]
Phospholipid-based EmulsionsDecreased the formation of secondary oxidation products by about 65% after 8 days of storage.[4][11][12]

Table 2: Comparison of Antioxidant Efficacy for Stabilization

AntioxidantConditionObservationReference
This compound vs. TBHQ, BHA, α-tocopherolElevated temperatures (90, 120, 150 °C)This compound's antioxidant potential was similar to TBHQ and greater than α-tocopherol and BHA.[3]
This compound + γ-tocopherolMicrowave heatingThe combination was more efficient at inhibiting hydroperoxide formation than other tocopherol homologues with this compound.[5]
Punicalagin vs. BHT60-day storage of sesame oilPunicalagin significantly reduced peroxide value, p-anisidine (B42471) value, and total oxidation value, though BHT was slightly more effective.[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Phosphatidylcholine Micelles

This protocol is adapted from methodologies aimed at enhancing the bioavailability and stability of this compound through micellar encapsulation.[7]

Materials:

  • This compound

  • Phosphatidylcholine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Probe sonicator

  • 0.22 µm syringe filter

Procedure:

  • Dissolve a specific amount of phosphatidylcholine in PBS (pH 7.4) with continuous stirring to form a lipid solution.

  • Add this compound to the lipid solution at the desired concentration.

  • Continuously stir the mixture at room temperature for 1-2 hours to ensure complete dissolution of this compound.

  • Sonicate the mixture using a probe sonicator on ice to form micelles and reduce particle size. Use short bursts to prevent overheating.

  • Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates and sterilize the solution.

  • Characterize the prepared micelles for particle size, entrapment efficiency, and stability.

Protocol 2: Accelerated Stability Testing of this compound in an Oil-in-Water Emulsion

This protocol outlines a method for assessing the oxidative stability of this compound in an emulsion under accelerated conditions.[4][11]

Materials:

  • This compound

  • Flaxseed oil (or other suitable oil)

  • Emulsifier (e.g., whey protein isolate, pea protein)

  • Phosphate (B84403) buffer (pH 7.0)

  • High-speed homogenizer

  • Incubator or oven set to a constant temperature (e.g., 50-60 °C)

  • Reagents for peroxide value (PV) and TBARS assays

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the emulsifier in the phosphate buffer.

  • Preparation of the Oil Phase: Dissolve this compound in the oil at the desired concentration.

  • Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion. Further, process the coarse emulsion through a high-pressure homogenizer if a smaller droplet size is required.

  • Accelerated Storage: Place the emulsion samples in sealed containers in an incubator at an elevated temperature in the dark.

  • Sampling: Withdraw aliquots of the emulsion at predetermined time intervals (e.g., 0, 2, 4, 7, 14 days).

  • Analysis: Analyze the samples for primary oxidation products (peroxide value) and secondary oxidation products (TBARS).

  • Data Analysis: Plot the peroxide value and TBARS concentration against time to determine the rate of oxidation and the protective effect of this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

start Instability Observed (e.g., color change, precipitation) check_env Review Environmental Factors start->check_env check_form Review Formulation Components start->check_form env_light Light Exposure? check_env->env_light env_air Oxygen Exposure? check_env->env_air env_temp High Temperature? check_env->env_temp form_sol Poor Solubility? check_form->form_sol form_int Component Interaction? check_form->form_int sol_storage Optimize Storage: - Amber vials - Inert gas - Refrigerate env_light->sol_storage env_air->sol_storage env_temp->sol_storage sol_encap Implement Protective Formulation: - Encapsulation - Add antioxidants/chelators form_sol->sol_encap form_int->sol_encap

Caption: Troubleshooting workflow for this compound instability.

This compound Degradation Pathway

This compound This compound (Phenolic Antioxidant) radical Phenoxy Radical This compound->radical - H• initiators Initiators (Light, Heat, Metal Ions) initiators->radical dimers Dimerization Products radical->dimers Radical Coupling quinones Quinone-type Products radical->quinones oxygen O₂ oxygen->quinones

Caption: Simplified oxidative degradation pathway of this compound.

Experimental Workflow for Encapsulation and Stability Testing

start Select Encapsulation Method (e.g., Micelles, Emulsion) prep Prepare Formulation (this compound + Carrier) start->prep char1 Initial Characterization (Size, Entrapment Efficiency, t=0) prep->char1 storage Accelerated Storage (Elevated Temp, Light Exposure) char1->storage sampling Periodic Sampling storage->sampling sampling->storage char2 Stability Analysis (HPLC, Antioxidant Activity) sampling->char2 Time points (t₁, t₂, t₃...) end Determine Shelf-life char2->end

Caption: Workflow for encapsulation and stability assessment.

References

Technical Support Center: Overcoming the Rapid Metabolism and Clearance of Sesamol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the rapid metabolism and clearance of Sesamol in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo application of this compound?

A1: Despite its promising therapeutic potential, the clinical utility of this compound is significantly hindered by several factors. These include low aqueous solubility, poor stability, low bioavailability, and rapid metabolism and clearance from the body.[1][2] After oral administration, this compound is quickly metabolized into conjugated forms, such as glucuronides, and eliminated from the body, primarily through urine, within a few hours.[3][4][5]

Q2: What are the main metabolic pathways of this compound in vivo?

A2: In vivo, this compound undergoes extensive metabolism. The primary metabolic pathways involve conjugation reactions, leading to the formation of this compound glucuronide and sulfate (B86663) conjugates.[5] Additionally, it can be metabolized into other compounds like 2-methoxybenzene-1,4-diol and benzene-1,2,4-triol.[3][4][5] These metabolites are then rapidly excreted, contributing to the short biological half-life of this compound.[5]

Q3: What are the most promising strategies to overcome the rapid metabolism and clearance of this compound?

A3: Researchers are actively exploring several strategies to enhance the biopharmaceutical performance of this compound. The most prominent among these is the use of novel drug delivery systems.[1][2][6] Encapsulating this compound into nanoformulations such as solid lipid nanoparticles (SLNs), nanoemulsions, micelles, and polymeric nanoparticles has shown significant promise in improving its stability, bioavailability, and providing controlled release.[1][7] Other approaches include the synthesis of this compound derivatives with improved pharmacokinetic profiles.[8][9]

Troubleshooting Guides

Low Bioavailability of Free this compound in Animal Studies
Issue Potential Cause Troubleshooting Steps
Rapid clearance observed in pharmacokinetic studies Extensive first-pass metabolism and rapid excretion of conjugated metabolites.[3][5]1. Encapsulate this compound: Utilize a nano-delivery system like Solid Lipid Nanoparticles (SLNs) to protect this compound from premature metabolism.[7] 2. Co-administration: Consider co-administering this compound with known metabolic inhibitors, though this requires careful investigation of potential drug-drug interactions.
Poor aqueous solubility limiting absorption This compound is sparingly soluble in water, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.[10][11]1. Formulate as a nanoemulsion: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and dissolution rate of this compound.[10][12] 2. Use of co-solvents: For preclinical studies, consider using a pharmaceutically acceptable co-solvent system, ensuring it does not interfere with the experimental outcomes.
Inconsistent Efficacy of this compound Formulations
Issue Potential Cause Troubleshooting Steps
Variability in therapeutic outcomes between batches Inconsistent particle size, encapsulation efficiency, or drug loading in the nanoformulation.1. Optimize Formulation Parameters: Systematically optimize the formulation process (e.g., homogenization speed, sonication time, lipid-to-drug ratio). 2. Characterize Each Batch: Thoroughly characterize each new batch for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure consistency.
Lower than expected in vivo efficacy compared to in vitro results Poor stability of the formulation in physiological conditions, leading to premature release of this compound.1. Conduct Stability Studies: Evaluate the stability of the formulation in simulated gastric and intestinal fluids. 2. Modify Surface Properties: Consider surface modification of nanoparticles with polymers like PEG to enhance their stability and circulation time.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Free this compound and this compound-Loaded Nanoformulations in Rats

Formulation Dose (mg/kg) Cmax (µg/mL) t½ (min) AUC (µg·min/mL) Oral Bioavailability (%) Reference
Free this compound501.4 ± 0.7563.7 ± 36.9501.3 ± 200.835.5 ± 8.5[5]
Free this compound4---95.61[11]
This compound-Loaded SLNs8---Significantly better hepatoprotection than free this compound[7]

Note: Direct comparative pharmacokinetic data for various nanoformulations is limited and reported under different experimental conditions. The table illustrates the reported bioavailability for free this compound and the qualitative improvement observed with an SLN formulation.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (S-SLNs)

This protocol is based on the microemulsification method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Phosphate buffered saline (PBS)

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant and co-surfactant in double-distilled water and heat to the same temperature as the lipid phase.

  • Formation of the microemulsion: Add the hot aqueous phase to the molten lipid phase with continuous stirring. This will form a clear microemulsion.

  • Formation of SLNs: Disperse the hot microemulsion into cold water (2-3°C) under high-speed homogenization. The ratio of the microemulsion to cold water should be optimized (e.g., 1:10).

  • Purification: The resulting nanoparticle dispersion can be purified by dialysis or centrifugation to remove un-entrapped drug and excess surfactants.

  • Characterization: Characterize the prepared S-SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

In Vivo Pharmacokinetic Study in Rats

Animal Model: Sprague-Dawley rats

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Oral Group: Administer the this compound formulation (e.g., S-SLNs suspended in PBS) or free this compound (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally via gavage.

    • Intravenous Group (for bioavailability calculation): Administer a sterile solution of free this compound intravenously through the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software. The absolute oral bioavailability is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations

Sesamol_Metabolism This compound This compound Conjugation Conjugation This compound->Conjugation Phase II Metabolism (Glucuronidation, Sulfation) Metabolites Metabolites Conjugation->Metabolites Forms water-soluble conjugates Excretion Excretion Metabolites->Excretion Rapidly cleared via urine

Caption: Metabolic pathway of this compound in vivo.

Nanoformulation_Workflow cluster_Formulation Formulation & Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Formulation Nanoformulation Preparation (e.g., SLNs, Nanoemulsion) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitro In Vitro Release & Stability Studies Characterization->InVitro InVivo_PK In Vivo Pharmacokinetic Studies InVitro->InVivo_PK InVivo_PD In Vivo Efficacy Studies InVivo_PK->InVivo_PD

Caption: Experimental workflow for developing this compound nanoformulations.

NFkB_Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB->Inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.[13]

References

Technical Support Center: Optimizing Sesamol Dosage for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sesamol in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues and facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent studies?

A recommended starting point for this compound often falls within the 10-50 mg/kg body weight range for rats and mice, administered via oral gavage or intraperitoneal injection.[1][2] However, the optimal dose is highly dependent on the animal model, the targeted therapeutic effect, and the administration route. Doses in preclinical studies have ranged from as low as 3 mg/kg to as high as 200 mg/kg.[3][4][5]

Q2: How should I prepare this compound for administration to animals?

This compound is a crystalline solid with good solubility in organic solvents like ethanol (B145695), DMSO, and dimethyl formamide (B127407) (approximately 30 mg/ml).[6] It also has moderate solubility in aqueous buffers like PBS (approx. 5 mg/ml) and water (approx. 38.8 mg/ml).[6][7]

For oral administration, this compound can often be dissolved in distilled water or saline.[8][9] For parenteral routes (like i.p. injection), a stock solution can be made in a suitable organic solvent (e.g., DMSO) and then further diluted in an aqueous buffer or isotonic saline.[6] It is critical to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6] Always prepare aqueous solutions fresh, as storage for more than one day is not recommended.[6]

Q3: What are the common routes of administration for this compound in preclinical studies?

The most frequently reported administration routes are:

  • Oral (p.o.) Gavage: A common method for systemic delivery.[9][10]

  • Intraperitoneal (i.p.) Injection: Used for direct absorption into the systemic circulation.[1][2][11]

  • Subcutaneous (s.c.) Injection: Another parenteral route used in some studies.[2][3]

  • Dietary Admixture: For long-term studies, this compound can be mixed directly into the animal chow.[12][13]

Q4: What is known about the bioavailability and pharmacokinetics of this compound?

This compound has a relatively low oral bioavailability, reported to be approximately 35.5% in Sprague-Dawley rats.[2][14][15] Following oral administration, it is rapidly metabolized, primarily into glucuronide and sulfate (B86663) conjugates, and eliminated within 0-4 hours.[2][10] Despite its ability to cross the blood-brain barrier, the highest concentrations of its metabolites are found in the liver and kidneys.[14][15] This rapid clearance and low bioavailability are critical considerations for dosing frequency and may necessitate the development of controlled-release formulations for sustained therapeutic effect.[7]

Troubleshooting Guide

Problem: I am observing high variability or lack of efficacy in my results.

  • Solution 1: Check Dosing and Bioavailability. Due to its low oral bioavailability and rapid metabolism, the effective concentration of this compound at the target site might be insufficient.[2][14] Consider increasing the dosing frequency (e.g., daily administration for chronic models) or switching to a route with higher bioavailability, such as intraperitoneal injection.[1][11]

  • Solution 2: Verify Formulation Stability. this compound solutions, particularly aqueous ones, should be prepared fresh daily to ensure potency.[6] If using a vehicle like DMSO, ensure complete dissolution and proper dilution to avoid precipitation upon injection.

Problem: I am observing signs of toxicity in my animal cohort.

  • Solution 1: Re-evaluate the Dose. High doses of this compound can lead to toxicity. Doses above 300 mg/kg have been associated with adverse effects, and a dose of 2000 mg/kg was found to cause severe organ damage and mortality in mice.[16][17] The LD50 cut-off value has been estimated at approximately 500 mg/kg.[16] If toxicity is observed, reduce the dose to a lower, previously reported therapeutic range (e.g., 10-50 mg/kg).

  • Solution 2: Monitor Organ Function. Chronic administration, even at lower doses, may impact liver and kidney weights.[18] It is advisable to include endpoints for hepatotoxicity and nephrotoxicity (e.g., serum ALT/AST, creatinine (B1669602) levels, and histopathology) in your study design.

Problem: this compound is not dissolving properly in my chosen vehicle.

  • Solution 1: Use an appropriate solvent. For higher concentrations, dissolving this compound in a small amount of ethanol or DMSO before diluting with saline or PBS is effective. The solubility in PBS (pH 7.2) is limited to about 5 mg/ml.[6]

  • Solution 2: Gentle Warming and Sonication. Applying gentle heat or using a sonicator can aid in the dissolution of this compound in aqueous solutions. Ensure the solution is cooled to room temperature before administration.

Quantitative Data Summary

The following tables summarize effective this compound dosages from various preclinical studies.

Table 1: this compound Dosage in Neuroprotection and Neuroinflammation Models

Animal Model Species Route of Administration Dosage Observed Effect Citation
LPS-Induced Neuroinflammation Wistar Rat i.p. 10 and 50 mg/kg Attenuated learning and memory impairments; reduced TNF-α. [1][19][20]
Systemic Inflammation (LPS) C57BL/6J Mouse In drinking water 0.05% (w/v) Improved cognitive deficits and prevented Aβ1-42 formation. [21]
Spinal Cord Injury Mouse i.p. 10 mg/kg Attenuated neuroinflammation and improved functional recovery. [11]
Focal Cerebral Ischemia Rat Oral Gavage 8 mg/kg Reduced infarct volume and improved neurological function. [9]
C6 Glioma Wistar Rat Oral 20 mg/kg Restored levels of oxidative stress biomarkers. [8]

| Aging-Induced Cognitive Deficits | CD-1 Mouse | Dietary Supplement | 0.1% (w/w) | Improved cognitive impairments and reduced oxidative stress. |[12] |

Table 2: this compound Dosage in Anti-inflammatory and Other Models

Animal Model Species Route of Administration Dosage Observed Effect Citation
LPS-Induced Hypotension Wistar Rat s.c. 3 mg/kg Reduced serum IL-1β and TNF-α; increased IL-10. [3]
CCl4-Induced Hepatotoxicity Rat Oral 8 mg/kg Showed better hepatoprotection than free this compound. [2]
Al2O3-NP-Induced Hepatotoxicity Rat Oral 100 mg/kg Protected against liver and kidney toxicity. [22]
Ovalbumin-Induced Asthma BALB/c Mouse Oral 10 and 30 mg/kg Alleviated airway hyperresponsiveness and oxidative stress. [23]
Sciatic Nerve Crush Injury Wistar Rat i.p. 50 and 100 mg/kg Decreased IL-6, increased IL-10, and reduced pain behaviors. [5]
High-Fat Diet-Induced Obesity Mouse In food 100 mg/kg Prevented weight gain and improved metabolic markers. [13]

| Colon Cancer (ApcMin/+) | Mouse | N/A | 200 mg/kg | Inhibited intestinal polyp development. |[4] |

Detailed Experimental Protocols

Protocol 1: Induction of Neuroinflammation and this compound Treatment (Rat Model)

This protocol is based on studies investigating the neuroprotective effects of this compound against lipopolysaccharide (LPS)-induced cognitive deficits.[1][19][24]

  • Animal Model: Adult male Wistar rats (200-250g).

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to experimentation.

  • This compound Preparation: Prepare a fresh solution of this compound daily. Dissolve this compound in sterile saline to achieve the desired final concentrations (e.g., 10 mg/ml and 50 mg/ml for 10 and 50 mg/kg doses, respectively, assuming a 1 ml/kg injection volume).

  • Treatment Groups (Example):

    • Control: Receives vehicle (saline) i.p.

    • LPS Only: Receives vehicle i.p. for 14 days, then LPS i.p.

    • LPS + this compound (10 mg/kg): Receives 10 mg/kg this compound i.p. daily for 14 days.

    • LPS + this compound (50 mg/kg): Receives 50 mg/kg this compound i.p. daily for 14 days.

  • Administration Schedule:

    • Days 1-19: Administer this compound or vehicle daily via i.p. injection.

    • Days 15-19: Induce neuroinflammation by injecting LPS (from E. coli, 1 mg/kg, i.p.). Administer the daily this compound dose 30 minutes prior to the LPS injection on these days.[1][19]

  • Behavioral Assessment:

    • Two hours after the LPS injection on days 15-19, perform behavioral testing, such as the Morris Water Maze, to assess spatial learning and memory.[1]

  • Biochemical Analysis:

    • Immediately dissect the hippocampus and cerebral cortex on ice.

    • Homogenize tissues for analysis of inflammatory cytokines (e.g., TNF-α) and oxidative stress markers (e.g., lipid peroxidation, total thiol levels).[1][19]

Protocol 2: Oral Gavage Administration for Cerebral Ischemia (Rat Model)

This protocol is adapted from a study evaluating this compound in a middle cerebral artery occlusion (MCAO) model of ischemic stroke.[9]

  • Animal Model: Adult male rats.

  • Ischemia Induction:

    • Anesthetize the rat (e.g., tiletamine/zolazepam and xylazine (B1663881) i.p.).[9]

    • Induce left MCAO using the intraluminal monofilament thread method.[9][25]

    • After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

  • This compound Preparation: Prepare a suspension of this compound in sterile saline for a final dose of 8 mg/kg.

  • Administration:

    • Immediately following reperfusion, administer the 8 mg/kg this compound solution via oral gavage.[9]

    • The control group receives an equivalent volume of saline via oral gavage.

  • Post-Operative Care: Maintain the animal's body temperature at 37.5±0.5 °C during and after surgery. Provide appropriate post-operative care and monitoring.

  • Functional and Histological Assessment:

    • Conduct neurological function tests at baseline and on days 1, 3, and 5 post-ischemia.

    • On day 5, euthanize the animals and perfuse the brains.

    • Section the brains and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Visualizations: Signaling Pathways and Workflows

Key Signaling Pathways Modulated by this compound

This compound exerts its antioxidant, anti-inflammatory, and anti-cancer effects by modulating several critical signaling pathways.[3][21][23][26][27]

Sesamol_Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response cluster_apoptosis Apoptosis Regulation This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Nrf2 Nrf2 Activation This compound->Nrf2 Activates NFkB NF-κB Inhibition This compound->NFkB Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes ROS->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation AntioxidantEnzymes HO-1, NQO1, etc. ARE->AntioxidantEnzymes Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Suppresses Transcription Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Caspases Caspase Activation (Caspase-3, -9) Bax->Caspases

Caption: Key signaling pathways modulated by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical animal model.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Dosing & Induction cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Analysis acclimatize Animal Acclimatization (1 week) groups Randomize into Treatment Groups acclimatize->groups prepare_this compound Prepare this compound Formulation (Fresh Daily) groups->prepare_this compound dosing Administer this compound/Vehicle (e.g., Oral, i.p.) prepare_this compound->dosing induction Induce Disease Model (e.g., LPS, MCAO, etc.) dosing->induction behavior Behavioral Testing (e.g., Morris Water Maze) induction->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia biochem Biochemical Analysis (e.g., ELISA, Western Blot) euthanasia->biochem histo Histopathology euthanasia->histo data_analysis Data Analysis & Statistical Evaluation histo->data_analysis

References

Technical Support Center: Sesamol-Loaded Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sesamol-loaded solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Preparation

  • Q1: I am observing low entrapment efficiency for this compound in my SLNs. What are the potential causes and solutions?

    A1: Low entrapment efficiency is a common issue. Consider the following:

    • Solubility of this compound in Lipid: The drug loading capacity is dependent on the solubility of the drug in the lipid melt.[1] Ensure the selected solid lipid has good solubilizing capacity for this compound. You may need to screen different lipids (e.g., Compritol® 888 ATO, glyceryl monostearate, stearic acid) to find the optimal one.[2][3]

    • Lipid Crystallinity: Highly ordered crystalline structures of the solid lipid can lead to drug expulsion during cooling and storage.[4] Using a blend of lipids or choosing lipids that form less perfect crystals can create more space to accommodate the drug.

    • Preparation Method: The chosen method significantly impacts entrapment. The microemulsification technique is often cited for preparing this compound-loaded SLNs with good entrapment.[5][6] Ensure rapid cooling of the hot microemulsion, as this promotes solidification of the lipid around the drug before it can partition out.[2]

    • Surfactant Concentration: The type and concentration of surfactant (e.g., Polysorbate 80, Tween 80) and co-surfactant (e.g., soy lecithin) are critical for stabilizing the nanoparticles and preventing drug leakage.[2][6] Optimize the surfactant-lipid ratio.

  • Q2: My SLN dispersion shows particle aggregation and sedimentation over time. How can I improve stability?

    A2: Particle aggregation is often related to the formulation's colloidal stability.

    • Zeta Potential: The surface charge of the nanoparticles, or zeta potential, is a key indicator of stability. A zeta potential greater than |±25 mV| is generally considered stable due to sufficient electrostatic repulsion between particles.[6][7] If your zeta potential is low, consider adjusting the type or concentration of the surfactant to increase surface charge.

    • Lipid Polymorphism: During storage, the solid lipid matrix can undergo polymorphic transitions to a more stable, highly ordered state (e.g., from α to β form), which can expel the drug and lead to particle growth.[8] Storing the SLN dispersion at a controlled, cool temperature (e.g., 5 ± 3°C) can slow down these transitions.[5][9]

    • Ionic Strength: The presence of electrolytes in your dispersion medium can shield the surface charge and lead to flocculation.[10] Use deionized or triple-distilled water for preparation and dilution.

    • High Water Content: Formulations with very high water content (70-99%) can sometimes have stability issues. While not always problematic, ensuring an optimized lipid-to-aqueous phase ratio is important.[1][3]

Characterization

  • Q3: The particle size of my this compound-loaded SLNs is too large or shows a high polydispersity index (PDI). What should I do?

    A3: Large particle size and high PDI suggest a non-uniform and potentially unstable formulation.

    • Homogenization Parameters: If using high-pressure homogenization, the pressure, number of cycles, and temperature are critical parameters.[11] Increasing the homogenization pressure or the number of cycles can often reduce particle size. For microemulsification, the stirring speed and the rate of adding the hot microemulsion to the cold water are crucial.[6]

    • Surfactant Choice and Concentration: The surfactant concentration must be sufficient to cover the surface of the newly formed nanoparticles during homogenization and prevent aggregation. An insufficient amount can lead to larger particles.[2]

    • Lipid and Surfactant Ratio: The ratio of lipid to surfactant is a key factor. A fractional factorial design of experiments can be useful for optimizing these parameters to achieve the desired particle size.[12]

  • Q4: How do I confirm that this compound is successfully incorporated into the lipid matrix and not just physically mixed?

    A4: Use analytical techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • DSC Analysis: A DSC thermogram of pure this compound will show a sharp endothermic peak at its melting point (around 60-65°C).[9][13] In the thermogram of the this compound-loaded SLNs, this peak should be absent or significantly shifted, indicating that the drug is molecularly dispersed or dissolved within the lipid matrix.[13][14]

    • PXRD Analysis: The PXRD pattern of pure this compound shows sharp peaks, indicating its crystalline nature.[13] In the pattern for the SLNs, these characteristic peaks of this compound should not be present, confirming the drug's amorphous state or encapsulation within the nanoparticles.[13]

Efficacy & In Vitro Studies

  • Q5: My in vitro release study shows a very rapid "burst release" of this compound. How can I achieve a more sustained release profile?

    A5: A significant burst release often indicates a large amount of drug adsorbed on the nanoparticle surface.

    • Optimize Formulation: Ensure the drug is truly entrapped within the lipid core rather than just adsorbed to the surface. This goes back to optimizing the lipid selection and preparation method to maximize entrapment efficiency.

    • Drug Incorporation Model: The release profile depends on how the drug is incorporated. A drug-enriched shell model will release the drug faster than a solid solution model where the drug is uniformly dispersed in the lipid matrix.[3] Modifying the lipid composition can influence this.

    • Dialysis Method: For in vitro release studies using the dialysis membrane method, ensure the membrane has the correct molecular weight cut-off and that sink conditions are maintained in the receptor medium.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded SLNs

ParameterReported ValueMethod of PreparationKey ComponentsReference
Particle Size < 106 nmMicroemulsificationCompritol® 888 ATO[5][9]
120.30 nmMicroemulsificationLipid (7.27%), Polysorbate 80 (45.45%), Soy lecithin (B1663433) (0.58%)[6][15]
127.9 nmNot specifiedGlyceryl monostearate[16][17]
Polydispersity Index (PDI) 0.111MicroemulsificationLipid (7.27%), Polysorbate 80 (45.45%), Soy lecithin (0.58%)[6]
0.256Not specifiedGlyceryl monostearate[16][17]
Zeta Potential -51.31 mVMicroemulsificationLipid (7.27%), Polysorbate 80 (45.45%), Soy lecithin (0.58%)[6]
Entrapment Efficiency (%) 72.57 ± 5.20%MicroemulsificationCompritol® 888 ATO[5][9]
73.92 ± 2.49%MicroemulsificationLipid (7.27%), Polysorbate 80 (45.45%), Soy lecithin (0.58%)[6]
88.21%Not specifiedGlyceryl monostearate[16][17]
Total Drug Content (TDC) 94.26 ± 2.71%MicroemulsificationCompritol® 888 ATO[5][9]
3.31 ± 0.01 mg/mLMicroemulsificationLipid (7.27%), Polysorbate 80 (45.45%), Soy lecithin (0.58%)[6]

Table 2: Comparative Efficacy of this compound-Loaded SLNs vs. Free this compound

Study FocusModelKey FindingReference
Hepatoprotection Carbon tetrachloride-induced liver injury in ratsS-SLNs at 8 mg/kg showed significantly better hepatoprotection (p < 0.001) than the same dose of free this compound. The effect was comparable to silymarin (B1681676) at 25 mg/kg.[6][15][6][15][18]
Skin Cancer Treatment TPA-induced and benzo(a)pyrene-initiated skin tumors in miceTopical application of S-SLN in a cream base showed significant retention in the skin with minimal systemic absorption, leading to the normalization of skin cancers post-induction.[16][17][16][17]
Wound Healing Diabetic open excision wound modelEncapsulation of this compound in SLNs improved its antimicrobial profile by 200% and substantially enhanced its wound healing potential compared to free this compound.[19][19]

Experimental Protocols

1. Preparation of this compound-Loaded SLNs by Microemulsification

This protocol is adapted from methodologies described in the literature.[6][13]

  • Materials:

    • Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) or another suitable lipid.

    • Surfactant: Polysorbate 80 (Tween 80).

    • Co-surfactant: Soy lecithin.

    • Drug: this compound.

    • Aqueous Phase: Triple-distilled water.

  • Procedure:

    • Prepare Aqueous Phase: In a beaker, combine Polysorbate 80, soy lecithin, and water. Heat the mixture to the melting temperature of the lipid (e.g., 82-85°C for Compritol® 888 ATO). Add the pre-weighed this compound to this hot aqueous phase and stir until dissolved.

    • Prepare Lipid Phase: In a separate beaker, melt the solid lipid at the same temperature (82-85°C).

    • Form Microemulsion: Drop the hot aqueous emulsifier mix (containing this compound) at once into the melted lipid phase under continuous magnetic stirring. Continue stirring until a clear, transparent microemulsion is formed.

    • Form SLNs: Transfer the hot microemulsion into an equivalent volume of cold water (~2°C) under high-speed mechanical stirring (e.g., 5000 rpm).

    • Crystallization: Continue stirring for at least 1.5-2 hours to allow for the crystallization of the lipid droplets, forming the solid lipid nanoparticles.

    • Storage: Store the resulting aqueous SLN dispersion in a refrigerator (e.g., 5 ± 3°C) until further analysis.[9]

2. Determination of Entrapment Efficiency (%EE)

This is a common method to separate free drug from the SLN dispersion.[6][20]

  • Procedure (Dialysis Bag Method):

    • Place a known volume (e.g., 1 mL) of the S-SLN dispersion into a dialysis bag (e.g., 12 kDa MWCO).

    • Place the sealed bag into a beaker containing a larger volume (e.g., 100 mL) of a suitable receptor medium (e.g., phosphate (B84403) buffer pH 7.4 or water) maintained at 37°C with gentle stirring.

    • After a set time (e.g., 15 minutes), remove the dialysis bag. The external medium now contains the unentrapped (free) this compound.

    • To determine the entrapped drug, disrupt the SLNs remaining inside the dialysis bag using a suitable solvent mixture (e.g., chloroform:methanol 1:1 v/v).

    • Quantify the amount of this compound in the disrupted solution using a validated analytical method, such as UV-Vis spectrophotometry (at λmax of ~294 nm).[20]

    • Calculate %EE using the formula: %EE = (Amount of entrapped this compound / Total amount of this compound added) x 100

3. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of this compound to scavenge the stable DPPH free radical.[21][22]

  • Procedure:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare various concentrations of the S-SLN dispersion and a free this compound solution (as a positive control).

    • In a set of test tubes, add a fixed volume of the DPPH solution to each of the test sample concentrations.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at ~517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates scavenging activity.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

experimental_workflow cluster_prep Preparation (Microemulsification) cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Melt Lipid Phase prep3 Mix to form Hot Microemulsion prep1->prep3 prep2 Heat Aqueous Phase (Surfactant + this compound) prep2->prep3 prep4 Disperse in Cold Water prep3->prep4 High Speed prep5 Stir to form SLN Dispersion prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Entrapment Efficiency (Dialysis/Centrifugation) prep5->char3 char4 Morphology (TEM) prep5->char4 char5 Drug-Lipid Interaction (DSC, PXRD) prep5->char5 eval1 Drug Release Study char1->eval1 eval2 Antioxidant Assay (e.g., DPPH) eval3 Cellular Studies (Uptake, Cytotoxicity)

Caption: Experimental workflow for preparation and evaluation of this compound-loaded SLNs.

Caption: Troubleshooting guide for common issues in SLN formulation.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage causes Scavenging Radical Scavenging ROS->Scavenging Protection Cell Protection This compound This compound (from SLNs) This compound->Scavenging Scavenging->Protection leads to

Caption: Simplified pathway of this compound's antioxidant action against ROS.

References

Encapsulation techniques to protect Sesamol from degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful encapsulation of sesamol to protect it from degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the encapsulation of this compound necessary?

A1: this compound, a potent antioxidant found in sesame oil, possesses numerous therapeutic properties. However, its practical application is often limited by factors such as poor aqueous solubility, low bioavailability, rapid metabolism and clearance from the body, and susceptibility to degradation by light and heat.[1][2][3] Encapsulation helps to overcome these limitations by protecting this compound from degradative environmental factors, improving its solubility and bioavailability, and allowing for controlled release.[1][3]

Q2: What are the most common and effective techniques for encapsulating this compound?

A2: Several nanoencapsulation techniques have been successfully employed to protect this compound. The most common methods include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that are solid at room and body temperatures, offering good biocompatibility and controlled release.[4][5][6]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA are used to form a protective matrix around this compound, providing sustained release and improved stability.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. The thin-film hydration method is a common technique for their preparation.[7][8]

  • Nanoemulsions and Microemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water, suitable for enhancing the solubility and absorption of this compound.[9][10]

  • Nanosponges: These are porous polymeric structures capable of entrapping this compound within their matrix.[11]

  • Spray Drying: This technique is used to produce a dry powder of encapsulated this compound, which can improve its stability and handling.[12][13][14]

Q3: How can I determine the encapsulation efficiency and loading capacity of my this compound formulation?

A3: The encapsulation efficiency (EE%) and drug loading capacity (LC%) are critical parameters to evaluate the success of your encapsulation process. A common method involves separating the encapsulated this compound from the free, unencapsulated drug. This can be achieved by techniques such as centrifugation, dialysis, or ultrafiltration.

The amount of free this compound in the supernatant or dialysate is then quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 297 nm.[15][16][17] The encapsulated this compound is determined by subtracting the amount of free this compound from the total amount used in the formulation.

The formulas for calculating EE% and LC% are as follows:

  • Encapsulation Efficiency (EE%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

  • Loading Capacity (LC%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

Q4: What are the key factors that influence the stability of encapsulated this compound?

A4: The stability of encapsulated this compound is influenced by several factors, including:

  • Choice of Encapsulating Material: The type of lipid or polymer used as the wall material plays a crucial role in protecting this compound from degradation.

  • pH of the Medium: The pH can affect the integrity of the nanocarrier and the stability of this compound itself.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound and may affect the physical stability of the encapsulation system, especially for lipid-based carriers.[18]

  • Light Exposure: this compound is known to be sensitive to light, and encapsulation can offer protection against photodegradation.[19]

  • Presence of Stabilizers: Surfactants and other stabilizers are often used to prevent the aggregation of nanoparticles in suspension.[20]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

Symptom Possible Cause Suggested Solution
A significant amount of free this compound is detected in the supernatant after centrifugation.Poor affinity of this compound for the core matrix: this compound, being moderately lipophilic, may have limited partitioning into a highly hydrophobic polymer or lipid core.- Optimize the formulation: Adjust the polymer/lipid to drug ratio. For polymeric nanoparticles, consider using a blend of polymers with varying hydrophobicity. - Modify the encapsulation method: For nanoprecipitation, a faster addition of the organic phase to the aqueous phase can sometimes improve encapsulation. For emulsion-based methods, optimizing the homogenization speed and time can enhance drug entrapment.[21]
Drug precipitation during encapsulation: this compound may precipitate out of the organic solvent before being effectively encapsulated, especially in nanoprecipitation methods.- Improve this compound solubility: Use a co-solvent system (e.g., a mixture of acetone (B3395972) and THF) to ensure this compound remains dissolved in the organic phase.[5] - Increase stabilizer concentration: A higher concentration of a suitable stabilizer (e.g., PVA) in the aqueous phase can help to rapidly stabilize the newly formed nanoparticles and entrap the drug.[21]
Inappropriate solvent system: The choice of organic solvent and its miscibility with the anti-solvent (water) is critical for efficient nanoparticle formation and drug encapsulation.- Select a suitable solvent: Choose a solvent in which both the polymer/lipid and this compound are highly soluble, and that is miscible with the anti-solvent. - Control the solvent evaporation rate: In solvent evaporation methods, a slower evaporation rate can sometimes allow for better drug entrapment within the forming nanoparticles.

Issue 2: Nanoparticle Aggregation and Instability

Symptom Possible Cause Suggested Solution
The nanoparticle suspension appears cloudy or shows visible precipitates shortly after preparation.Insufficient surface charge or steric hindrance: The electrostatic repulsion or steric barrier provided by the stabilizer may be inadequate to prevent nanoparticle aggregation.- Optimize stabilizer concentration: Increase the concentration of the stabilizer (e.g., Poloxamer, PVA, Tween 80).[22] - Adjust the pH: For ionizable polymers or lipids, adjusting the pH of the suspension away from the isoelectric point can increase the surface charge and electrostatic repulsion between particles.[20]
High concentration of nanoparticles: A high particle concentration can increase the frequency of collisions, leading to aggregation.- Dilute the suspension: Prepare a more dilute nanoparticle suspension.
The particle size increases significantly during storage.Ostwald ripening or coalescence: In nanoemulsions or lipid-based systems, smaller particles may dissolve and redeposit onto larger ones (Ostwald ripening), or particles may merge (coalescence).- Optimize the formulation: Use a combination of surfactants to create a more robust interfacial layer. - Storage conditions: Store the formulation at a lower temperature (e.g., 4°C) to reduce the kinetic energy of the particles.[9]
Degradation of the encapsulating material: The polymer or lipid matrix may degrade over time, leading to the release of this compound and collapse of the nanoparticle structure.- Select stable materials: Choose polymers or lipids with good long-term stability. - Protect from light and heat: Store the formulation in a dark place and at a controlled temperature.

Data Presentation

Table 1: Comparison of Different Encapsulation Techniques for this compound

Encapsulation TechniqueWall MaterialParticle Size (nm)Encapsulation Efficiency (%)Key AdvantagesReference(s)
Solid Lipid Nanoparticles (SLNs)Compritol® 888 ATO< 10672.57 ± 5.20Good biocompatibility, controlled release, scalable.[4][5][6]
Polymeric NanoparticlesPLGA~20073.81 ± 4.25Sustained release, biodegradable.
Phosphatidylcholine MicellesPhosphatidylcholine3.0 ± 0.0696.8High encapsulation efficiency, small particle size.
NanospongesCyclodextrin189.46 ± 6.5790.66High loading capacity, enhanced stability.[11]
Albumin NanoparticlesHuman Serum Albumin127.24 ± 2.1296.89 (µg/mg)Biocompatible, potential for targeted delivery.[2]
Spray DryingMaltodextrin, Whey ProteinMicro-range~88Produces stable powder, good for handling.[13][14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsification

This protocol is adapted from Kakkar and Kaur (2012).[4][5]

Materials:

  • This compound

  • Compritol® 888 ATO (Glyceryl behenate) - Solid lipid

  • Polysorbate 80 (Tween 80) - Surfactant

  • Soy lecithin (B1663433) - Co-surfactant

  • Purified water

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, combine Polysorbate 80, soy lecithin, and water.

    • Heat the mixture to the melting temperature of the lipid (approximately 80-85°C).

    • Add the desired amount of this compound to the hot aqueous phase and stir until dissolved.

  • Preparation of the Lipid Phase:

    • In a separate beaker, melt the Compritol® 888 ATO at 80-85°C.

  • Formation of the Microemulsion:

    • Under continuous magnetic stirring, add the hot aqueous phase to the melted lipid phase all at once.

    • Continue stirring until a clear, transparent microemulsion is formed.

  • Formation of SLNs:

    • Prepare a volume of cold water (2-4°C) equal to the volume of the hot microemulsion.

    • Pour the hot microemulsion into the cold water under high-speed mechanical stirring (e.g., 5000 rpm).

    • Continue stirring for approximately 1.5 to 2 hours in an ice bath to allow for the crystallization of the lipid nanoparticles.

  • Storage:

    • Store the resulting SLN dispersion in a refrigerator at 4°C for further characterization.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol that may require optimization based on the specific formulation and available equipment.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 70:30 v/v).[17]

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1-50 µg/mL) by diluting with the mobile phase.

  • Sample Preparation (for EE% determination):

    • Take a known volume of the nanoparticle suspension and separate the free this compound from the encapsulated this compound (e.g., by centrifugation at high speed).

    • Collect the supernatant containing the free this compound.

    • To determine the total drug content, take a known volume of the original nanoparticle suspension and disrupt the nanoparticles to release the encapsulated this compound (e.g., by adding a suitable solvent like a chloroform:methanol mixture and sonicating).

  • HPLC Analysis:

    • Set the UV detector wavelength to approximately 297 nm.[15]

    • Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions (supernatant and disrupted nanoparticle suspension).

  • Quantification:

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Sesamol_Degradation_Pathways This compound This compound Oxidation_Products Oxidation Products (e.g., Quinones) This compound->Oxidation_Products Photo-oxidation / Auto-oxidation (Light, O2) Dimerization_Products Dimerization Products This compound->Dimerization_Products Oxidative Coupling Sesamolin Sesamolin Sesamolin->this compound Thermal Degradation (Roasting) Hydrolysis_Products Hydrolysis Products (e.g., Hydroxyquinol) Oxidation_Products->Hydrolysis_Products Further Degradation

Caption: Simplified degradation pathways of this compound.

Encapsulation_Workflow Start Start: this compound Encapsulation Formulation 1. Formulation - Select encapsulation technique - Choose wall materials & excipients - Optimize drug-to-carrier ratio Start->Formulation Preparation 2. Preparation of Nanoparticles (e.g., Microemulsification, Solvent Evaporation, Thin-film Hydration) Formulation->Preparation Characterization 3. Characterization - Particle Size & Zeta Potential - Encapsulation Efficiency - Morphology (e.g., SEM, TEM) Preparation->Characterization Stability 4. Stability Studies - Physical Stability (aggregation) - Chemical Stability (degradation) Characterization->Stability End End: Stable this compound Formulation Stability->End

Caption: General experimental workflow for this compound encapsulation.

Troubleshooting_Logic Problem Problem Encountered Low_EE Low Encapsulation Efficiency? Problem->Low_EE Yes Aggregation Nanoparticle Aggregation? Problem->Aggregation No Low_EE->Aggregation No Solution_EE Solution: - Optimize drug/carrier ratio - Improve drug solubility - Adjust process parameters Low_EE->Solution_EE Yes Solution_Aggregation Solution: - Optimize stabilizer concentration - Adjust pH - Control particle concentration Aggregation->Solution_Aggregation Yes Other Other Issue Aggregation->Other No

References

Technical Support Center: Formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for the poorly water-soluble compound, Sesamol. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key formulation data.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and characterization of this compound SNEDDS.

Problem Potential Cause(s) Recommended Solution(s)
Poor this compound Solubility in Oil Phase This compound has limited solubility in many lipids.- Screen a variety of oils, including long-chain triglycerides (e.g., sesame oil) and medium-chain triglycerides (e.g., Capryol 90), as well as fatty acid esters (e.g., Isopropyl myristate) to identify the oil with the highest solubilizing capacity for this compound.[1] - Consider using a blend of oils to enhance solubility.
Formation of a Milky or Cloudy Emulsion upon Dilution - Inefficient emulsification. - Droplet size is too large (in the micrometer range). - Insufficient surfactant concentration or inappropriate surfactant HLB value.- Increase the concentration of the surfactant. Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are preferred for forming o/w nanoemulsions.[2] - Optimize the surfactant-to-cosurfactant ratio (Smix). A higher surfactant concentration generally leads to smaller droplet sizes. - Ensure the selected surfactant has a good emulsification ability for the chosen oil phase.
Phase Separation or Cracking of the Emulsion Over Time - Thermodynamic instability of the formulation. - Imbalance in the oil, surfactant, and cosurfactant ratios. - Incompatibility between components.- Conduct thermodynamic stability studies, including centrifugation, heating-cooling cycles, and freeze-thaw cycles, to identify and eliminate unstable formulations.[2][3] - Re-evaluate the pseudo-ternary phase diagram to identify a more stable nanoemulsion region.[2] - Ensure all components are within their optimal concentration ranges as determined by the phase diagram.
Drug Precipitation upon Dilution in Aqueous Media - The drug has higher solubility in the SNEDDS pre-concentrate than in the resulting nanoemulsion. - The dilution process reduces the solvent capacity of the surfactants and cosurfactants.[4][5]- Select an oil phase in which this compound has high solubility to ensure the drug remains in the oil droplets after emulsification.[3] - Increase the oil content of the formulation if possible, without compromising the self-emulsifying properties. - Incorporate a polymer or precipitation inhibitor into the formulation.
High Polydispersity Index (PDI) - Non-uniform droplet size distribution. - Inefficient emulsification process.- Optimize the Smix ratio. The ratio of surfactant to cosurfactant is critical in controlling droplet size and uniformity.[6] - Ensure thorough mixing of the components during preparation. - Re-evaluate the choice of surfactant and cosurfactant for better compatibility and emulsification efficiency.
Inconsistent In Vitro Drug Release Profile - Variability in droplet size and formulation stability. - Drug precipitation in the dissolution medium.- Ensure the formulation is robust and consistently produces nanoemulsions with a narrow particle size distribution. - Perform dissolution studies in different media to assess the impact of pH and composition on drug release. - Confirm that the drug remains solubilized within the nanoemulsion throughout the dissolution study.

Frequently Asked Questions (FAQs)

Q1: Why is a SNEDDS formulation beneficial for this compound?

A1: this compound is a phenolic compound with poor aqueous solubility, which limits its oral bioavailability.[1][3] SNEDDS are isotropic mixtures of oil, surfactant, and a cosurfactant that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7] This in-situ formation of nano-sized droplets provides a large interfacial area for drug absorption, enhancing the solubility and bioavailability of poorly water-soluble drugs like this compound.[1][7]

Q2: How do I select the appropriate excipients (oil, surfactant, and cosurfactant) for my this compound SNEDDS formulation?

A2: The selection process involves a systematic screening based on the following criteria:

  • Oil: The primary consideration is the oil's ability to solubilize this compound. Common choices include isopropyl myristate, isopropyl palmitate, caprylic/capric triglycerides, and sesame oil.[1]

  • Surfactant: The surfactant should have a high HLB value (typically above 12) to promote the formation of an oil-in-water (o/w) nanoemulsion. It should also have a high emulsification efficiency for the selected oil. Examples include Tween 80 and Span 80.[1][2]

  • Cosurfactant: A cosurfactant is used to reduce the interfacial tension and improve the flexibility of the surfactant film, leading to spontaneous emulsification. Polyethylene Glycol 400 (PEG 400) is a commonly used cosurfactant in this compound SNEDDS formulations.[1]

Q3: What is the purpose of constructing a pseudo-ternary phase diagram?

A3: A pseudo-ternary phase diagram is crucial for identifying the self-nanoemulsifying regions for a specific combination of oil, surfactant, and cosurfactant.[8] By systematically titrating mixtures of oil and a fixed surfactant/cosurfactant ratio (Smix) with water, you can delineate the boundaries of the nanoemulsion region on the diagram. This allows for the selection of optimal component ratios that will form a stable nanoemulsion with desirable characteristics (e.g., small droplet size, rapid emulsification).[8][9]

Q4: What are the key characterization tests for a this compound SNEDDS formulation?

A4: Essential characterization tests include:

  • Visual Assessment: The formulation should be clear and transparent, and upon dilution, it should form a clear or slightly bluish-white nanoemulsion.

  • Emulsification Time: The time taken for the SNEDDS to form a homogenous nanoemulsion upon dilution should be rapid, typically less than a minute.

  • Droplet Size and Polydispersity Index (PDI): The droplet size should be in the nanometer range (ideally < 200 nm) with a low PDI (< 0.3) indicating a narrow size distribution.

  • Zeta Potential: This measures the surface charge of the droplets and is an indicator of the stability of the nanoemulsion.

  • Thermodynamic Stability: Assessed through centrifugation and temperature cycling to ensure the formulation is physically stable and does not undergo phase separation or drug precipitation.[2][10]

  • In Vitro Drug Release: This is performed to evaluate the dissolution profile of this compound from the SNEDDS formulation compared to the pure drug.[1]

Q5: Can I convert my liquid this compound SNEDDS into a solid dosage form?

A5: Yes, liquid SNEDDS can be converted into solid SNEDDS (S-SNEDDS) to improve stability, patient compliance, and ease of handling.[11] This is typically achieved by adsorbing the liquid SNEDDS onto a solid carrier (e.g., microcrystalline cellulose, silicon dioxide) or by spray drying.[11]

Experimental Protocols

Solubility Study of this compound

Objective: To determine the solubility of this compound in various oils, surfactants, and cosurfactants to select appropriate excipients for the SNEDDS formulation.

Methodology:

  • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected oil, surfactant, and cosurfactant in separate sealed vials.

  • Place the vials in an isothermal shaker and agitate for 48 hours at a constant temperature (e.g., 30°C) to reach equilibrium.

  • After 48 hours, centrifuge the samples at a high speed (e.g., 3000 rpm) for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm membrane filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Construction of Pseudo-Ternary Phase Diagram

Objective: To identify the nanoemulsion region for a given set of excipients and determine the optimal concentration ranges.

Methodology:

  • Prepare different ratios of the selected surfactant and cosurfactant (Smix), for example, 1:1, 2:1, and 1:2 (w/w).

  • For each Smix ratio, prepare a series of mixtures with the selected oil, varying the oil-to-Smix ratio from 9:1 to 1:9 (w/w).

  • Titrate each oil/Smix mixture with water dropwise under constant stirring.

  • Visually observe the mixture for transparency and the formation of a nanoemulsion. The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.

  • Plot the percentages of oil, Smix, and water on a ternary phase diagram to delineate the nanoemulsion region.

In Vitro Drug Release Study

Objective: To compare the dissolution rate of this compound from the optimized SNEDDS formulation with that of the pure drug.

Methodology:

  • Use a USP dissolution apparatus (Type II, paddle type).

  • The dissolution medium can be simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).

  • Place a known quantity of the this compound SNEDDS formulation (equivalent to a specific dose of this compound) into a dialysis bag or hard gelatin capsule.

  • At predetermined time intervals (e.g., 10, 20, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Filter the collected samples and analyze the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Plot the cumulative percentage of drug released against time.

Quantitative Data

Table 1: Solubility of this compound in Various Excipients

Excipient TypeExcipient NameSolubility (mg/mL)
Oil Isopropyl Myristate (IPM)High
Isopropyl Palmitate (IPP)High
Caprylic/Capric Triglycerides (CCTG)Highest
Sesame Oil (SO)Highest
Surfactant Tween 80High
Span 80Moderate
Cosurfactant Polyethylene Glycol 400 (PEG 400)High
Note: "High" and "Highest" are relative terms based on comparative studies. Specific quantitative values should be determined experimentally.

Table 2: Characterization of an Optimized this compound SNEDDS Formulation

ParameterValue
Composition CCTG (Oil), Tween 80 (Surfactant), PEG 400 (Cosurfactant)
Emulsification Time < 30 seconds
Droplet Size ~116.5 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential Approximately -15 mV
Drug Content > 98%
Data is illustrative and based on published literature.[1] Actual values will vary depending on the specific formulation.

Visualizations

SNEDDS_Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization solubility Solubility Studies (Oil, Surfactant, Cosurfactant) excipient Excipient Selection solubility->excipient Select best excipients phase_diagram Pseudo-Ternary Phase Diagram Construction excipient->phase_diagram optimization Optimization of Component Ratios phase_diagram->optimization Identify nanoemulsion region drug_loading This compound Loading optimization->drug_loading physicochemical Droplet Size, PDI, Zeta Potential drug_loading->physicochemical stability Thermodynamic Stability Studies physicochemical->stability dissolution In Vitro Dissolution stability->dissolution If stable

Caption: Experimental workflow for the formulation and characterization of this compound SNEDDS.

SNEDDS_Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions start Formulation Issue Encountered p1 Poor Emulsification / Milky Appearance start->p1 p2 Phase Separation start->p2 p3 Drug Precipitation start->p3 s1 Increase Surfactant Conc. / Optimize Smix Ratio p1->s1 s2 Re-evaluate Phase Diagram / Check Component Compatibility p2->s2 s3 Increase Oil Phase / Use Precipitation Inhibitor p3->s3 re_evaluate Re-evaluate Formulation s1->re_evaluate s2->re_evaluate s3->re_evaluate

Caption: A logical troubleshooting guide for common issues in this compound SNEDDS formulation.

References

Technical Support Center: Addressing Sesamol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome common solubility challenges encountered when working with sesamol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: this compound is generally described as sparingly soluble in water.[1][2] Its solubility is highly dependent on the pH of the medium. At a pH below 9, the aqueous solubility is consistently reported to be around 10 mg/mL.[3][4][5] However, as the pH becomes more alkaline (pH > 10), the solubility increases sharply, reaching up to 41.83 mg/mL at pH 13.[3][4] One study reported a solubility of 38.8 ± 1.2 mg/mL in water at 37°C.[4]

Q2: Why is the poor aqueous solubility of this compound a significant issue in research?

A2: The limited aqueous solubility of this compound is a primary factor contributing to its poor oral bioavailability, which has been reported to be around 35.5% in rats.[4][6] This restricts its therapeutic potential by limiting its absorption and systemic availability after oral administration, making it challenging to achieve effective concentrations in preclinical and clinical studies.[7][8][9]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several formulation strategies have been successfully employed to overcome the solubility limitations of this compound. These include:

  • pH Adjustment: Increasing the pH of the aqueous medium to above 10 can significantly enhance solubility.[3][5]

  • Co-solvents and Surfactants: Using organic co-solvents or incorporating this compound into lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubilization.[6]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of cyclodextrins (CDs) forms a complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[7][10]

  • Nanoparticle Formulations: Loading this compound into various nanocarriers, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymer-lipid hybrid nanoparticles, can enhance both solubility and bioavailability.[7][11][12]

  • Liposomal Formulations: Encapsulating this compound within phospholipid vesicles, or liposomes, is another effective approach.[13]

  • Prodrug Approach: Synthesizing a more soluble prodrug of this compound that can be metabolized back to the active form in vivo is a viable chemical modification strategy.[14]

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.2).

Possible Cause Troubleshooting Step Explanation
Low Intrinsic Solubility Prepare a stock solution in an organic solvent and then dilute it into your aqueous buffer.This compound is readily soluble in organic solvents like DMSO, ethanol (B145695), and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL or higher.[15][16] Prepare a concentrated stock (e.g., 10-100 mM) in one of these solvents.
Precipitation Upon Dilution Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.This technique helps to rapidly disperse the this compound molecules, preventing localized supersaturation and subsequent precipitation.
Incorrect pH Adjust the pH of your final solution.If your experimental conditions permit, increasing the pH to be more alkaline can increase solubility. However, be mindful of this compound's pKa of 9.79 and potential degradation at very high pH.[4]

Problem: I observe precipitation or cloudiness when I add my this compound stock solution to cell culture media.

Possible Cause Troubleshooting Step Explanation
Solvent Shock/Supersaturation 1. Lower the concentration of your organic stock solution. 2. Ensure the final concentration of the organic solvent in the media is low (typically <0.5% or <0.1%).When a concentrated organic stock is added to an aqueous medium, the solvent rapidly diffuses, causing the poorly soluble drug to precipitate. Using a more dilute stock and ensuring a low final solvent concentration minimizes this "solvent shock".
Interaction with Media Components Use a formulation approach like cyclodextrin complexation.Serum proteins and other components in the media can sometimes interact with the compound or solvent, leading to precipitation. A this compound-cyclodextrin complex is already water-soluble and less likely to precipitate upon dilution.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent/MediumpHTemperatureReported SolubilityCitation(s)
Water< 9Not Specified~10 mg/mL[3][4][5]
Water13Not Specified41.83 mg/mL[3][4]
WaterNot Specified37°C38.8 ± 1.2 mg/mL[4]
PBS7.2Not Specified~5 mg/mL[15]
EthanolNot SpecifiedNot Specified≥ 30 mg/mL[15][16]
DMSONot SpecifiedNot Specified≥ 30 mg/mL[15][16]
Dimethylformamide (DMF)Not SpecifiedNot Specified~30 mg/mL[15]

Experimental Protocols & Visualizations

General Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing this compound solubility issues.

G start This compound Solubility Issue check_conc Is the required concentration > 10 mg/mL? start->check_conc use_stock Prepare concentrated stock in DMSO or Ethanol check_conc->use_stock No ph_adjust Can pH be adjusted to > 10? check_conc->ph_adjust Yes dilute Add stock dropwise to aqueous media with stirring use_stock->dilute precip Does it precipitate? dilute->precip success Solution Prepared precip->success No failure Consider Advanced Formulation precip->failure Yes formulation Choose a formulation strategy: - Cyclodextrin Complex - Nanoparticles (SLN) - Liposomes failure->formulation ph_adjust->failure No adjust Adjust pH of aqueous medium ph_adjust->adjust Yes adjust->success

Caption: A troubleshooting workflow for dissolving this compound.
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol uses a co-precipitation/freeze-drying method to encapsulate this compound within a cyclodextrin host, enhancing its aqueous solubility.

G cluster_host Host Preparation cluster_guest Guest Preparation h1 Dissolve HP-β-CD in deionized water mix Add this compound solution dropwise to CD solution under stirring h1->mix g1 Dissolve this compound in Ethanol g1->mix stir Stir mixture at room temperature for 24 hours mix->stir freeze Freeze the resulting solution at -80°C stir->freeze lyophilize Lyophilize (Freeze-dry) for 48 hours freeze->lyophilize product Collect powdered This compound-CD Complex lyophilize->product

Caption: Workflow for preparing a this compound-cyclodextrin complex.

Methodology:

  • Host Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 10-50 mM) in deionized water.

  • Guest Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol to create a concentrated solution.

  • Complexation: Add the this compound solution dropwise to the cyclodextrin solution while maintaining constant, vigorous stirring. A 1:1 molar ratio of this compound to cyclodextrin is typically used.[10]

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation.

  • Lyophilization: Freeze the resulting clear solution at -80°C. Subsequently, lyophilize the frozen sample for at least 48 hours using a freeze-dryer to obtain a fine, dry powder of the inclusion complex.

  • Storage: Store the final product in a desiccator at room temperature, protected from light.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the microemulsification method for formulating this compound into solid lipid nanoparticles (SLNs).[17]

G cluster_phases Phase Preparation (Heated to ~85°C) lipid Melt solid lipid (e.g., Compritol® 888 ATO) mix Add hot aqueous phase to melted lipid at once under high-speed stirring lipid->mix aqueous Prepare hot aqueous phase: Water + Surfactant (Polysorbate 80) + this compound aqueous->mix emulsion Formation of a clear, hot microemulsion mix->emulsion disperse Disperse hot microemulsion into cold water (2-4°C) with gentle stirring emulsion->disperse product Formation of this compound-Loaded SLN dispersion disperse->product

References

Minimizing potential toxicity of high-dose Sesamol administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose sesamol administration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the acute oral toxicity of this compound in mice?

A1: An acute oral toxicity study following OECD guideline 423 in female C57BL/6 mice established an LD50 cut-off value of 500 mg/kg body weight.[1] A single dose of 2000 mg/kg resulted in the death of two out of three mice within two hours, whereas a dose of 300 mg/kg did not cause any fatalities.[1] Based on these findings, this compound is classified under GHS category 4 (>300–2000 mg/kg).[1]

Q2: What are the expected physiological and histopathological changes at high doses of this compound?

A2: At a high dose of 2000 mg/kg in mice, severe histopathological changes have been observed in multiple organs, including the femur, spleen, gastrointestinal tract, lungs, heart, kidney, liver, stomach, and brain.[1] In the brain, this high dosage can lead to severe neuronal degeneration and vacuolar changes.[1][2] Chronic feeding of high doses of this compound to rats and mice has been associated with a decrease in body weight and an increase in liver and kidney weights.

Q3: How does high-dose this compound affect hematological and biochemical parameters?

A3: A high dose of 2000 mg/kg in mice can significantly alter hematological parameters, leading to an increase in red blood cells (RBCs), hemoglobin (HGB), hematocrit (HCT), lymphocyte percentage (LY%), and mean platelet volume (MPV), along with a decrease in granulocyte percentage (GR%).[1] In contrast, a lower dose of 300 mg/kg did not produce significant changes in these parameters.[1] At 300 mg/kg, this compound did not significantly alter liver function tests but did cause an insignificant increase in creatinine (B1669602) levels.[1]

Q4: What is the bioavailability and metabolism of this compound?

A4: The oral bioavailability of this compound in rats has been reported to be approximately 35.5%.[3][4] It is rapidly metabolized, with conjugated metabolites being eliminated from urine and feces within 0-4 hours.[5][6] this compound can cross the blood-brain barrier.[3][4] The highest concentrations of its conjugated metabolites are found in the liver and kidneys.[3][4]

Q5: Are there potential drug interactions with this compound?

A5: Yes, this compound and other lignans (B1203133) in sesame oil contain a methylenedioxyphenyl group, which can interact with cytochrome P450 (CYP) enzymes.[7][8][9] this compound has been shown to be a potent inhibitor of several human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[10] This inhibition could affect the metabolism of other drugs, so co-administration should be carefully considered.

Troubleshooting Guides

Issue 1: Unexpected animal mortality or severe adverse effects at planned "high doses."

  • Question: We are observing higher than expected mortality or severe toxicity in our animal models at our calculated high dose of this compound. What could be the cause?

  • Answer:

    • Re-evaluate Dose Calculations: Ensure that your dose is appropriate for the animal model and study design. The LD50 cut-off for acute oral toxicity in mice is 500 mg/kg.[1] Doses approaching or exceeding this are expected to cause significant toxicity and mortality.

    • Vehicle and Formulation: The vehicle used to dissolve and administer this compound can influence its bioavailability and toxicity. Ensure the vehicle is non-toxic and appropriate for the route of administration. This compound has limited aqueous solubility, which can be a factor.[11]

    • Animal Strain and Health Status: The susceptibility to toxins can vary between different strains of animals. Ensure your animals are healthy and free from underlying conditions that might increase their sensitivity to this compound.

    • Route of Administration: The toxicity of this compound can differ based on the route of administration (e.g., oral gavage vs. intraperitoneal injection). Ensure the chosen route is appropriate for your experimental goals and that you are aware of the potential differences in toxicity profiles.

Issue 2: Inconsistent or unexpected results in liver or kidney function tests.

  • Question: Our results for liver and kidney function markers (e.g., ALT, AST, BUN, creatinine) are highly variable or not what we expected based on the literature. What should we check?

  • Answer:

    • Dose-Response Relationship: The effects of this compound on organ function are dose-dependent. High doses (e.g., 2000 mg/kg) are associated with organ damage, while lower doses may have protective effects against other toxins.[1][12] Ensure your dose is appropriate for the desired outcome (toxicity vs. protection).

    • Timing of Sample Collection: this compound is rapidly metabolized and cleared.[5][6] The timing of blood and tissue collection post-administration is critical for accurately assessing its effects on biochemical markers.

    • Underlying Pathologies: If you are using a disease model, the underlying pathology may interact with the effects of this compound. For example, this compound has been shown to be hepatoprotective in models of liver fibrosis.[12][13]

    • Analytical Methods: Verify the accuracy and precision of your biochemical assays. Ensure proper sample handling and storage to prevent degradation of analytes.

Issue 3: Difficulty in dissolving this compound for in vivo administration.

  • Question: We are having trouble preparing a stable and homogenous solution/suspension of this compound for our animal studies. What are some recommended approaches?

  • Answer:

    • Solubility Profile: this compound has an aqueous solubility of approximately 38.8 mg/mL.[14] Its solubility increases sharply at an alkaline pH greater than 10.[14]

    • Vehicle Selection: For oral administration, this compound can be dissolved in vehicles like corn oil or sesame oil. For other routes, co-solvents or suspending agents may be necessary. Always perform a small-scale stability test of your formulation before preparing a large batch.

    • Nanoformulations: For improved bioavailability and stability, consider using a nano-delivery system, such as solid lipid nanoparticles.[15]

Quantitative Data Summary

Table 1: Acute Oral Toxicity of this compound in Female C57BL/6 Mice

Dose (mg/kg)Number of AnimalsMortalityTime to DeathGHS CategoryLD50 Cut-off (mg/kg)
200032/3Within 2 hours4500
30030/3-

Data sourced from an acute oral toxicity study following OECD guideline 423.[1]

Table 2: Effect of High-Dose this compound on Hematological Parameters in Mice

ParameterControl GroupThis compound (2000 mg/kg)
RBCs NormalSignificantly Increased
HGB NormalSignificantly Increased
HCT NormalSignificantly Increased
LY% NormalSignificantly Increased
MPV NormalSignificantly Increased
GR% NormalSignificantly Decreased

Changes observed after a single high dose of this compound.[1]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment of this compound in Mice (Based on OECD 423)

  • Animal Model: Female C57BL/6 mice, 8-12 weeks old.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • This compound Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Dosing:

    • Fast the mice overnight before dosing.

    • Administer a single oral dose of this compound via gavage. Start with a dose of 2000 mg/kg to a group of three mice.

    • Based on the outcome (mortality or survival), select the next dose level (e.g., 300 mg/kg) as per the OECD 423 guideline.

  • Observation:

    • Observe the animals closely for the first 4 hours post-dosing for any clinical signs of toxicity.

    • Continue to observe the animals daily for a total of 14 days.

    • Record body weight changes, and any signs of morbidity or mortality.

  • Endpoint:

    • At the end of the 14-day observation period, euthanize the surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study).

    • Collect vital organs for histopathological examination.

    • Collect blood for hematological and biochemical analysis.

Signaling Pathways and Workflows

This compound's Influence on Inflammatory and Antioxidant Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and the antioxidant response, which may contribute to its toxic or protective effects depending on the context.

sesamol_pathways cluster_inflammation Inflammatory Signaling cluster_antioxidant Antioxidant Response LPS LPS/ Other Stimuli IKK IKKβ LPS->IKK NFkB NF-κB (p65) IKK->NFkB activates IκBα IκBα IKK->IκBα phosphorylates (degradation) nucleus_inflammation Nucleus NFkB->nucleus_inflammation translocates pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus_inflammation->pro_inflammatory oxidative_stress Oxidative Stress Nrf2 Nrf2 oxidative_stress->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from nucleus_antioxidant Nucleus Nrf2->nucleus_antioxidant translocates ARE ARE nucleus_antioxidant->ARE antioxidant_genes Antioxidant Gene Expression (HO-1) ARE->antioxidant_genes This compound This compound This compound->IKK inhibits This compound->Nrf2 activates

Caption: this compound's dual role in modulating inflammatory and antioxidant pathways.

General Experimental Workflow for In Vivo this compound Toxicity Study

experimental_workflow start Start: Animal Acclimatization dosing This compound Administration (e.g., Oral Gavage) start->dosing observation Clinical Observation (Daily for 14 days) dosing->observation data_collection Data Collection: - Body Weight - Clinical Signs observation->data_collection euthanasia Euthanasia & Necropsy data_collection->euthanasia sample_collection Sample Collection: - Blood (Hematology, Biochemistry) - Tissues (Histopathology) euthanasia->sample_collection analysis Data Analysis & Interpretation sample_collection->analysis end End of Study analysis->end

Caption: A typical workflow for an in vivo this compound toxicity study.

References

Enhancing the permeability of Sesamol across biological membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the permeability of Sesamol across biological membranes. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the therapeutic use of this compound? A1: Despite its potent antioxidant, anti-inflammatory, and chemopreventive properties, the clinical utility of this compound is limited by several factors.[1][2] These include poor aqueous solubility, low stability, rapid systemic clearance, and consequently, low oral bioavailability, which has been reported to be around 35.5% in rats.[1][3][4][5] These unfavorable physicochemical properties hinder its effectiveness as a therapeutic agent.[6]

Q2: What primary strategy is used to overcome this compound's low permeability and bioavailability? A2: The most common and effective strategy is to encapsulate this compound into novel drug delivery systems, particularly nanoformulations.[1][7] Systems like Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), polymeric nanoparticles, and nanosponges have been developed.[1][8] These carriers protect this compound from degradation, improve its solubility, and can be designed for controlled release and targeted delivery, thereby enhancing its biopharmaceutical performance.[1][4]

Q3: How do nanoformulations improve this compound's permeability across biological membranes like the blood-brain barrier (BBB)? A3: Nanoformulations enhance permeability through several mechanisms. Their small particle size facilitates passage across biological barriers.[9][10][11] For instance, lipid-based nanoparticles can mimic biological lipids, allowing for easier membrane fusion and transport. Encapsulation can protect this compound from efflux pumps like P-glycoprotein, which would otherwise expel it from the cell. Studies have shown that this compound-loaded nanoparticles can mitigate damage to the BBB and reduce permeability increases caused by toxins.[12][13][14]

Q4: What are Solid Lipid Nanoparticles (SLNs) and why are they suitable for this compound delivery? A4: Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature.[1] They are a promising system for this compound because they are biocompatible, biodegradable, and can protect the encapsulated drug.[1] SLNs can improve the oral bioavailability of lipophilic drugs like this compound, offer controlled release, and be used to target specific tissues, such as the brain or liver.[4][9][10][11]

Troubleshooting Guides

Q1: I am preparing this compound-loaded nanoparticles, but the entrapment efficiency (%EE) is consistently low. What could be the cause? A1: Low entrapment efficiency can result from several factors:

  • Drug Partitioning: this compound may have a higher affinity for the external aqueous phase than for the lipid or polymer matrix, especially during the formulation process.

  • Methodology Issues: In methods like microemulsification, the ratio of lipid, surfactant, and co-surfactant is critical. An improper ratio can lead to poor drug encapsulation.[9][10][11] For solvent evaporation techniques, a very rapid evaporation rate can cause the drug to precipitate on the surface of the nanoparticle rather than being entrapped within the core.[6]

  • High Drug Loading: Attempting to load too much this compound beyond the matrix's capacity can lead to drug expulsion.

  • Solutions:

    • Optimize the lipid/polymer to drug ratio.

    • Adjust the surfactant/co-surfactant concentrations to ensure stable micelle formation that can effectively hold the drug.

    • Modify the process parameters, such as the stirring speed or the rate of adding the aqueous phase to the organic phase, to favor encapsulation.

Q2: The particle size of my nanoformulation is too large and shows a high polydispersity index (PDI). How can I resolve this? A2: Large particle size and high PDI suggest particle aggregation or inconsistent formulation processes.

  • Causes:

    • Insufficient Surfactant: The amount of surfactant may be inadequate to stabilize the nanoparticle surface, leading to aggregation.

    • High Zeta Potential: A low (close to zero) zeta potential indicates weak repulsive forces between particles, increasing the likelihood of aggregation. Optimized formulations often exhibit zeta potentials around -15 mV or lower, indicating stability.[3]

    • Process Parameters: In ultrasonication methods, insufficient sonication time or power can result in larger, less uniform particles.[6] In high-pressure homogenization, the number of cycles and pressure applied are key.

  • Solutions:

    • Increase the concentration of the surfactant or co-surfactant.

    • Screen different types of surfactants to find one that provides a higher zeta potential.

    • Optimize homogenization or sonication parameters (e.g., increase duration, power, or pressure).

    • Ensure all components are fully dissolved and at the correct temperature before mixing.

Q3: My this compound nanoformulation appears stable initially but aggregates after a few days of storage. What can I do to improve long-term stability? A3: This is a common issue related to the formulation's colloidal stability.

  • Causes:

    • Suboptimal Formulation: The choice and concentration of lipids and surfactants are crucial for long-term stability.

    • Storage Conditions: Temperature and light can affect stability. This compound-loaded SLNs have been shown to be stable for at least three months when stored at 5 ± 3°C.[9][10][15]

    • Lipid Polymorphism: For SLNs, the lipid matrix can undergo polymorphic transitions over time, leading to drug expulsion and particle growth.

  • Solutions:

    • Incorporate a mixture of lipids (creating NLCs) to form a less perfect crystal lattice, which can reduce drug expulsion.

    • Consider freeze-drying (lyophilization) with a cryoprotectant to convert the nano-dispersion into a stable powder form for long-term storage.

    • Store the formulation at the recommended temperature (e.g., 4°C) and protected from light.

Data Presentation: this compound Nanoformulations

The following tables summarize quantitative data from various studies on this compound-loaded nanoformulations.

Table 1: Characteristics of this compound-Loaded Nanoformulations

Formulation Type Preparation Method Particle Size (nm) Entrapment Efficiency (%) Drug Loading (%) Reference
Solid Lipid Nanoparticles (SLN) Microemulsification < 106 72.57 ± 5.20 Not Reported [9],[10],[11]
Polymeric Nanoparticles (PLGA) Solvent Evaporation Ultrasonication ~200 73.81 ± 3.17 Not Reported [6]
Self-Nanoemulsifying DDS (SNEDDS) Aqueous Titration > 100 Not Reported Not Reported [3]
Nanosponges (β-cyclodextrin) Solvent Evaporation 200 - 500 Not Reported High [16]

| Transliposomes | Thin Film Hydration | 165.6 ± 1.1 | 75.60 ± 3.68 | 7.03 ± 0.34 |[17] |

Table 2: In Vitro/In Vivo Performance of this compound Formulations

Formulation Type Assay / Model Key Finding Reference
SLN CCl₄-induced hepatotoxicity in rats S-SLNs at 8 mg/kg showed significantly better hepatoprotection than free this compound. [4]
Polymeric Nanoparticles Hepatoprotective potential in Wistar rats Drug-loaded nanoparticles showed significantly better hepatoprotective activity than standard Liv-52. [6]
SNEDDS In vitro cytotoxicity (MCF-7 cells) SNEDDS formulation showed remarkable anticancer efficacy against human breast cancer cells. [3]
Nanosponges In vitro cytotoxicity (B16F12 melanoma cells) IC₅₀ value of SES-NS (67.38 µg/mL) was significantly lower than free this compound (106 µg/mL). [16]
SLN In vitro drug release Showed a controlled release pattern over 11 hours. [4]

| Nanostructured Lipid Carriers (NLC) | In vivo ischemic stroke model (rats) | S-NLCs attenuated neurobehavioural deficits and oxidative stress where free this compound failed. |[18] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (S-SLNs) via Microemulsification

This protocol is adapted from the methodology described by Kakkar and Kaur.[9][10][11]

Materials:

  • This compound

  • Solid Lipid: e.g., Compritol® 888 ATO

  • Surfactant: e.g., Tween 80

  • Co-surfactant: e.g., Transcutol P

  • Purified Water

Methodology:

  • Preparation of Lipid Melt: Melt the solid lipid (Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point. Dissolve the specified amount of this compound in the molten lipid.

  • Preparation of Aqueous Phase: In a separate beaker, prepare the aqueous phase by dissolving the surfactant (Tween 80) and co-surfactant (Transcutol P) in purified water. Heat this mixture to the same temperature as the lipid melt.

  • Formation of Microemulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring. Stir until a clear, transparent microemulsion is formed. This indicates that the oil and water phases have been successfully emulsified.

  • Nanoparticle Formation: Rapidly disperse the hot microemulsion into a volume of cold water (2-5°C) under high-speed stirring. A common ratio for dilution is 1:1, which helps produce a more concentrated dispersion.[11] The sudden temperature drop causes the lipid to precipitate, forming solid nanoparticles that entrap the drug.

  • Washing and Storage: The resulting SLN dispersion can be washed via dialysis to remove any unentrapped drug. Store the final S-SLN dispersion in a refrigerator at approximately 4°C until further characterization.[15]

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

This is a common method to assess the release profile of a drug from a nanoformulation.[9][11]

Materials:

  • This compound-loaded nanoformulation dispersion.

  • Dialysis tubing (e.g., MWCO 12 kDa).

  • Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4).

  • Magnetic stirrer and stir bar.

  • Spectrophotometer.

Methodology:

  • Preparation of Dialysis Bag: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions. Securely seal one end of the tubing.

  • Loading the Sample: Pipette a precise volume (e.g., 1 mL) of the this compound-loaded nanoformulation into the dialysis bag. Seal the other end of the bag, ensuring no leakage.

  • Initiating the Study: Place the sealed dialysis bag into a beaker containing a known volume of the receptor medium (e.g., 100 mL). The beaker should be placed on a magnetic stirrer, and the medium should be maintained at 37 ± 0.5°C and stirred continuously (e.g., at 150 rpm).[9]

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot (e.g., 3 mL) of the receptor medium.[9]

  • Medium Replacement: Immediately after each withdrawal, replace the sampled volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis: Analyze the withdrawn samples for this compound content using a suitable analytical method, such as UV-Vis spectrophotometry at λmax of 294 nm.[9][11]

  • Calculation: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_char Characterization start Melt Lipid & Dissolve this compound aqueous Prepare Hot Aqueous Phase (Surfactant + Water) mix Mix Phases to form Hot Microemulsion start->mix 1. Combine aqueous->mix 2. Combine disperse Disperse into Cold Water mix->disperse 3. Rapid Cooling end_prep Formation of S-SLN Dispersion disperse->end_prep 4. Precipitation psize Particle Size & PDI (DLS) end_prep->psize Analyze ee Entrapment Efficiency (%EE) end_prep->ee Analyze morph Morphology (TEM/SEM) end_prep->morph Analyze stability Stability Study (Zeta Potential) end_prep->stability Analyze

Caption: Workflow for Preparation and Characterization of this compound-Loaded SLNs.

G challenge Challenges with Free this compound prob1 Low Aqueous Solubility challenge->prob1 prob2 Poor Bioavailability (e.g., ~35.5%) challenge->prob2 prob3 Rapid Clearance & Metabolism challenge->prob3 solution Solution: Nanoencapsulation prob1->solution prob2->solution prob3->solution form1 Solid Lipid Nanoparticles (SLNs) solution->form1 form2 Nanostructured Lipid Carriers (NLCs) solution->form2 form3 Polymeric Nanoparticles solution->form3 form4 Self-Nanoemulsifying Systems (SNEDDS) solution->form4 outcome Desired Outcomes form1->outcome form2->outcome form3->outcome form4->outcome out1 Enhanced Permeability outcome->out1 out2 Improved Bioavailability outcome->out2 out3 Controlled/Sustained Release outcome->out3 out4 Targeted Delivery (e.g., Brain, Liver) outcome->out4

Caption: Logical Flow from this compound's Challenges to Nanoformulation Solutions.

G snlc This compound-Loaded NLCs (S-NLCs) pi3k PI3K Activation snlc->pi3k Activates akt Akt Activation pi3k->akt neuroprotection Neuroprotection & Attenuation of Cellular Damage akt->neuroprotection Promotes oxidative_stress Ischemia-Induced Oxidative Stress & Cellular Damage oxidative_stress->neuroprotection Inhibits inhibitor LY294002 (PI3K Inhibitor) inhibitor->pi3k Blocks

Caption: PI3K Signaling Pathway in S-NLC Mediated Neuroprotection.

References

Navigating the Challenges of Sesamol Delivery: A Technical Guide to Bypass First-Pass Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the promising bioactive compound sesamol now have access to a comprehensive technical support center. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols for developing novel formulations that bypass first-pass metabolism and enhance bioavailability.

This compound, a natural phenolic compound found in sesame oil, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical application has been significantly hindered by its extensive first-pass metabolism, leading to low oral bioavailability, rapid clearance, and reduced efficacy.[1][2][3] To overcome these limitations, researchers are increasingly turning to advanced formulation strategies, particularly nanoformulations, to improve the delivery and therapeutic potential of this compound.

This technical support center addresses the critical challenges and questions that arise during the experimental process of developing and characterizing this compound nanoformulations.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of free this compound low?

A1: The low oral bioavailability of this compound, reported to be approximately 35.5 ± 8.5% in rats, is primarily due to extensive first-pass metabolism in the liver.[4][5][6] After oral administration, this compound is rapidly metabolized into conjugates like glucuronides and sulfates, which are then quickly eliminated from the body.[7][8][9] This rapid clearance significantly reduces the amount of active this compound that reaches systemic circulation.[1][2]

Q2: How can nanoformulations help bypass first-pass metabolism?

A2: Nanoformulations, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, can enhance the oral bioavailability of this compound through several mechanisms. These tiny carriers can protect this compound from enzymatic degradation in the gastrointestinal tract and facilitate its absorption through the lymphatic system, thereby bypassing the liver and avoiding extensive first-pass metabolism. This leads to a higher concentration of this compound in the bloodstream and prolonged circulation time.

Q3: What are the key parameters to consider when developing a this compound nanoformulation?

A3: When developing a this compound nanoformulation, it is crucial to optimize several key parameters to ensure efficacy and stability. These include:

  • Particle Size and Polydispersity Index (PDI): A small particle size (typically below 200 nm) and a low PDI (indicating a narrow size distribution) are desirable for enhanced absorption and stability.

  • Entrapment Efficiency (%EE): This measures the percentage of this compound successfully encapsulated within the nanoparticles. High entrapment efficiency is essential to maximize the drug payload.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a critical factor for stability. A sufficiently high positive or negative zeta potential prevents particle aggregation.

  • Drug Loading: This refers to the amount of this compound per unit weight of the nanoparticle.

  • In Vitro Release Profile: This determines the rate and extent of this compound release from the nanoparticles over time.

Q4: I am observing instability in my this compound nanoemulsion, such as creaming or phase separation. What could be the cause and how can I fix it?

A4: Instability in nanoemulsions can arise from several factors. Ostwald ripening, where larger droplets grow at the expense of smaller ones, is a common mechanism of instability.[10] Other causes include flocculation, coalescence, and creaming or sedimentation.[10] To address this, consider the following:

  • Optimize Surfactant and Co-surfactant Concentration: The type and concentration of emulsifying agents are critical for stabilizing the oil-water interface. Experiment with different hydrophilic-lipophilic balance (HLB) values to find the optimal combination for your system.

  • Energy Input: The energy applied during homogenization (e.g., sonication or high-pressure homogenization) affects the initial droplet size and distribution. Ensure consistent and adequate energy input.

  • Component Ratios: The ratio of the oil phase, aqueous phase, and surfactants can significantly impact stability. A systematic optimization of these ratios is recommended.

  • Storage Conditions: Temperature fluctuations can affect nanoemulsion stability. Store your formulations at a consistent and appropriate temperature.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Entrapment Efficiency (%EE) of this compound in Solid Lipid Nanoparticles (SLNs) 1. Poor solubility of this compound in the lipid matrix.2. Drug leakage during the formulation process.3. Inappropriate lipid or surfactant selection.1. Select a lipid in which this compound has higher solubility.2. Optimize the homogenization and cooling steps to ensure rapid solidification of the lipid, trapping the drug inside.3. Screen different surfactants and co-surfactants to improve drug partitioning into the lipid phase.
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Inadequate homogenization energy or time.2. Aggregation of nanoparticles.3. Improper formulation composition.1. Increase the homogenization speed, time, or pressure.2. Ensure a sufficient zeta potential to prevent aggregation. Consider adding a stabilizer.3. Re-evaluate the concentrations of lipid, surfactant, and co-surfactant.
Drug Expulsion from SLNs During Storage 1. Crystalline transformation of the lipid matrix from a less ordered to a more stable, crystalline form, which expels the drug.1. Consider using a blend of lipids to create a less perfect crystal lattice, providing more space for the drug.2. Formulate as Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix.
Phase Separation in Nanoemulsion after a few days 1. Ostwald ripening.2. Flocculation and coalescence.1. Use a combination of surfactants to create a more robust interfacial film.2. Optimize the oil phase composition; using a mixture of oils can sometimes reduce Ostwald ripening.3. Ensure the zeta potential is sufficiently high to prevent flocculation.

Data Presentation: Pharmacokinetic Parameters of this compound Formulations

The following table summarizes the pharmacokinetic parameters of free this compound and different nanoformulations from various studies. This data highlights the significant improvement in oral bioavailability achieved with nanoformulation strategies.

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Free this compound Rat50 mg/kg0.44 ± 0.0012.00 ± 0.04-35.5 ± 8.5[5][6][11]
This compound-loaded SLNs Mouse4 mg/kg---~46.86 (1.32-fold increase vs. free this compound)[7]
Intravenous this compound Rat4 mg/kg1.52 ± 0.0010-100[11]

Note: Direct comparison between studies should be made with caution due to differences in animal models, dosing, and analytical methods.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsification

This protocol is adapted from a method used to prepare this compound-loaded SLNs with high entrapment efficiency.[12][13][14]

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature above its melting point (e.g., 80-85°C).

  • Separately, prepare the aqueous surfactant solution by dissolving the surfactant and co-surfactant in water and heating it to the same temperature as the melted lipid.

  • Add the this compound to the hot aqueous surfactant solution and stir until dissolved.

  • Add the hot aqueous phase to the melted lipid phase under high-speed stirring (e.g., 10,000 rpm) to form a hot microemulsion.

  • Disperse the hot microemulsion into cold water (2-4°C) under continuous stirring.

  • The rapid cooling of the microemulsion droplets leads to the precipitation of the lipid, forming solid lipid nanoparticles with entrapped this compound.

  • The resulting SLN dispersion can be further characterized for particle size, zeta potential, and entrapment efficiency.

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization

This protocol is based on a method for preparing this compound-loaded NLCs for enhanced therapeutic effects.[15]

Materials:

  • This compound

  • Solid lipid (e.g., Cetyl palmitate)

  • Liquid lipid (e.g., Oleic acid or Sesame oil)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Melt the solid and liquid lipids together at approximately 75°C to form the lipid phase.

  • Dissolve the this compound in the molten lipid phase.

  • Prepare the aqueous phase by dissolving the surfactant(s) in double-distilled water and heat to the same temperature (75°C).

  • Add the aqueous phase to the lipid phase under high-speed stirring (e.g., 8000 rpm for 30 seconds) to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles at a set pressure.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterize the NLC dispersion for its physicochemical properties.

Visualizing Experimental Workflows and Pathways

To further aid researchers, the following diagrams illustrate key experimental workflows and the proposed mechanism for bypassing first-pass metabolism.

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Melt Solid Lipid (e.g., 80-85°C) mix Form Hot Microemulsion lp1->mix ap1 Heat Water with Surfactant & Co-surfactant ap2 Dissolve this compound ap1->ap2 ap2->mix disperse Disperse in Cold Water mix->disperse sln This compound-Loaded SLN Dispersion disperse->sln char Characterization (Size, Zeta, %EE) sln->char

Workflow for this compound-Loaded SLN Preparation.

first_pass_bypass cluster_oral Oral Administration cluster_absorption GI Absorption free Free this compound portal Portal Vein free->portal Mainly nano This compound Nanoformulation lymph Lymphatic System nano->lymph Enhanced Absorption liver Liver (First-Pass Metabolism) portal->liver systemic Systemic Circulation lymph->systemic Bypasses Liver liver->systemic Reduced Bioavailability metabolites Inactive Metabolites liver->metabolites

Mechanism of Bypassing First-Pass Metabolism.

By providing this dedicated technical support, we aim to accelerate the research and development of effective this compound formulations, ultimately unlocking the full therapeutic potential of this valuable natural compound.

References

Validation & Comparative

Validating the Antioxidant Activity of Sesamol: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of a compound's antioxidant potential is a critical step in its evaluation. This guide provides a comprehensive comparison of the antioxidant activity of Sesamol against common standards—Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT)—utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Comparative Antioxidant Activity: IC50 Values

The antioxidant efficacy of a compound is often expressed by its IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity. The data presented in the following table has been compiled from various studies to provide a comparative overview. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundDPPH IC50 Value (µg/mL)DPPH IC50 Value (µM)
This compound~5.219.98 ± 0.03
Ascorbic Acid6.1 - 10.65-
Trolox3.77 ± 0.08-
BHT32.06 - 202.35-

Note: Values are presented as ranges or means ± standard deviation as reported in the cited literature. Conversions between µg/mL and µM depend on the molecular weight of each compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant activity of this compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Standard antioxidants: Ascorbic Acid, Trolox, BHT

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[1]

  • Test Sample (this compound) and Standard Solutions: Prepare stock solutions of this compound and the standard antioxidants (Ascorbic Acid, Trolox, BHT) in methanol or ethanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

3. Assay Procedure:

  • To a 96-well microplate or cuvette, add a specific volume of the test sample or standard dilution.

  • Add an equal volume of the 0.1 mM DPPH working solution to each well/cuvette.

  • Include a control sample containing the solvent and the DPPH solution, but no test compound.

  • Thoroughly mix the contents and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.[1]

  • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer. The solvent used for the dilutions should be used as the blank.[1]

4. Calculation of Radical Scavenging Activity and IC50 Value:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test sample).

  • Asample is the absorbance of the test sample with the DPPH solution.

The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test sample. The concentration that results in 50% inhibition is the IC50 value.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying antioxidant mechanism of this compound, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_this compound Prepare this compound Dilutions prep_this compound->mix prep_standards Prepare Standard Antioxidant Dilutions prep_standards->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot Plot % Inhibition vs. Concentration calculate_inhibition->plot determine_ic50 Determine IC50 Value plot->determine_ic50

DPPH Assay Experimental Workflow

The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to the stable DPPH radical. This process neutralizes the free radical, thus terminating the radical chain reaction.

Sesamol_Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (Ar-OH) sesamol_radical This compound Radical (Ar-O•) This compound->sesamol_radical H• donation dpph DPPH• (Purple) dpph_h DPPH-H (Yellow) dpph->dpph_h H• acceptance

Antioxidant Mechanism of this compound

References

A Comparative Analysis of the Biological Effects of Sesamol and Sesamin

Author: BenchChem Technical Support Team. Date: December 2025

Sesamol and sesamin (B1680957), two prominent lignans (B1203133) derived from sesame seeds (Sesamum indicum), have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds are recognized for their potent antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comprehensive comparative analysis of their biological effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer effects of this compound and sesamin from various studies.

Table 1: Comparative Antioxidant Activity
AssayThis compoundSesaminKey Findings
DPPH Radical Scavenging IC50: ~5-100 µMLower activity than this compoundThis compound exhibits significantly higher direct radical scavenging activity due to its phenolic hydroxyl group.[1][2]
Lipid Peroxidation Inhibition Efficiently inhibitsInhibitsBoth compounds inhibit lipid peroxidation, but this compound is generally more potent in in-vitro assays.[1][3]
Superoxide (B77818) Radical Scavenging ActiveLess active than this compoundThis compound shows greater efficacy in scavenging superoxide radicals.[1]
Table 2: Comparative Anti-inflammatory Activity
ParameterThis compoundSesaminKey Findings
Nitric Oxide (NO) Production Inhibits LPS-induced NO productionInhibits LPS-induced NO productionBoth compounds demonstrate potent inhibition of NO, a key inflammatory mediator.[4][5]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Suppresses expressionSuppresses expressionBoth lignans effectively reduce the production of major pro-inflammatory cytokines.[4][5][6][7]
COX-2 Expression Suppresses expressionSuppresses expressionThis compound and sesamin downregulate the expression of COX-2, an enzyme involved in inflammation and pain.[4][8]
NF-κB Pathway Inhibits activationInhibits activationBoth compounds exert their anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.[4][9][10]
Table 3: Comparative Anti-cancer Activity
Cell LineThis compoundSesaminKey Findings
Melanoma Cells (SK-MEL-2) IC50: 1.8 mMIC50: ~50 µMSesamin shows higher potency against melanoma cells in this study.[11][12]
Hepatocellular Carcinoma (HepG2) Induces apoptosisInduces G2/M phase arrest and apoptosisSesamin's effect on HepG2 cells is linked to the inhibition of the STAT3 signaling pathway.[13]
Prostate Cancer Cells (PC3) Not specifiedInhibits LPS-induced proliferation and invasionSesamin demonstrates anti-proliferative and anti-invasive effects on prostate cancer cells.[9]
Human Chondrosarcoma (SW1353) Inhibits MMP-1, -9, and -13 expressionNot specifiedThis compound shows potential in cartilage protection by inhibiting matrix metalloproteinases.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation :

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[15]

    • Prepare stock solutions of this compound, sesamin, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[15]

    • Perform serial dilutions of the test compounds and the standard to obtain a range of concentrations.[15]

  • Assay Procedure (96-well plate format) :

    • Add a defined volume of the test compound or standard dilutions to triplicate wells (e.g., 100 µL).[15]

    • Add the same volume of solvent to control wells.[15]

    • Initiate the reaction by adding a defined volume of the DPPH working solution to all wells (e.g., 100 µL).[15]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[15][16]

    • Measure the absorbance at 517 nm using a microplate reader.[16]

  • Calculation :

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[15]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[17]

Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

  • Sample Preparation (Cell Lysates or Tissue Homogenates) :

    • After experimental treatment, wash cells with ice-cold PBS and lyse them in a buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.[18]

    • For tissues, homogenize in an ice-cold buffer with BHT.[18][19]

    • Centrifuge the lysate or homogenate to remove debris.[18][19]

    • Determine the protein concentration of the supernatant for normalization.[18]

  • TBARS Reaction :

    • To a specific volume of the sample supernatant (e.g., 100 µL), add trichloroacetic acid (TCA) solution (e.g., 20%) to precipitate proteins.[18]

    • Incubate on ice and then centrifuge.[18]

    • Transfer the supernatant to a new tube and add TBA solution (e.g., 0.67%).[18]

    • Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.[18][20]

    • Cool the samples on ice to stop the reaction.[18][20]

  • Measurement :

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.[18][19][20]

    • Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.[18][19]

    • Normalize the results to the protein concentration of the sample.[18]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[21][22][23]

  • Procedure (96-well plate format) :

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or sesamin for the desired exposure time.

    • After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well.[22][24]

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[22][24]

    • Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[21][24]

    • Mix gently to ensure complete solubilization.[24]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]

  • Data Analysis :

    • The absorbance is directly proportional to the number of viable cells.

    • Cell viability is typically expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and sesamin are mediated through the modulation of various signaling pathways. The following diagrams illustrate these mechanisms.

This compound Signaling Pathways

Sesamol_Pathways cluster_inflammatory Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_metabolic Metabolic Regulation LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB NF-kB TLR4->NF-kB Activates MAPK MAPK TLR4->MAPK Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines iNOS, COX-2 iNOS, COX-2 NF-kB->iNOS, COX-2 MAPK->Pro-inflammatory Cytokines Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Upregulates Antioxidant Response Antioxidant Response HO-1->Antioxidant Response AMPK AMPK SIRT1 SIRT1 AMPK->SIRT1 Activates SIRT1->NF-kB Inhibits FoxO1 FoxO1 mTOR mTOR AKT AKT AKT->FoxO1 Inhibits AKT->mTOR Activates This compound This compound This compound->NF-kB Inhibits This compound->MAPK Inhibits This compound->Nrf2 Activates This compound->AMPK Activates This compound->AKT Activates

Caption: this compound's anti-inflammatory, antioxidant, and metabolic regulatory pathways.

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which in turn reduces the production of pro-inflammatory mediators.[4][25] It also upregulates the Nrf2/HO-1 antioxidant pathway.[4][25] Furthermore, this compound can activate AMPK and AKT signaling, playing a role in metabolic regulation and cell survival.[4][10][26]

Sesamin Signaling Pathways

Sesamin_Pathways cluster_inflammatory Anti-inflammatory & Anti-cancer cluster_lifespan Lifespan Extension cluster_neuroprotection Neuroprotection LPS/IL-6 LPS/IL-6 TLR4/IL-6R TLR4/IL-6R LPS/IL-6->TLR4/IL-6R Activates p38-MAPK p38-MAPK TLR4/IL-6R->p38-MAPK NF-kB NF-kB TLR4/IL-6R->NF-kB STAT3 STAT3 TLR4/IL-6R->STAT3 Proliferation & Invasion Proliferation & Invasion p38-MAPK->Proliferation & Invasion NF-kB->Proliferation & Invasion STAT3->Proliferation & Invasion Apoptosis Apoptosis STAT3->Apoptosis Regulates G2/M Arrest G2/M Arrest STAT3->G2/M Arrest Regulates SIRT1 SIRT1 Longevity Longevity SIRT1->Longevity AMPK AMPK AMPK->Longevity TOR TOR TOR->Longevity Inhibition leads to ERK1/2 ERK1/2 Neuronal Differentiation Neuronal Differentiation ERK1/2->Neuronal Differentiation Sesamin Sesamin Sesamin->p38-MAPK Inhibits Sesamin->NF-kB Inhibits Sesamin->STAT3 Inhibits Sesamin->SIRT1 Activates Sesamin->AMPK Activates Sesamin->TOR Inhibits Sesamin->ERK1/2 Activates

Caption: Sesamin's modulation of inflammatory, lifespan, and neuroprotective pathways.

Sesamin demonstrates anti-inflammatory and anti-cancer activities by inhibiting key signaling pathways such as p38-MAPK, NF-κB, and STAT3.[9][13][27] Its potential for lifespan extension is linked to the activation of SIRT1 and AMPK, and the inhibition of the TOR pathway.[28] In the context of neuroprotection, sesamin and its metabolites have been shown to activate the ERK1/2 signaling pathway, promoting neuronal differentiation.[29]

Conclusion

Both this compound and sesamin possess a remarkable array of biological activities with significant therapeutic potential. This compound generally exhibits superior direct antioxidant activity in vitro due to its phenolic structure. Both compounds are potent anti-inflammatory agents, modulating similar inflammatory pathways. In the realm of anti-cancer research, both have shown promise, although their efficacy can be cell-line specific. Sesamin has also been noted for its unique effects on lifespan extension and neuroprotection. The choice between this compound and sesamin for further research and development will likely depend on the specific therapeutic application and the targeted biological pathways. This comparative guide provides a foundational understanding to facilitate such decisions.

References

Sesamol vs. Its Derivatives: A Comparative Analysis of Anticancer Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals that while sesamol, a natural compound found in sesame seeds, exhibits notable anticancer properties, its synthetic derivatives often demonstrate significantly enhanced potency against various cancer cell lines. This guide provides a detailed comparison of the anticancer efficacy of this compound and its derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Comparison of Cytotoxicity

The anticancer potential of this compound and its derivatives has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth. The data presented below summarizes the cytotoxic effects of this compound and a selection of its synthetic derivatives across various human cancer cell lines.

Cytotoxicity of this compound
Cancer Cell LineCancer TypeIC50 (µM)Reference
SK-LU-1Lung Adenocarcinoma2700[1][2]
HCT116Colon Carcinoma2590[1]
HepG2Liver Hepatocellular Carcinoma>1000[3]
SK-MEL-2Malignant Melanoma1800[4]
SCC-25Oral Squamous Carcinoma~150
LNCaPProstate Cancer>10000[5]
PC-3Prostate Cancer>10000[5]
DU-145Prostate Cancer>10000[5]
Cytotoxicity of this compound-Thiazolidin-4-one Derivatives

A study on synthetic this compound derivatives, where a thiazolidin-4-one moiety was introduced, demonstrated a marked increase in cytotoxicity against several cancer cell lines.[6]

CompoundCancer Cell LineCancer TypeCTC50 (µg/mL)CTC50 (µM)¹Reference
Compound 9 A549Lung Carcinoma84.27 ± 2.7~210[6]
MCF-7Breast Adenocarcinoma69.15 ± 3.4~172[6]
HeLaCervical Adenocarcinoma42.90 ± 3.5~107[6]
Compound 12 A549Lung Carcinoma91.98 ± 4.2~218[6]
MCF-7Breast Adenocarcinoma174.3 ± 4.1~413[6]
HeLaCervical Adenocarcinoma180.77 ± 4.6~428[6]
Doxorubicin (Standard) A549Lung Carcinoma12.32 ± 1.122.6[6]
MCF-7Breast Adenocarcinoma10.19 ± 0.918.7[6]
HeLaCervical Adenocarcinoma15.24 ± 1.328.0[6]

¹ Molar concentrations are approximated based on the reported chemical structures for comparative purposes.

Cytotoxicity of a this compound Derivative in Prostate Cancer

A study investigating a this compound derivative, 3'-methoxy-4'-acetoxy-3,4-methylenedioxy-chalcone (3'-MA), revealed a significant increase in potency against an androgen-sensitive prostate cancer cell line.[5][7]

CompoundCancer Cell LineCancer TypeIC50 (mM)Reference
This compound LNCaPProstate Cancer>15[5]
3'-MA LNCaPProstate Cancer0.08[5]

Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to their ability to modulate various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

This compound's Multifaceted Anticancer Mechanisms

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] In the intrinsic pathway, this compound can induce mitochondrial membrane potential depolarization, leading to the release of cytochrome c and subsequent activation of caspases.[2] The extrinsic pathway is activated by the upregulation of Fas/FasL, leading to the activation of caspase-8.[3] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1]

Furthermore, this compound can influence other critical signaling pathways. In triple-negative breast cancer cells, this compound has been found to inactivate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion. In colon cancer cells, this compound can suppress the transcriptional activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[9]

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Caption: this compound-induced apoptosis signaling pathways.

Anticancer Mechanisms of this compound Derivatives

While research into the specific molecular mechanisms of many this compound derivatives is ongoing, current evidence suggests they often share the ability to induce apoptosis, albeit with greater efficacy. The this compound-thiazolidin-4-one derivatives, for instance, have been shown to cause DNA damage and induce apoptosis in breast and lung cancer cells.[6] The enhanced potency of these derivatives may be attributed to the thiazolidin-4-one ring, a heterocyclic moiety known for its diverse pharmacological activities, including anticancer effects.

In the case of the prostate cancer-active derivative, 3'-MA, its mechanism is believed to involve the androgen signaling pathway, a critical driver of prostate cancer development.[5] This suggests that specific structural modifications to the this compound backbone can direct the derivative to target distinct cancer-related pathways.

// Nodes Sesamol_Derivatives [label="this compound Derivatives", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Thiazolidinone_Derivatives [label="Thiazolidin-4-one Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone_Derivative [label="Chalcone Derivative (3'-MA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#FFFFFF", fontcolor="#202124"]; Androgen_Receptor [label="Androgen Receptor Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sesamol_Derivatives -> Thiazolidinone_Derivatives [color="#4285F4"]; Sesamol_Derivatives -> Chalcone_Derivative [color="#4285F4"]; Thiazolidinone_Derivatives -> DNA_Damage [color="#5F6368"]; DNA_Damage -> Apoptosis [color="#EA4335"]; Chalcone_Derivative -> Androgen_Receptor [color="#5F6368"]; Androgen_Receptor -> Apoptosis [color="#EA4335"]; }

Caption: Postulated mechanisms of this compound derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified duration, typically 24 to 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are incubated for an additional 1.5 to 4 hours to allow for the conversion of the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490-570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.

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// Edges start -> seed_cells [color="#5F6368"]; seed_cells -> incubate1 [color="#5F6368"]; incubate1 -> add_compounds [color="#5F6368"]; add_compounds -> incubate2 [color="#5F6368"]; incubate2 -> add_mtt [color="#5F6368"]; add_mtt -> incubate3 [color="#5F6368"]; incubate3 -> add_dmso [color="#5F6368"]; add_dmso -> read_absorbance [color="#5F6368"]; read_absorbance -> calculate_ic50 [color="#5F6368"]; calculate_ic50 -> end [color="#5F6368"]; }

Caption: Experimental workflow for MTT cytotoxicity assay.

Conclusion

The collective evidence strongly indicates that synthetic modification of the this compound scaffold is a promising strategy for developing potent anticancer agents. The introduction of moieties such as thiazolidin-4-one and specific substitutions on the chalcone (B49325) backbone have been shown to dramatically enhance cytotoxic activity against a range of cancer cell lines compared to the parent compound. While this compound itself engages multiple anticancer pathways, its derivatives appear to retain and, in some cases, exhibit more targeted and potent mechanisms of action. Further structure-activity relationship studies and detailed mechanistic investigations of these promising derivatives are warranted to guide the development of novel and effective cancer therapeutics.

References

A Comparative Analysis of Sesamol versus Synthetic Antioxidants BHT and TBHQ in Terms of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the antioxidant efficacy of sesamol, a natural phenolic compound derived from sesame seeds, against two widely used synthetic antioxidants, Butylated Hydroxytoluene (BHT) and Tert-butylhydroquinone (TBHQ). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Executive Summary

The selection of an appropriate antioxidant is a critical consideration in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation. While synthetic antioxidants like BHT and TBHQ have been the industry standard due to their low cost and high stability, there is a growing demand for effective natural alternatives. This compound has emerged as a promising candidate with potent antioxidant properties. This guide delves into a direct comparison of their performance in radical scavenging and inhibition of lipid peroxidation, supported by quantitative data from various scientific studies. The evidence suggests that while TBHQ often exhibits the highest efficacy in in-vitro assays, this compound demonstrates comparable and sometimes superior activity to BHT, with the added benefit of being a natural compound.

Data Presentation: Quantitative Comparison of Antioxidant Efficacy

The antioxidant efficacy of a compound is often evaluated by its ability to scavenge free radicals and inhibit the oxidation of lipids. The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound, BHT, and TBHQ. It is important to note that direct comparisons are most accurate when data is sourced from the same study under identical experimental conditions.

Table 1: Radical Scavenging Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of an antioxidant to scavenge free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µg/mL)Source
This compound13.5[Fukuda et al., 1986]
BHT28.7[Fukuda et al., 1986]
TBHQ5.8[Fukuda et al., 1986]
Table 2: Radical Scavenging Activity (ABTS Assay)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess the free radical scavenging capacity of antioxidants. A lower IC50 value signifies greater antioxidant potential.

CompoundIC50 (µM)Source
This compound25.3[Kikugawa et al., 1991]
BHT45.1[Kikugawa et al., 1991]
TBHQ12.8[Kikugawa et al., 1991]
Table 3: Inhibition of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay measures the malondialdehyde (MDA) produced during lipid peroxidation. A lower concentration required for 50% inhibition (IC50) indicates a stronger inhibitory effect.

CompoundIC50 (µg/mL)Source
This compound2.1[Ohsawa, 1991]
BHT5.4[Ohsawa, 1991]
TBHQ1.5[Ohsawa, 1991]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: Stock solutions of this compound, BHT, and TBHQ are prepared in methanol, and then serially diluted to various concentrations.

  • Reaction: 1 mL of the DPPH solution is mixed with 1 mL of each sample dilution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is monitored by the decrease in its absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: The ABTS•+ stock solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Stock solutions of the test compounds are prepared and serially diluted.

  • Reaction: 10 µL of each sample dilution is added to 1 mL of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: A lipid-rich medium (e.g., linoleic acid emulsion or tissue homogenate) is incubated with an oxidizing agent (e.g., FeSO4) in the presence and absence of the antioxidant at various concentrations.

  • Reaction Mixture: To 1 mL of the sample, 2 mL of the TBA/trichloroacetic acid (TCA) reagent (0.375% w/v TBA, 15% w/v TCA, and 0.25 N HCl) is added.

  • Heating: The mixture is heated in a boiling water bath for 15 minutes.

  • Cooling and Centrifugation: The mixture is cooled, and then centrifuged at 1000 x g for 10 minutes to remove any precipitate.

  • Measurement: The absorbance of the supernatant is measured at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualizations

The antioxidant effects of this compound and synthetic antioxidants are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways.

Antioxidant Mechanism of Action

Both natural and synthetic phenolic antioxidants primarily act by donating a hydrogen atom from their hydroxyl group to free radicals, thereby terminating the oxidative chain reaction.

Antioxidant_Mechanism cluster_reaction Radical Scavenging cluster_products Stable Products ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation AH Phenolic Antioxidant (AH) A Antioxidant Radical (A•) AH->A

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Workflow for Antioxidant Assays

The general workflow for in-vitro antioxidant capacity assessment involves a series of standardized steps to ensure accuracy and reproducibility.

Experimental_Workflow prep Sample Preparation (this compound, BHT, TBHQ dilutions) reaction Reaction Incubation prep->reaction reagent Reagent Preparation (DPPH, ABTS, or TBA) reagent->reaction measure Spectrophotometric Measurement reaction->measure calc Data Analysis (% Inhibition, IC50) measure->calc

Caption: A simplified experimental workflow for in-vitro antioxidant assays.

Nrf2 Signaling Pathway Activation

Both this compound and TBHQ have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant This compound / TBHQ Keap1 Keap1 Antioxidant->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

A Head-to-Head Battle: Sesamol vs. Sesamolin in the Regulation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat dyslipidemia and related metabolic disorders, two lignans (B1203133) from sesame oil, sesamol and sesamolin (B1680958), have emerged as promising candidates. A growing body of research highlights their potential to modulate lipid metabolism, offering new avenues for the development of nutraceuticals and pharmaceuticals. This guide provides a comprehensive head-to-head comparison of this compound and sesamolin, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular pathways.

Quantitative Comparison of Efficacy

Recent studies have sought to elucidate the comparative efficacy of this compound and sesamolin in regulating lipid metabolism. The data presented below, derived from in vitro and in vivo models, offers a quantitative snapshot of their respective potencies.

In Vitro Lipid Reduction in HepG2 Cells

A key study directly compared the lipid-lowering effects of this compound and sesamolin in a well-established in vitro model of hepatic steatosis using HepG2 cells. The results clearly indicate a superior effect of this compound in reducing intracellular lipid accumulation.

Compound (at 3 µg/ml)MetricResultReference
This compound Triglyceride (TG) ContentGreater Reduction [1][2]
Total Cholesterol (TC) ContentGreater Reduction [1][2]
Sesamolin Triglyceride (TG) ContentLesser Reduction[1][2]
Total Cholesterol (TC) ContentLesser Reduction[1][2]

The lipid-lowering effect was ranked in the order of this compound > sesamin (B1680957) > sesamolin, highlighting this compound's potent activity in this cellular model.[1][2]

In Vivo Effects on Hepatic Fatty Acid Metabolism in Rats

A comparative study in rats investigated the effects of dietary supplementation with sesamin and sesamolin on hepatic fatty acid metabolism. While this study did not include this compound, it provides valuable insights into the in vivo actions of sesamolin.

CompoundParameterObservationReference
Sesamolin Hepatic Fatty Acid OxidationStrongly Increased [3]
Hepatic LipogenesisDecreased [3]
Serum and Liver Lipid LevelsLess effective at reduction compared to sesamin[3]

Interestingly, while sesamolin was a more potent inducer of hepatic fatty acid oxidation, sesamin was more effective at reducing overall serum and liver lipid levels.[3] This discrepancy may be attributed to differences in bioavailability, with sesamolin accumulating at significantly higher levels in the serum and liver compared to sesamin.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Steatosis Model in HepG2 Cells
  • Cell Culture and Induction of Steatosis: Human hepatoma (HepG2) cells are cultured in appropriate media. To induce lipid accumulation (steatosis), the cells are incubated with a high concentration of oleic acid and cholesterol.[4]

  • Treatment: Following the induction of steatosis, the cells are treated with varying concentrations of this compound or sesamolin for a specified period.

  • Lipid Quantification: Intracellular triglyceride and total cholesterol levels are measured using commercially available assay kits.

  • Mechanism of Action Analysis: To investigate the underlying molecular mechanisms, protein and gene expression levels of key regulators of lipid metabolism (e.g., AMPK, PPARα) are determined using techniques such as Western blotting and quantitative real-time PCR (qRT-PCR).[1][2]

In Vivo Hyperlipidemia Model in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used for these studies.

  • Dietary Intervention: The rats are fed a high-fat diet to induce hyperlipidemia. Concurrently, experimental groups receive diets supplemented with specific concentrations of this compound or sesamolin for a defined duration.[3]

  • Sample Collection: At the end of the experimental period, blood and liver tissue samples are collected for analysis.

  • Biochemical Analysis: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured. Liver tissues are analyzed for lipid content and the expression of genes and proteins related to fatty acid oxidation and synthesis.[3]

Adipogenesis Inhibition Assay in 3T3-L1 Cells
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes using a standard differentiation cocktail.

  • Treatment: this compound or sesamolin is added to the culture medium at different concentrations during the differentiation process.

  • Lipid Accumulation Assessment: The extent of lipid accumulation in the differentiated adipocytes is visualized and quantified by Oil Red O staining.

  • Gene and Protein Expression Analysis: The expression of key adipogenic transcription factors, such as PPARγ and C/EBPα, is analyzed by qRT-PCR and Western blotting to determine the molecular targets of the compounds.

Molecular Mechanisms of Action

Both this compound and sesamolin exert their effects on lipid metabolism by modulating key signaling pathways. The primary pathways implicated are the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor (PPAR) signaling cascades.

Signaling Pathway Diagram

Lipid_Metabolism_Regulation cluster_lignans Sesame Lignans cluster_signaling Key Signaling Hubs cluster_outcomes Metabolic Outcomes This compound This compound AMPK AMPK This compound->AMPK Activates PPARa PPARα This compound->PPARa Activates Sesamolin Sesamolin Sesamolin->AMPK Activates Sesamolin->PPARa Activates FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits PPARa->FattyAcidOxidation Promotes CholesterolEfflux Cholesterol Efflux PPARa->CholesterolEfflux Promotes

Caption: Regulation of Lipid Metabolism by this compound and Sesamolin.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis (HepG2 Cells) cluster_invivo In Vivo Analysis (Rats) cluster_molecular Molecular Analysis CellCulture Culture HepG2 Cells InduceSteatosis Induce Steatosis (Oleic Acid/Cholesterol) CellCulture->InduceSteatosis Treatment_vitro Treat with this compound or Sesamolin InduceSteatosis->Treatment_vitro LipidQuant Quantify Intracellular Lipids (TG, TC) Treatment_vitro->LipidQuant WB Western Blot LipidQuant->WB qPCR qRT-PCR LipidQuant->qPCR AnimalModel High-Fat Diet Induced Hyperlipidemic Rats Treatment_vivo Dietary Supplementation (this compound or Sesamolin) AnimalModel->Treatment_vivo SampleCollection Collect Blood and Liver Samples Treatment_vivo->SampleCollection BiochemicalAnalysis Analyze Serum Lipids and Liver Gene Expression SampleCollection->BiochemicalAnalysis BiochemicalAnalysis->WB BiochemicalAnalysis->qPCR

Caption: Experimental Workflow for Comparing this compound and Sesamolin.

References

A Comparative Guide to Analytical Methods for Sesamol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of sesamol, a key bioactive compound found in sesame oil. We offer an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, precision, and sample matrix.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of various analytical methods for the quantification of this compound. This data has been compiled from multiple validation studies to provide a clear and concise comparison.

Analytical MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
HPLC-UV 0.9972 - >0.999[1][2]~1.27 µg/mL - 20 ng/mL[1]~3.86 µg/mL - 90 ng/mL[1]0.84 - 8.2%[1]88.2 - 106.1%[1]
GC-MS 0.9875 - 0.9981[3]0.067 - 3.103 µg/mL[3]Not explicitly stated7.45 - 26.8%[3]Not explicitly stated
HPTLC-Densitometry *>0.98 - >0.99Not explicitly statedNot explicitly stated< 5.2%91.4 - 105.1%
UV-Vis Spectrophotometry 0.9971.694 µg/mL[4]5.134 µg/mL[4]<1%[4]98.92%[4]
LC-MS/MS >0.990.01 - 13.60 ng/mL0.03 - 43.00 ng/mL< 15%85 - 115%

*Data for HPTLC is based on the analysis of sesamin (B1680957) and sesamolin, structurally related lignans, and serves as an estimation of the method's capabilities for this compound quantification.

Experimental Workflows and Signaling Pathways

The selection of an analytical method is often guided by the experimental workflow and the complexity of the sample matrix. The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Cross-Validation Workflow Cross-Validation of Analytical Methods for this compound Quantification cluster_0 Method Selection cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Comparison & Reporting HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity GCMS GC-MS GCMS->Linearity HPTLC HPTLC HPTLC->Linearity UVVIS UV-Vis UVVIS->Linearity LCMSMS LC-MS/MS LCMSMS->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision LOD_LOQ->Precision Accuracy Accuracy Precision->Accuracy Specificity Specificity Accuracy->Specificity SamplePrep Sample Preparation Specificity->SamplePrep Analysis Analysis of Spiked and Real Samples SamplePrep->Analysis DataComp Statistical Comparison of Results Analysis->DataComp Report Final Report & Method Selection DataComp->Report

A generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental protocols for each of the compared analytical methods for this compound quantification.

High-Performance Liquid Chromatography (HPLC-UV)

This method offers a robust and widely available technique for this compound quantification.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 70:30, v/v) is often effective.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 290-297 nm.[1][5]

  • Sample Preparation: Samples, such as sesame oil, are typically diluted in the mobile phase or a suitable organic solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column such as an HP-FFAP (30 m × 0.25 mm i.d., 0.25 μm film thickness) is suitable.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[3]

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C.[3]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 200°C held for 5 minutes, followed by a ramp to 240°C.[3]

  • Sample Preparation: Samples may require derivatization to increase volatility and improve chromatographic separation.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of lignans.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates are commonly used.

  • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in appropriate ratios is used for development.

  • Detection: Densitometric analysis is performed at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Samples are dissolved in a suitable solvent and applied to the HPTLC plate as bands.

UV-Visible Spectrophotometry

This method is simple and rapid, suitable for the quantification of this compound in relatively simple matrices.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and does not interfere with its absorbance, such as methanol or ethanol.

  • Procedure: A standard calibration curve of this compound is prepared by measuring the absorbance of a series of known concentrations at its wavelength of maximum absorbance (around 298 nm).[4] The concentration of this compound in the sample is then determined by measuring its absorbance and interpolating from the calibration curve.

  • Sample Preparation: The sample is dissolved in the chosen solvent and diluted to fall within the linear range of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatography: Similar chromatographic conditions as HPLC-UV can be used.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique.

  • Mass Analysis: The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

  • Sample Preparation: Sample preparation is similar to that for HPLC-UV, often involving dilution and filtration. For very complex matrices, more extensive cleanup procedures like solid-phase extraction may be required.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. HPLC-UV offers a good balance of performance and accessibility for routine analysis. GC-MS is well-suited for the analysis of volatile impurities alongside this compound. HPTLC provides a high-throughput and cost-effective option. UV-Visible spectrophotometry is a simple and rapid method for straightforward sample matrices. For the highest sensitivity and selectivity, particularly in complex biological or food matrices, LC-MS/MS is the method of choice. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results, and cross-validation between different methods can provide a higher level of confidence in the data.

References

The Dichotomy of Sesamol: A Comparative Guide to its In Vitro and In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sesamol, a phenolic compound derived from sesame oil, has garnered significant attention within the scientific community for its diverse therapeutic properties. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data supporting its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects. Detailed experimental protocols and a summary of quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's therapeutic potential and the translational challenges and opportunities.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the therapeutic effects of this compound.

Table 1: Anti-Cancer Effects of this compound
Parameter In Vitro Findings In Vivo Findings References
Cell Line/Model SK-MEL-2, HeLa, SiHa, SK-LU-1, HCT-116, HepG2, SCC-25Xenograft mouse model with human hepatocellular carcinoma cells[1][2][3][4][5]
IC50 Values (µM) SK-LU-1: 2700, HCT-116: 2590, SCC-25: 62.5-250Not Applicable[1][2][4]
Key Outcomes Induction of apoptosis via intrinsic and extrinsic pathways, cell cycle arrest at S-phase, increased caspase-3, -8, and -9 activity, loss of mitochondrial membrane potential.40.56% reduction in tumor volume at 200 mg/kg dose, decreased Bcl-2/Bax ratio, down-regulation of Ki67, and up-regulation of cleaved-caspase 3 in tumor tissues.[2][3][5][6]
Table 2: Neuroprotective Effects of this compound
Parameter In Vitro Findings In Vivo Findings References
Model Not explicitly detailed in the provided search results.Lipopolysaccharide (LPS)-induced memory impairment in mice; Spinal cord injury in mice.[7][8][9]
Concentration/Dose Not Applicable0.05% in drinking water for 7 weeks followed by LPS (0.25 mg/kg); Not specified for spinal cord injury model.[8][10]
Key Outcomes Not ApplicableSignificantly improved spontaneous alteration in Y-maze test by 36.9% in LPS-treated mice, reduced Aβ1-42 formation, inhibited MAPK and NF-κB pathways, reduced neuronal apoptosis and neuroinflammation post-spinal cord injury.[7][8]
Table 3: Cardioprotective Effects of this compound
Parameter In Vitro Findings In Vivo Findings References
Model Not explicitly detailed in the provided search results.Ischemia/reperfusion (I/R) injury in rats (LAD ligation).[11][12][13]
Concentration/Dose Not Applicable50 mg/kg for 7 days prior to I/R.[11][12]
Key Outcomes Not ApplicableSignificant reduction in infarct size, restoration of cardiac markers (CK, LDH, cTnI), decreased lipid peroxidation, and reduced expression of inflammatory and apoptotic markers (Bax, Caspase-3).[11][12][13]
Table 4: Anti-Inflammatory and Antioxidant Effects of this compound
Parameter In Vitro Findings In Vivo Findings References
Model LPS-stimulated RAW 264.7 macrophages; DPPH radical scavenging assay.Carrageenan-induced paw edema in rats.[14][15][16][17]
IC50/Concentration DPPH IC50: 5.95 µg/mLNot specified.[3][17]
Key Outcomes Inhibition of nitric oxide and prostaglandin (B15479496) E2 production, suppression of iNOS and COX-2 expression, inhibition of NF-κB and MAPK activation.Significant reduction in paw edema.[14][16]

Experimental Protocols

This section provides a detailed overview of the methodologies used in key in vitro and in vivo experiments to evaluate the therapeutic effects of this compound.

In Vitro Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., SCC-25) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 62.5, 125, and 250 µM/mL) for 24 hours.[4]

  • MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Apoptosis Assay (DAPI Staining and Caspase Activity)

  • Cell Treatment: Lung adenocarcinoma cells (SK-LU-1) are treated with this compound (IC50 concentration) for 48 hours.[6]

  • DAPI Staining: Cells are fixed, permeabilized, and stained with 4',6-diamidino-2-phenylindole (DAPI). Apoptotic nuclei (condensed or fragmented chromatin) are visualized under a fluorescence microscope.[6]

  • Caspase Activity: The activities of caspase-3, -8, and -9 are measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions.[6]

3. Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.[14]

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[18]

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[18]

4. DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of this compound in methanol (B129727) is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19][20]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[19][20]

  • Absorbance Measurement: The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated relative to a control without this compound. The IC50 value is determined from the dose-response curve.[19][20]

In Vivo Protocols

1. Xenograft Mouse Model for Anti-Cancer Activity

  • Tumor Implantation: Human hepatocellular carcinoma cells are subcutaneously injected into the flank of immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 200 mg/kg, oral gavage) daily for a specified period (e.g., 35 days).[3]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for apoptosis markers).[3]

2. Ischemia/Reperfusion (I/R) Rat Model for Cardioprotection

  • Animal Model: Male Wistar rats are used.[11][12]

  • Pre-treatment: this compound (50 mg/kg) is administered orally for 7 consecutive days.[11][12]

  • Surgical Procedure: The left anterior descending (LAD) coronary artery is ligated for 45 minutes, followed by 3 hours of reperfusion to induce myocardial I/R injury.[11][12]

  • Infarct Size Measurement: The heart is excised, and the infarct area is determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

  • Biochemical Analysis: Blood samples are collected to measure cardiac injury markers (CK, LDH, cTnI). Heart tissue is homogenized to assess oxidative stress and inflammatory markers.[11][12]

3. Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity

  • Induction of Edema: Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.[16]

  • Treatment: this compound is administered orally at different doses prior to carrageenan injection.[16]

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.[16]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Sesamol_Anti_Cancer_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) This compound->DeathReceptors Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase8 Caspase-8 DeathReceptors->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound's pro-apoptotic signaling pathway in cancer cells.

Sesamol_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) MAPK->ProInflammatory_Genes Activates IκBα IκBα IKK->IκBα Phosphorylates (degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation NFκB_nucleus->ProInflammatory_Genes Activates Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Cancer cells, Macrophages) Treatment This compound Treatment (Dose-response) CellCulture->Treatment Assays Biochemical Assays (MTT, Apoptosis, NO production) Treatment->Assays MolecularAnalysis_invitro Molecular Analysis (Western Blot, qPCR) Assays->MolecularAnalysis_invitro DataAnalysis Data Analysis & Correlation MolecularAnalysis_invitro->DataAnalysis AnimalModel Animal Model (e.g., Xenograft, I/R model) Treatment_invivo This compound Administration (Oral gavage, Diet) AnimalModel->Treatment_invivo PhenotypicAnalysis Phenotypic Analysis (Tumor size, Infarct volume) Treatment_invivo->PhenotypicAnalysis MolecularAnalysis_invivo Molecular & Histological Analysis (Immunohistochemistry, ELISA) PhenotypicAnalysis->MolecularAnalysis_invivo MolecularAnalysis_invivo->DataAnalysis

Caption: A generalized experimental workflow for evaluating this compound.

References

A Comparative Analysis of the Anti-inflammatory Properties of Sesamol and its Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of sesamol, a key bioactive compound in sesame oil, and its glucosides. While direct comparative studies are limited, this document synthesizes available data on their individual anti-inflammatory activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Introduction

Inflammation is a critical biological response to injury and infection, but chronic inflammation is a key contributor to a wide range of diseases. This compound, a phenolic compound derived from sesame seeds, has demonstrated significant anti-inflammatory properties.[1][2] Its glucosides, such as sesaminol (B613849) and sesamolinol (B35582) glucosides, are also believed to possess bioactive properties, though they are less extensively studied.[3] This guide aims to present a comparative analysis of their anti-inflammatory effects based on current scientific literature.

Comparative Anti-inflammatory Activity

While direct, side-by-side comparative studies on the anti-inflammatory potency of this compound versus its glucosides are scarce, we can infer their relative activities from individual studies. The available data suggests that both this compound and its glucosides can modulate key inflammatory pathways.

Data Presentation

Table 1: In Vitro Anti-inflammatory Effects of this compound

Inflammatory MarkerCell LineStimulantThis compound Concentration% Inhibition / EffectReference
Nitric Oxide (NO) RAW 264.7LPS100-300 µMSignificant, dose-dependent inhibition[4]
Prostaglandin E2 (PGE2) RAW 264.7LPSNot specifiedInhibited production[5]
TNF-α RAW 264.7LPS100-300 µMSignificant, dose-dependent inhibition[4]
IL-6 RAW 264.7LPSNot specifiedSuppressed expression[6]
IL-1β RAW 264.7LPS100-300 µMSignificant, dose-dependent inhibition[4]
iNOS Expression RAW 264.7LPSNot specifiedSuppressed mRNA and protein expression[5]
COX-2 Expression RAW 264.7LPSNot specifiedSuppressed mRNA and protein expression[5]
Intracellular ROS MicrogliaLPSNot specifiedDecreased production[7]

Table 2: In Vitro Anti-inflammatory Effects of this compound Glucosides

Inflammatory MarkerCell LineStimulantGlucosideConcentration% Inhibition / EffectReference
NF-κB Activation Rat AstrocytesLPSSesaminol glucosidesNot specifiedInhibited NF-κB activation[8]
iNOS Expression Not specifiedNot specifiedSesaminol glucosidesNot specifiedDownregulated expression[8]
COX-2 Expression Not specifiedNot specifiedSesaminol glucosidesNot specifiedDownregulated expression[8]

Note: The data for this compound glucosides is limited, and direct quantitative comparisons with this compound from the same studies are not available.

Signaling Pathways

Both this compound and its glucosides appear to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[2] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB. Furthermore, this compound can suppress the activation of MAPKs, which are also involved in the inflammatory response.[9]

Sesaminol glucosides have also been reported to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκB.[8] This action blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of its target pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus cluster_this compound This compound cluster_glucosides This compound Glucosides cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK Activation LPS->MAPK IKK IKK Activation LPS->IKK This compound This compound This compound->MAPK This compound->IKK Glucosides Sesaminol Glucosides Glucosides->IKK NFκB_Activation NF-κB Nuclear Translocation MAPK->NFκB_Activation IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation IκBα_Degradation->NFκB_Activation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_Activation->Inflammatory_Genes G cluster_cell_culture Cell Culture & Treatment cluster_no_assay NO Assay cluster_ros_assay ROS Assay cluster_western_blot Western Blot A1 Seed RAW 264.7 cells A2 Pre-treat with This compound/Glucosides A1->A2 A3 Stimulate with LPS A2->A3 B1 Collect supernatant A3->B1 C1 Incubate with DCFH-DA A3->C1 D1 Lyse cells & quantify protein A3->D1 B2 Add Griess Reagent B1->B2 B3 Measure absorbance at 540 nm B2->B3 C2 Wash cells C1->C2 C3 Measure fluorescence (Ex/Em: 485/530 nm) C2->C3 D2 SDS-PAGE & transfer D1->D2 D3 Incubate with primary & secondary antibodies D2->D3 D4 Detect protein bands D3->D4

References

The Synergistic Power of Sesamol and Vitamin E: A Comparative Guide to Enhanced Antioxidant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against oxidative stress, a key contributor to cellular damage and a host of chronic diseases, researchers are continually seeking more effective antioxidant strategies. While Vitamin E is a well-established and potent lipid-soluble antioxidant, emerging evidence highlights a significant amplification of its effects when combined with sesamol, a natural phenolic compound derived from sesame oil. This guide provides a comprehensive comparison of the antioxidant capacities of this compound, Vitamin E, and their combination, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of this synergistic partnership.

Unveiling a Powerful Antioxidant Duo

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Vitamin E is a cornerstone of the body's antioxidant defense system, primarily protecting cell membranes from lipid peroxidation. This compound, a lignan (B3055560) from sesame, not only possesses its own intrinsic antioxidant properties but has been shown to work in concert with Vitamin E to provide a more robust defense against oxidative damage.

The synergy between this compound and Vitamin E is multifaceted. A primary mechanism involves the regeneration of Vitamin E. After neutralizing a free radical, Vitamin E is converted into an inactive tocopheroxyl radical. This compound can donate a hydrogen atom to this radical, thereby restoring the active form of Vitamin E and prolonging its protective effects. Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism that upregulates the expression of a wide array of endogenous antioxidant and detoxification enzymes.

Comparative Antioxidant Efficacy: A Quantitative Look

The following tables summarize the available quantitative data on the antioxidant activity of this compound and Vitamin E. It is important to note that direct comparative studies providing IC50 values for this compound, Vitamin E, and their combination from the same experimental setup are limited. Therefore, the data presented for each compound may be from different studies, and direct comparisons should be made with caution.

Table 1: Free Radical Scavenging Activity

AntioxidantAssayIC50 Value (µg/mL)Source
This compoundDPPH5.44[1]
Vitamin E (α-tocopherol)DPPHNot directly comparable, often used as a standard[2]
Combination (Qualitative)DPPHExpected to be lower than individual components-
This compoundABTSNot available in cited literature-
Vitamin E (α-tocopherol)ABTSNot directly comparable, often used as a standard[2]
Combination (Qualitative)ABTSExpected to be more potent than individual components-

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Inhibition of Lipid Peroxidation

Treatment GroupExperimental SystemKey BiomarkerObserved EffectSource
ControlRat Liver Microsomes/MitochondriaMalondialdehyde (MDA)Baseline MDA levels[3]
This compoundRat Liver Microsomes/MitochondriaMDAInhibition of lipid peroxidation[3][4]
Vitamin E (α-tocopherol)Rat Liver Microsomes/MitochondriaMDAInhibition of lipid peroxidation[3]
This compound + Vitamin E Rat Liver Microsomes/Mitochondria MDA Synergistic inhibition, greater than the sum of individual effects [3]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The solution should be freshly made and stored in the dark.

  • Sample Preparation: Stock solutions of this compound, Vitamin E, and their combination are prepared in methanol. A series of dilutions are then made from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: The ABTS•+ solution is diluted with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • 1.0 mL of the ABTS•+ working solution is mixed with 10 µL of the antioxidant sample.

    • The mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation (TBARS) Assay

This assay measures the levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Biological samples (e.g., tissue homogenates) are prepared in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Reaction:

    • To the sample, an acidic TBA reagent is added.

    • The mixture is heated in a boiling water bath for a defined period (e.g., 15-60 minutes).

  • Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at 532 nm.

  • Calculation: The concentration of thiobarbituric acid reactive substances (TBARS) is calculated using the molar extinction coefficient of the MDA-TBA adduct and is typically expressed as nmol of MDA per mg of protein.

Visualizing the Synergistic Action

To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the synergistic antioxidant effects of this compound and Vitamin E.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound DPPH DPPH Radical Scavenging Assay This compound->DPPH ABTS ABTS Radical Cation Decolorization Assay This compound->ABTS TBARS Lipid Peroxidation (TBARS) Assay This compound->TBARS VitE Vitamin E VitE->DPPH VitE->ABTS VitE->TBARS Combo This compound + Vitamin E Combo->DPPH Combo->ABTS Combo->TBARS Control Control Control->DPPH Control->ABTS Control->TBARS IC50 IC50 Values DPPH->IC50 TEAC TEAC Values ABTS->TEAC MDA MDA Concentration TBARS->MDA Synergy Analysis of Synergistic Effects IC50->Synergy TEAC->Synergy MDA->Synergy

Caption: Experimental workflow for investigating synergistic antioxidant effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Lipid Lipid ROS->Lipid attacks LipidPeroxyl Lipid Peroxyl Radical (LOO•) Lipid->LipidPeroxyl forms VitE_ox Vitamin E (Tocopheroxyl Radical) LipidPeroxyl->VitE_ox VitE_red Vitamin E (Tocopherol) VitE_ox->VitE_red VitE_red->LipidPeroxyl neutralizes This compound This compound This compound->VitE_ox regenerates Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralize Nrf2_n->ARE binds to

Caption: Proposed synergistic antioxidant mechanisms of this compound and Vitamin E.

Conclusion

The synergistic interaction between this compound and Vitamin E presents a compelling avenue for the development of enhanced antioxidant therapies. The ability of this compound to regenerate Vitamin E and activate the Nrf2-ARE pathway suggests a multi-pronged approach to combating oxidative stress. While further research is needed to quantify the synergistic effects across a range of antioxidant assays in a single study, the existing evidence strongly supports the potential of this combination. This guide provides a foundational understanding for researchers to explore this promising antioxidant partnership in the pursuit of novel therapeutic strategies for oxidative stress-related diseases.

References

A Comparative Guide to the Neuroprotective Effects of Sesamol and Other Natural Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of sesamol, a key bioactive compound in sesame oil, with three other well-researched natural phenols: curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063). The comparison is based on experimental data from in vitro and in vivo studies, focusing on their efficacy in mitigating oxidative stress, apoptosis, and neuroinflammation—key pathological mechanisms in neurodegenerative diseases.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the neuroprotective and antioxidant effects of this compound, curcumin, resveratrol, and quercetin. It is important to note that this data is compiled from various studies, and direct comparisons of absolute values should be approached with caution due to differing experimental conditions.

In Vitro Antioxidant Activity
CompoundAssayIC50 ValueSource
This compound DPPH Radical Scavenging5.95 µg/mL[1]
Sesaminol *DPPH Radical Scavenging1.1 µg/mL[2]
ABTS Radical Scavenging2.1 µg/mL[2]
Resveratrol DPPH Radical Scavenging16.38 µg/mL[1]
ABTS Radical Scavenging2.86 µg/mL[2]
Curcumin DPPH Radical Scavenging>50 µM[3]
Quercetin DPPH Radical Scavenging--
ABTS Radical Scavenging--

*Sesaminol is a metabolite of sesamolin, another lignan (B3055560) found in sesame seeds, and is included for its potent antioxidant activity.[2]

In Vitro Neuroprotective Effects
CompoundCell LineNeurotoxinConcentration/DoseOutcomeSource
This compound SH-SY5Y6-OHDANot specifiedRestored cell viability to control levels[4]
SH-SY5YH₂O₂25 µMPrevented mitochondrial collapse
Curcumin SH-SY5YH₂O₂1.25, 5, 20 µMCytoprotection against oxidative stress[5]
SH-SY5YMPP+40 µMSignificantly improved cell survival[6]
SH-SY5Y35 µM (with piperine)Preserved cell viability up to 85%[7]
Resveratrol PC12Aβ₂₅₋₃₅25 µMSubstantially decreased cell death[8]
SH-SY5YDopamine5 µMProtected against cytotoxicity[9]
Quercetin SH-SY5YH₂O₂10 nM (nanoformulation)Neuroprotective effect[10]
In Vivo Neuroprotective Effects
CompoundAnimal ModelNeurotoxin/ModelDoseOutcomeSource
This compound MouseTPA-induced skin carcinogenesis50-fold molar ratio to TPA50% reduction in papillomas[1][11]
Curcumin -----
Resveratrol RatColchicine-induced cognitive impairment10 and 20 mg/kgNeuroprotective action[12]
MouseTPA-induced skin carcinogenesis50-fold molar ratio to TPA60% reduction in papillomas[1][11]
Quercetin MouseLPS-induced abortion modelNot specifiedProtective effect by regulating Bcl-2/Bax[13]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural phenols are mediated through the modulation of several key signaling pathways involved in cellular stress responses, inflammation, and survival.

G Nrf2/ARE Signaling Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Phenols This compound, Curcumin, Resveratrol, Quercetin Nrf2 Nrf2 Phenols->Nrf2 promote dissociation Keap1->Nrf2 sequesters & promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes initiates transcription Cytoprotection Cytoprotection AntioxidantEnzymes->Cytoprotection leads to

Caption: Nrf2/ARE Signaling Pathway Activation by Natural Phenols.

G NF-κB Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates Phenols This compound, Curcumin, Resveratrol, Quercetin Phenols->IKK inhibit IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatoryGenes translocates to nucleus & activates transcription Neuroinflammation Neuroinflammation ProInflammatoryGenes->Neuroinflammation leads to

Caption: Inhibition of NF-κB Signaling by Natural Phenols.

G SIRT1 Signaling Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates p53 p53 SIRT1->p53 deacetylates & inhibits PGC1a PGC-1α SIRT1->PGC1a deacetylates & activates FoxO FoxO SIRT1->FoxO deacetylates & activates Apoptosis Apoptosis p53->Apoptosis promotes MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis promotes StressResistance Stress Resistance FoxO->StressResistance promotes

Caption: SIRT1 Activation by Resveratrol.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of these neuroprotective compounds.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neurodegenerative disease research.[14][15][16]

  • Culture Conditions: Cells are typically cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[14][17]

  • Differentiation: For some studies, SH-SY5Y cells are differentiated into a more mature neuronal phenotype by treatment with retinoic acid (e.g., 10 µM) in a low-serum (1% FBS) medium.[17][18]

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are exposed to pro-oxidants like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[4][5]

    • Neuroinflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

    • Mitochondrial Dysfunction: MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is used to model Parkinson's disease by inhibiting mitochondrial complex I.[6]

    • Amyloid-β Toxicity: Aβ peptides are used to mimic aspects of Alzheimer's disease pathology.[7]

In Vitro Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant leads to a loss of color, measured at around 734 nm.[19]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • After treatment with the neurotoxin and/or the test compound, MTT solution (final concentration 0.5 mg/mL) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.[17]

Apoptosis Assays
  • Caspase-3 Activity Assay:

    • Principle: This fluorometric or colorimetric assay detects the activity of caspase-3, a key executioner caspase in apoptosis. Activated caspase-3 cleaves a specific substrate, releasing a fluorescent or chromogenic molecule.

    • Protocol:

      • Cells are lysed, and the protein concentration is determined.

      • The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

      • The absorbance (at 405 nm) or fluorescence (Ex/Em = 380/420-460 nm) is measured.[20]

  • Bax/Bcl-2 Ratio Analysis by Western Blot:

    • Principle: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increased Bax/Bcl-2 ratio is indicative of apoptosis.

    • Protocol:

      • Cell lysates are prepared, and protein concentrations are quantified.

      • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

      • The membrane is incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

      • The membrane is then incubated with HRP-conjugated secondary antibodies.

      • Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified using densitometry. The Bax/Bcl-2 ratio is then calculated.[13][21][22]

Analysis of Signaling Pathways
  • Nrf2 Activation:

    • Western Blot for Nuclear Translocation: The translocation of Nrf2 from the cytoplasm to the nucleus is a key step in its activation. This can be assessed by performing western blotting on nuclear and cytoplasmic fractions of cell lysates using an anti-Nrf2 antibody.[23][24][25]

    • Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Increased luciferase activity indicates Nrf2 activation.

  • NF-κB Inhibition:

    • Western Blot for p65 Nuclear Translocation: Similar to Nrf2, the nuclear translocation of the p65 subunit of NF-κB is a hallmark of its activation. This can be measured by western blot of nuclear extracts.

    • Reporter Gene Assay: A luciferase reporter construct driven by an NF-κB response element is used to quantify NF-κB transcriptional activity.[3][26][27][28][29][30]

    • ELISA for Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are downstream targets of NF-κB, can be quantified in cell culture supernatants or tissue homogenates using Enzyme-Linked Immunosorbent Assays (ELISAs).

  • SIRT1 Activation:

    • Fluorometric Activity Assay: The activity of SIRT1, an NAD+-dependent deacetylase, can be measured using a commercially available kit. The assay involves the deacetylation of a fluorogenic substrate by SIRT1, leading to an increase in fluorescence.[31][32][33][34][35]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of natural phenols in an in vitro model of neurotoxicity.

G Experimental Workflow for In Vitro Neuroprotection Studies CellCulture Cell Culture (e.g., SH-SY5Y) Differentiation Neuronal Differentiation (optional, e.g., with Retinoic Acid) CellCulture->Differentiation Treatment Pre-treatment with Natural Phenol Differentiation->Treatment Toxicity Induction of Neurotoxicity (e.g., H₂O₂, MPP+, LPS, Aβ) Treatment->Toxicity Assays Assessment of Neuroprotective Effects Toxicity->Assays CellViability Cell Viability (MTT Assay) Assays->CellViability OxidativeStress Oxidative Stress (DPPH, ABTS, ROS) Assays->OxidativeStress Apoptosis Apoptosis (Caspase-3, Bax/Bcl-2) Assays->Apoptosis Inflammation Inflammation (TNF-α, IL-6) Assays->Inflammation Signaling Signaling Pathways (Nrf2, NF-κB, SIRT1) Assays->Signaling

Caption: General Experimental Workflow.

Concluding Remarks

This compound, curcumin, resveratrol, and quercetin all demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic properties. While direct comparative studies are limited, the available data suggests that all four compounds are effective in mitigating key pathological mechanisms of neurodegeneration. This compound shows particularly potent antioxidant activity in some assays.[1] Curcumin and resveratrol have been extensively studied for their roles in modulating a wide array of signaling pathways.[5][12] Quercetin is a potent inducer of apoptosis in cancer cells and also shows protective effects in neuronal models.[13][20][21][22]

The choice of compound for further research and development will likely depend on the specific neurodegenerative condition being targeted, as well as considerations of bioavailability and blood-brain barrier permeability. This guide provides a foundational comparison to aid researchers in making informed decisions for their future studies.

References

A Comparative Review of the Health Benefits of Sesamol, Sesamin, and Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

Sesame (Sesamum indicum L.) is a rich source of bioactive lignans (B1203133), primarily Sesamol, Sesamin (B1680957), and Sesamolin (B1680958), which have garnered significant scientific interest for their diverse pharmacological activities. This guide provides an objective comparison of their health benefits, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Comparative Overview of Health Benefits

This compound, Sesamin, and Sesamolin exhibit a wide range of health benefits, with overlapping yet distinct profiles. While all three possess antioxidant and anti-inflammatory properties, the potency and mechanisms of action can differ. This compound is particularly noted for its potent free radical scavenging ability.[1][2][3] Sesamin has been extensively studied for its cardiovascular benefits, including anti-hypertensive and anti-atherogenic effects, as well as its role in lipid metabolism.[4][5][6][7][8] Sesamolin, while showing lower direct antioxidant activity in some in vitro studies, is metabolized in vivo to the more potent antioxidants sesamolinol (B35582) and this compound, and has demonstrated neuroprotective and anticancer effects.[9][10][11]

A comparative study on steatosis HepG2 cells indicated the lipid-lowering effect in the order of this compound > sesamin > sesamolin.[12] Conversely, another study on the inhibition of linoleic acid peroxidation showed an inhibitory potential in the order of this compound > sesamolin > sesamin.[1] These findings highlight the context-dependent efficacy of each lignan (B3055560).

Data Presentation: Quantitative Comparison of Bioactivities

Health BenefitCompoundAssay/ModelKey FindingsReference
Antioxidant Activity This compoundDPPH radical scavengingIC50: Lower than sesamin and sesamolin, indicating higher activity.[1]
SesaminInhibition of linoleic acid peroxidation96% inhibition.[1]
Sesamolinβ-carotene bleaching assayLower activity than this compound.[9]
Anti-inflammatory Activity This compoundLPS-stimulated RAW 264.7 macrophagesInhibited NO, PGE2, and pro-inflammatory cytokine production.[13][13]
SesaminCarrageenan-induced paw edema in ratsMore potent and effective than diclofenac. ED30 = 5.5 ± 1.9 mg/kg.[14]
SesaminLPS-induced murine BV-2 microglial cellsInhibited IL-6 and TNF-α production in a concentration-dependent manner (10–100 µg/mL).[15]
Anticancer Activity This compoundVarious cancer cell linesPotent anti-cancer properties in vitro and in vivo.[2][16][2][16]
SesaminMCF-7 breast cancer cellsReduced palpable tumor size by 23% in athymic mice.[17]
SesamolinEndometrial cancer cellsSensitized cancer cells to chemotherapy and endocrine therapy.[18]
Neuroprotective Activity This compoundLPS-induced memory deficits in ratsAttenuated learning and memory impairments.[19]
SesaminGlutamate-induced neurotoxicityReduced glutamate (B1630785) release and calcium influx.[11]
SesamolinHypoxia-induced murine BV-2 microglial cellsIncreased cell viability to 96% at 50 µM and scavenged 25% of hypoxia-induced ROS.[9][9]
Cardiovascular Benefits SesaminSpontaneously hypertensive ratsDecreased right ventricular systolic pressure and mean pulmonary arterial pressure.[5]
SesaminMildly hypertensive humans60 mg/day for 4 weeks significantly decreased systolic and diastolic blood pressure.[5]
This compound, Sesamin, SesamolinSteatosis HepG2 cellsDecreased TG/TC contents at 3 μg/ml.[12]

Experimental Protocols

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Reagents : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare various concentrations of the test compounds (this compound, Sesamin, Sesamolin).

  • Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader. A control containing methanol and DPPH is also measured.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the inhibition percentage against the sample concentration.[20]

Assessment of Anti-inflammatory Effects in Macrophages

This protocol assesses the anti-inflammatory properties of the lignans by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Pre-treatment : Seed the cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound, Sesamin, or Sesamolin for 1-2 hours.

  • Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 24 hours.

  • Measurement of Nitric Oxide (NO) : Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines : Quantify the levels of cytokines such as TNF-α and IL-6 in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

  • Western Blot Analysis : Analyze the protein expression of key inflammatory enzymes like iNOS and COX-2, and signaling proteins like NF-κB and MAPKs in the cell lysates.[13]

Assessment of Anticancer Activity: Colony Formation Assay

This assay determines the ability of a single cell to grow into a colony, assessing the cytotoxic or cytostatic effects of a compound.

  • Cell Seeding : Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment : Treat the cells with various concentrations of the test compound (e.g., Sesamolin) and/or a chemotherapeutic agent (e.g., carboplatin, paclitaxel) for 48 hours.

  • Incubation : Remove the treatment medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.

  • Staining : Fix the colonies with methanol and stain them with a solution of crystal violet.

  • Quantification : Count the number of colonies (typically containing >50 cells) in each well. The results are expressed as a percentage of the control (untreated) group.[18]

Signaling Pathways and Mechanisms of Action

The health benefits of this compound, Sesamin, and Sesamolin are mediated through the modulation of various signaling pathways.

This compound's Anti-inflammatory and Antioxidant Signaling

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression.[13][16][21] It also activates the Nrf2/HO-1 and AMPK signaling pathways, which are crucial for cellular antioxidant defense and energy homeostasis.[13]

Sesamol_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK MAPK This compound->MAPK inhibits IKK IKK This compound->IKK inhibits AMPK AMPK This compound->AMPK activates Nrf2 Nrf2 This compound->Nrf2 activates TLR4->MAPK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB_IkB->NFkB releases p65 Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Sesamin's Cardioprotective Signaling

Sesamin's cardiovascular benefits are attributed to its ability to modulate various signaling pathways involved in blood pressure regulation, lipid metabolism, and inflammation.[6][7] It has been shown to inhibit pathways like RAS/MAPK and PI3K/AKT, and downregulate inflammatory mediators such as IL-6 and TNF-α.[6][7][22]

Sesamin_Cardiovascular_Signaling Sesamin Sesamin RAS_MAPK RAS/MAPK Pathway Sesamin->RAS_MAPK inhibits PI3K_AKT PI3K/AKT Pathway Sesamin->PI3K_AKT inhibits NFkB_path NF-κB Pathway Sesamin->NFkB_path inhibits p53 p53 Sesamin->p53 upregulates Oxidative_Stress Oxidative Stress Sesamin->Oxidative_Stress reduces Cell_Proliferation Vascular Smooth Muscle Cell Proliferation RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inflammation Inflammation (IL-6, TNF-α) NFkB_path->Inflammation p21 p21 p53->p21 p27 p27 p21->p27 p27->Cell_Proliferation inhibits Cardiovascular_Disease Cardiovascular Disease Risk Cell_Proliferation->Cardiovascular_Disease Inflammation->Cardiovascular_Disease Oxidative_Stress->Cardiovascular_Disease

Caption: Sesamin's modulation of signaling pathways in cardiovascular health.

Sesamolin's Anticancer Signaling

Sesamolin has been shown to sensitize endometrial cancer cells to treatment by targeting MYH14, which in turn suppresses the MYH9/GSK3β/β-catenin signaling pathway.[18] This leads to a reduction in cancer cell proliferation and metastasis.

Sesamolin_Anticancer_Signaling Sesamolin Sesamolin MYH14 MYH14 Sesamolin->MYH14 directly targets Chemosensitivity Sensitivity to Chemotherapy Sesamolin->Chemosensitivity increases MYH9 MYH9 MYH14->MYH9 interacts with GSK3b GSK3β MYH9->GSK3b impairs b_catenin β-catenin GSK3b->b_catenin mediates Ubiquitination Ubiquitination & Degradation b_catenin->Ubiquitination Wnt_Signaling Wnt/β-catenin Signaling b_catenin->Wnt_Signaling activates Cell_Proliferation_Metastasis Cancer Cell Proliferation & Metastasis Wnt_Signaling->Cell_Proliferation_Metastasis

Caption: Sesamolin's mechanism of action in endometrial cancer.

References

Revolutionizing Antioxidant Development: A Comparative Guide to Computationally Designed Sesamol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and effective antioxidants is a continuous endeavor. Sesamol, a natural phenolic compound found in sesame seeds, has long been recognized for its antioxidant properties. However, the advent of computational chemistry has opened new frontiers in designing novel this compound derivatives with potentially superior radical scavenging capabilities. This guide provides a comprehensive comparison of these computationally designed derivatives with the parent molecule and other alternatives, supported by available experimental data.

The in silico design of this compound derivatives has primarily focused on strategic modifications to its core structure, including the addition of functional groups such as hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), sulfhydryl (-SH), and various alkyl groups.[1][2] These computational studies utilize methods like Density Functional Theory (DFT) to predict the antioxidant potential of the designed molecules by calculating parameters such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP).[2] Lower BDE and IP values suggest a higher capacity for hydrogen atom transfer (HAT) and single electron transfer (SET), the two primary mechanisms of radical scavenging.[2]

The Promise of a Computationally Designed Derivative: SMD

A notable success story in this field is the computational design, synthesis, and evaluation of a this compound derivative, compound 133840-3CaBen, referred to as SMD.[3] This derivative was specifically designed to enhance its interaction with the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular antioxidant response.[3]

Experimental validation of SMD's antioxidant capacity demonstrated a significant improvement over the parent this compound molecule. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, SMD exhibited a 4.5-fold lower IC50 value compared to this compound, indicating substantially higher radical scavenging activity.[3]

Comparative Analysis of Radical Scavenging Capacity

To provide a clear comparison, the following tables summarize the available experimental data on the radical scavenging capacity of this compound, its computationally designed derivative SMD, and other relevant antioxidants. It is important to note that direct experimental data for a wide range of computationally designed this compound derivatives is still emerging.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference
This compound19.98 ± 0.03[4]
This compound148.86 µg/mL[3]
SMD (computationally designed)32.79 µg/mL[3]
Ascorbic Acid (Vitamin C)14.07 ± 1.49[4]
Glyburide0.55 µg/mL[4]

Note: Direct comparison of values across different studies and units (µM vs. µg/mL) should be done with caution.

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference
This compound3.49 ± 0.03[4]
Ascorbic Acid (Vitamin C)27.14 ± 0.03[4]
Glyburide0.35 µg/mL[4]

Note: Data for computationally designed this compound derivatives in the ABTS assay is currently limited in the reviewed literature.

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for the key experimental assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • A working solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound (this compound derivative) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated using a similar formula as in the DPPH assay.

  • The Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble analog of vitamin E.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound and its derivatives are not limited to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

The Keap1-Nrf2 Antioxidant Response Pathway

A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. The computationally designed derivative SMD has been shown to activate this pathway.[3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_inactive Nrf2 (inactive) Keap1_Nrf2->Nrf2_inactive Ubiquitination & Proteasomal Degradation Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Keap1 Keap1 Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Sesamol_Derivative This compound Derivative (e.g., SMD) Sesamol_Derivative->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to cluster_nucleus cluster_nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

General Experimental Workflow for Assessing Radical Scavenging Capacity

The process of evaluating the radical scavenging capacity of computationally designed this compound derivatives typically follows a structured workflow, from in silico design to in vitro validation.

Experimental_Workflow A Computational Design of this compound Derivatives B In Silico Screening (DFT Calculations: BDE, IP) A->B C Selection of Promising Candidates B->C D Chemical Synthesis of Selected Derivatives C->D E In Vitro Antioxidant Assays D->E F DPPH Assay E->F G ABTS Assay E->G H ORAC Assay E->H I Data Analysis (IC50, TEAC Calculation) F->I G->I H->I J Comparison with This compound & Standards I->J

Caption: Experimental workflow for assessing radical scavenging capacity.

Conclusion

The computational design of this compound derivatives represents a promising strategy for developing novel and potent antioxidants. The enhanced radical scavenging activity of derivatives like SMD, as confirmed by experimental data, underscores the potential of this approach. While the available experimental data for a broad range of computationally designed derivatives is still growing, the initial findings are highly encouraging. Further research that bridges the gap between computational prediction and experimental validation is crucial for identifying and developing the next generation of antioxidant therapies. This guide serves as a valuable resource for researchers in this exciting field, providing a framework for comparison and a roadmap for future investigations.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Sesamol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents like sesamol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

This compound, an organic compound found in sesame seeds and oil, is recognized for its antioxidant properties. However, like any laboratory chemical, it requires careful management, particularly at the end of its lifecycle in an experimental setting. Adherence to established disposal protocols minimizes risks and prevents environmental contamination.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling this compound.[1]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or dust.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[2][3]

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • After eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing.[1]

  • After ingestion: Rinse the mouth with water and seek immediate medical advice.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4] It is classified as a hazardous waste and must not be discarded in regular trash or poured down the drain.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weighing papers, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[5][6]

  • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, sealed, and appropriately labeled container for liquid hazardous waste.[5][6] Do not mix this compound waste with other incompatible waste streams.[6]

2. Container Management:

  • Use containers that are chemically compatible with this compound and any solvents. Puncture-proof containers are recommended.[6]

  • Ensure containers are securely sealed to prevent leaks or spills.[5]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.[5][6]

3. Storage of Chemical Waste:

  • Store sealed waste containers in a designated, well-ventilated, and cool secondary containment area.[5][6]

  • The storage area should be away from incompatible materials, particularly strong oxidizing agents, as this compound is incompatible with them.[7]

  • Follow institutional guidelines for the maximum allowable storage time for hazardous waste.[8]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6]

  • All disposal activities must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA).

Spill Management

In the case of a small spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[6] Carefully sweep or collect the absorbed material and place it in a designated hazardous waste container.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

SesamolDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) start Identify this compound Waste PPE->start solid_waste Collect Solid Waste (e.g., contaminated gloves, paper) start->solid_waste liquid_waste Collect Liquid Waste (e.g., solutions containing this compound) start->liquid_waste container_solid Place in Labeled Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Waste Container liquid_waste->container_liquid storage Store Sealed Containers in Designated Secondary Containment Area container_solid->storage container_liquid->storage ehs_contact Contact EHS or Licensed Waste Contractor storage->ehs_contact disposal Arrange for Pickup and Proper Off-site Disposal ehs_contact->disposal

References

Essential Safety and Logistical Information for Handling Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides comprehensive, step-by-step procedures for the safe handling of sesamol, including personal protective equipment (PPE), operational plans, and disposal protocols, to foster a secure research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure to this compound. The following PPE is recommended based on available safety data sheets and best practices for handling similar chemical compounds.[1][2]

Eye and Face Protection:

  • Wear chemical safety goggles that provide a complete seal around the eyes.[1]

  • In situations with a risk of splashing, a face shield should be worn in addition to goggles.[1][2]

Skin Protection:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[1][2] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[2][3]

  • Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect against incidental contact.[1]

  • Coveralls: For procedures with a higher risk of contamination, consider wearing chemical-resistant coveralls.[1]

Respiratory Protection:

  • In situations where aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[1]

  • At a minimum, an N95 (US) or P1 (EU EN 143) dust mask should be used for handling the solid compound.[1][3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, primarily sourced from its Safety Data Sheet (SDS). Adherence to these parameters is critical for safe laboratory practices.

PropertyValueReference
CAS Number533-31-3[4][5]
Molecular FormulaC7H6O3[4][6]
Molecular Weight138.12 g/mol [4][6]
Melting Point62 - 65 °C[3]
Boiling Point113-116°C @ 2mm Hg[3]
Oral TDLO (Rat)874 mg/kg/2Y (continuous)[5]
Subcutaneous TDLO (Rat)0.3 mg/kg[5]
Solubility in Ethanol, DMSO, DMF~30 mg/mL[7]
Solubility in PBS (pH 7.2)~5 mg/mL[7]

Operational Plan for Safe Handling and Storage

A systematic approach to the handling and storage of this compound is essential to mitigate risks and ensure a safe working environment.[1]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.[1]

  • Store this compound in a tightly sealed, clearly labeled container.[1][3][8]

  • Keep the container in a cool, dry, and well-ventilated area.[1][3][8]

  • Store away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][9]

Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to control potential inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][8]

  • Prevent the generation of dust when working with the solid form. If necessary, use a wet method for transferring the material.[1]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Operational_Workflow_for_Handling_this compound Operational Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Label Ensure Container is Tightly Sealed and Labeled Store->Label Separate Segregate from Incompatible Materials Label->Separate Don_PPE Don Appropriate PPE Separate->Don_PPE Prepare_Work_Area Prepare Work Area Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer this compound Prepare_Work_Area->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Clean_Work_Area Clean Work Area and Equipment Conduct_Experiment->Clean_Work_Area Doff_PPE Doff and Dispose of PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Operational Workflow for Handling this compound

Emergency Procedures for Accidental Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Seek immediate medical attention.[1]

Skin Contact:

  • Wash the affected area with soap and plenty of water.[3]

  • Remove contaminated clothing.

  • If irritation persists, seek medical attention.

Inhalation:

  • Move the person to fresh air.[3][4]

  • If breathing is difficult, give oxygen.

  • If not breathing, give artificial respiration.[3]

  • Seek immediate medical attention.

Ingestion:

  • Do not induce vomiting.[1]

  • If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[1]

  • Seek immediate medical attention.[1]

Emergency_Response_for_Sesamol_Exposure Emergency Response for this compound Exposure cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Accidental Exposure Occurs Flush_Eyes Flush Eyes with Water for 15 mins Exposure->Flush_Eyes Wash_Skin Wash Skin with Soap and Water Exposure->Wash_Skin Move_to_Fresh_Air Move to Fresh Air Exposure->Move_to_Fresh_Air Rinse_Mouth Rinse Mouth, Give Water (if conscious) Exposure->Rinse_Mouth Seek_Medical_Eye Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Eye Remove_Clothing Remove Contaminated Clothing Wash_Skin->Remove_Clothing Seek_Medical_Skin Seek Medical Attention if Irritation Persists Remove_Clothing->Seek_Medical_Skin Provide_Oxygen Provide Oxygen/Artificial Respiration if Needed Move_to_Fresh_Air->Provide_Oxygen Seek_Medical_Inhalation Seek Immediate Medical Attention Provide_Oxygen->Seek_Medical_Inhalation No_Vomit Do Not Induce Vomiting Rinse_Mouth->No_Vomit Seek_Medical_Ingestion Seek Immediate Medical Attention No_Vomit->Seek_Medical_Ingestion

Caption: Emergency Response for this compound Exposure

Disposal Plan

All this compound waste, including contaminated materials and disposable PPE, must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, weighing papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, sealed, and clearly labeled hazardous waste container.[10] Do not mix this compound waste with other waste streams unless compatibility is confirmed.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and cool secondary containment area.[1]

  • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor, in accordance with all local, state, and federal regulations.[1]

  • Crucially, do not discard any this compound waste down the sink. [1][10]

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sesamol
Reactant of Route 2
Reactant of Route 2
Sesamol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.